molecular formula C7H14O B165635 3-Methylcyclohexanol CAS No. 591-23-1

3-Methylcyclohexanol

Cat. No.: B165635
CAS No.: 591-23-1
M. Wt: 114.19 g/mol
InChI Key: HTSABYAWKQAHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylcyclohexanol, also known as hexahydro-M-cresol, belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fats and oils and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSABYAWKQAHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Record name 3-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870642
Record name 3-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless viscous liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS VISCOUS LIQUID.
Record name 3-Methylcyclohexanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10798
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

162.00 to 164.00 °C. @ 760.00 mm Hg, 174 °C
Record name 3-Methylcyclohexanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031538
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

62 °C c.c.
Record name 3-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 0.92
Record name 3-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

591-23-1
Record name 3-Methylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYLCYCLOHEXANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanol, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylcyclohexanol, mixed isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Methylcyclohexanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031538
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-5.5 °C (cis-isomer)
Record name 3-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Cis-Trans Isomerism in 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclohexanol, a chiral cyclic alcohol, serves as a fundamental model for understanding the principles of cis-trans isomerism and conformational analysis in substituted cyclohexanes. The interplay between the spatial arrangement of its methyl and hydroxyl groups dictates the molecule's stability, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including a detailed analysis of its conformational preferences, quantitative thermodynamic data, and spectroscopic characterization. Furthermore, it outlines experimental protocols for the stereoselective synthesis and separation of its isomers and explores the relevance of the substituted cyclohexanol (B46403) motif in the context of medicinal chemistry and drug design.

Introduction

Substituted cyclohexanes are ubiquitous structural motifs in a vast array of organic molecules, from natural products to pharmaceuticals. Their stereochemistry plays a pivotal role in determining their physical, chemical, and biological properties. This compound presents a classic case of both cis-trans (diastereomerism) and optical (enantiomerism) isomerism. The relative orientation of the methyl and hydroxyl groups on the cyclohexane (B81311) ring gives rise to the cis and trans diastereomers, each existing as a pair of enantiomers.

A thorough understanding of the conformational landscape of these isomers is paramount for predicting their behavior in chemical reactions and biological systems. The chair conformation of the cyclohexane ring, with its axial and equatorial positions, and the energetic penalties associated with steric interactions, primarily 1,3-diaxial interactions, are the determining factors in the stability of the different stereoisomers. This guide will delve into these aspects, providing the reader with a detailed and quantitative understanding of the cis-trans isomerism in this compound.

Conformational Analysis and Stability

The stability of the cis and trans isomers of this compound is intrinsically linked to the conformational preferences of the methyl and hydroxyl substituents on the cyclohexane ring. The chair conformation is the most stable arrangement of the cyclohexane ring. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" to interconvert between two chair conformations.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy for the equilibrium between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position due to the avoidance of destabilizing 1,3-diaxial interactions.

Table 1: Conformational A-Values for Methyl and Hydroxyl Groups

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
Methyl (-CH₃)~1.74~7.3
Hydroxyl (-OH)~0.87~3.6
Trans-3-Methylcyclohexanol (B12282318)

In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the ring. This can be achieved in two chair conformations: one with both groups in the equatorial position (diequatorial) and the other with both groups in the axial position (diaxial).

  • Diequatorial Conformation: This is the more stable conformation as both bulky groups avoid 1,3-diaxial interactions.

  • Diaxial Conformation: This conformation is significantly less stable due to the steric strain arising from 1,3-diaxial interactions of both the methyl and hydroxyl groups with the axial hydrogens on the ring. The total steric strain can be approximated by the sum of the A-values of the two groups.

The equilibrium between these two conformers strongly favors the diequatorial arrangement.

Cis-3-Methylcyclohexanol

In the cis isomer, the methyl and hydroxyl groups are on the same side of the ring. In any chair conformation, one group must be axial while the other is equatorial.

  • Conformation 1: Axial Methyl, Equatorial Hydroxyl: The steric strain in this conformation is primarily due to the 1,3-diaxial interactions of the methyl group.

  • Conformation 2: Equatorial Methyl, Axial Hydroxyl: The steric strain here is due to the 1,3-diaxial interactions of the hydroxyl group.

Since the A-value of the methyl group is significantly larger than that of the hydroxyl group, the conformation with the methyl group in the equatorial position and the hydroxyl group in the axial position is the more stable of the two.

Overall Stability

Comparing the most stable conformers of both isomers, the trans-isomer (diequatorial) is more stable than the cis-isomer (equatorial methyl, axial hydroxyl). The energy difference can be estimated by the A-value of the axial hydroxyl group in the most stable cis conformer.

Diagram 1: Chair Conformations of Trans-3-Methylcyclohexanol

G cluster_trans Trans-3-Methylcyclohexanol trans_eq Diequatorial (More Stable) trans_ax Diaxial (Less Stable) trans_eq->trans_ax Ring Flip trans_ax->trans_eq Ring Flip

Caption: Equilibrium between the diequatorial and diaxial conformers of trans-3-methylcyclohexanol.

Diagram 2: Chair Conformations of Cis-3-Methylcyclohexanol

G cluster_cis Cis-3-Methylcyclohexanol cis_eq_Me Equatorial Me, Axial OH (More Stable) cis_ax_Me Axial Me, Equatorial OH (Less Stable) cis_eq_Me->cis_ax_Me Ring Flip cis_ax_Me->cis_eq_Me Ring Flip

Caption: Equilibrium between the two chair conformers of cis-3-methylcyclohexanol.

Thermodynamic Data

The relative stabilities of the cis and trans isomers can be quantified by their thermodynamic properties. The enthalpy of reaction for the isomerization between the two diastereomers provides a direct measure of their relative stability.

Table 2: Thermodynamic Data for this compound Isomers

ReactionΔrH° (kJ/mol)PhaseReference
trans-3-Methylcyclohexanol ⇌ cis-3-Methylcyclohexanol-3.8 ± 0.8GasKabo and Frenkel, 1983
trans-3-Methylcyclohexanol ⇌ cis-3-Methylcyclohexanol-3.8 ± 0.8LiquidFrenkel and Kabo, 1979

The negative enthalpy change indicates that the trans isomer is more stable than the cis isomer by approximately 3.8 kJ/mol. This experimental value is in good agreement with the stability prediction based on conformational analysis and A-values.

Spectroscopic Characterization

The cis and trans isomers of this compound can be distinguished and characterized using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The different spatial arrangements of the atoms lead to distinct spectroscopic signatures.

Table 3: Spectroscopic Data for Cis- and Trans-3-Methylcyclohexanol

TechniqueIsomerKey Features
¹H NMR cisThe proton attached to the carbon bearing the hydroxyl group (H-1) often shows a broader multiplet with smaller coupling constants, indicative of its equatorial position in the major conformer.
transThe H-1 proton typically exhibits a sharper multiplet with larger coupling constants, characteristic of an axial proton.
¹³C NMR cisChemical shifts are influenced by the steric environment. The carbon bearing the axial hydroxyl group may be shielded compared to its equatorial counterpart in the trans isomer.
transThe diequatorial arrangement generally leads to less steric compression, influencing the chemical shifts of the ring carbons.
IR cis & transBoth isomers show a strong, broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. A strong C-O stretching absorption is observed around 1050-1150 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers.

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Stereoselective Synthesis

The synthesis of this compound isomers is typically achieved by the reduction of 3-methylcyclohexanone (B152366). The stereochemical outcome of the reaction can be controlled by the choice of the reducing agent.

Protocol 5.1.1: Synthesis of predominantly Trans-3-Methylcyclohexanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylcyclohexanone in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0 °C in an ice bath. Prepare a solution of a small, unhindered reducing agent, such as sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) or lithium aluminum hydride (LiAlH₄) in ether/THF. Add the reducing agent solution dropwise to the stirred ketone solution. The hydride will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol, which, after workup, yields the trans product.

  • Workup: After the reaction is complete (monitored by TLC), cautiously quench the reaction by the slow addition of water, followed by dilute hydrochloric acid.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 5.1.2: Synthesis of predominantly Cis-3-Methylcyclohexanol

  • Reaction Setup: Follow the same setup as for the trans isomer.

  • Reduction: Use a bulky, sterically hindered reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®). The bulky reagent will preferentially attack from the more accessible axial face, resulting in the formation of the equatorial alcohol, which corresponds to the cis isomer.

  • Workup, Extraction, and Purification: Follow the same procedure as for the trans isomer.

Diagram 3: Synthetic Pathway to this compound Isomers

G ketone 3-Methylcyclohexanone trans_product trans-3-Methylcyclohexanol (predominantly) ketone->trans_product 1. NaBH4, EtOH 2. H3O+ workup cis_product cis-3-Methylcyclohexanol (predominantly) ketone->cis_product 1. L-Selectride®, THF 2. H3O+ workup

Caption: Stereoselective synthesis of this compound isomers from 3-methylcyclohexanone.

Separation of Isomers

A mixture of cis and trans-3-methylcyclohexanol can be separated using gas chromatography (GC) due to their different physical properties, such as boiling points and interactions with the stationary phase.

Protocol 5.2.1: Gas Chromatography Separation

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) is required.

  • Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

    • Oven Temperature Program: Start at a relatively low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min). This temperature gradient will facilitate the separation of the isomers.

    • Detector Temperature: Set to a high temperature to ensure all components remain in the gas phase (e.g., 280 °C).

    • Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

  • Analysis: Inject a small volume of the prepared sample. The two isomers will elute at different retention times, allowing for their identification and quantification. The trans isomer, being more stable and often having a slightly lower boiling point, may elute first.

Relevance in Drug Development

The substituted cyclohexanol scaffold is a privileged structure in medicinal chemistry. The defined stereochemistry and conformational rigidity of the cyclohexane ring can be exploited to orient functional groups in a precise three-dimensional arrangement, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

While this compound itself is not a prominent therapeutic agent, its derivatives have been explored for various pharmacological activities. The principles of stereochemistry and conformational analysis learned from studying this compound are directly applicable to the design of more complex drug molecules. For instance, the orientation of substituents on a cyclohexane ring can significantly impact a drug's potency, selectivity, and pharmacokinetic properties.

The introduction of a cyclohexanol moiety can modulate a compound's lipophilicity and hydrogen bonding capacity, which are key parameters in drug design. Furthermore, understanding the conformational preferences of such rings allows medicinal chemists to design molecules that can adopt the optimal conformation for binding to a target, thereby enhancing their biological activity.

Although specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of cyclohexanol derivatives has been shown to interact with various biological targets. For example, derivatives of cyclohexanol have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The precise stereochemical arrangement of substituents is often a critical determinant of their activity in these contexts.

Diagram 4: Role of Cyclohexanol Scaffold in Drug Design

G scaffold Substituted Cyclohexanol (e.g., this compound) properties Defined Stereochemistry & Conformational Rigidity scaffold->properties design Rational Drug Design properties->design activity Enhanced Biological Activity (Potency & Selectivity) design->activity target Molecular Target (Enzyme/Receptor) activity->target

Caption: The central role of the substituted cyclohexanol scaffold in the principles of rational drug design.

Conclusion

The cis-trans isomerism in this compound provides an exemplary system for the study of fundamental stereochemical and conformational principles. The energetic balance, dictated by the A-values of the methyl and hydroxyl groups, clearly favors the diequatorial trans isomer as the most stable species. This theoretical understanding is corroborated by experimental thermodynamic data. The distinct spectroscopic signatures of the cis and trans isomers allow for their unambiguous characterization. Furthermore, the ability to control the stereochemical outcome of the synthesis of these isomers through the judicious choice of reagents highlights the practical application of these principles. For professionals in drug development, a deep understanding of the concepts illustrated by this compound is invaluable for the design and synthesis of novel therapeutic agents where precise control over the three-dimensional structure is paramount for achieving desired biological activity.

An In-depth Technical Guide to the Conformational Analysis of 3-Methylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and biological activity. 3-Methylcyclohexanol, a chiral cyclic alcohol, presents a compelling case study in the conformational analysis of disubstituted cyclohexanes. It exists as two diastereomers, cis-3-methylcyclohexanol (B1605476) and trans-3-methylcyclohexanol (B12282318), each of which can adopt two distinct chair conformations through a process of ring inversion. Understanding the relative stabilities and populations of these conformers is critical for predicting the molecule's physical properties and its interactions in a biological context, a key consideration in drug design and development.

This technical guide provides a comprehensive analysis of the conformational preferences of this compound isomers. It delves into the energetic factors governing conformer stability, presents quantitative data derived from experimental and computational methods, and offers detailed protocols for the key analytical techniques employed in such studies.

Conformational Equilibria of this compound Isomers

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, minimizing both angle and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The rapid interconversion between the two chair forms at room temperature leads to a conformational equilibrium. The position of this equilibrium is dictated by the steric strain associated with the substituents.

A critical factor in determining conformer stability is the presence of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. Larger substituents will preferentially occupy the more spacious equatorial position to avoid these unfavorable interactions. The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane.

cis-3-Methylcyclohexanol

In the cis isomer, the methyl and hydroxyl groups are on the same face of the cyclohexane ring. This leads to a conformational equilibrium between a diequatorial and a diaxial conformer.

cis_3_methylcyclohexanol_equilibrium Diequatorial Diaxial Diequatorial->Diaxial Ring Flip Diaxial->Diequatorial

Caption: Conformational equilibrium of cis-3-methylcyclohexanol.

The diequatorial conformer is significantly more stable as it avoids the substantial steric strain associated with two axial substituents. In the diaxial conformer, both the methyl and hydroxyl groups experience 1,3-diaxial interactions with axial hydrogens, and there is an additional steric interaction between the two axial groups.

trans-3-Methylcyclohexanol

In the trans isomer, the methyl and hydroxyl groups are on opposite faces of the ring. The ring flip interconverts two axial-equatorial (or equatorial-axial) conformers.

trans_3_methylcyclohexanol_equilibrium EA AE EA->AE Ring Flip AE->EA

Caption: Conformational equilibrium of trans-3-methylcyclohexanol.

In this case, one substituent is always axial and the other is equatorial. The relative stability of the two conformers depends on which substituent occupies the equatorial position. Since the methyl group is sterically bulkier than the hydroxyl group (as indicated by their A-values), the conformer with the equatorial methyl group and axial hydroxyl group is the more stable of the two.

Quantitative Conformational Analysis

The relative stabilities of the conformers can be quantified by determining the Gibbs free energy difference (ΔG°) between them. This can be estimated using A-values or determined experimentally and computationally.

Isomer Conformer 1 Conformer 2 More Stable Conformer Estimated ΔG° (kcal/mol) Experimental ΔG° (kcal/mol)
cis-3-MethylcyclohexanolDiequatorial (e,e)Diaxial (a,a)Diequatorial~ -2.61Data not readily available
trans-3-MethylcyclohexanolEquatorial-Axial (e,a)Axial-Equatorial (a,e)Axial-Equatorial (a,e)~ -0.87-1.31 ± 0.02[1]

Note: The estimated ΔG° is calculated from the sum of the A-values for the axial substituents. A-value (CH₃) ≈ 1.74 kcal/mol, A-value (OH) ≈ 0.87 kcal/mol.[2] A negative ΔG° indicates that the equilibrium favors Conformer 1. For the trans isomer, the experimental value indicates a stronger preference for the axial-equatorial conformer than predicted by simple additivity of A-values.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique to study conformational equilibria. At low temperatures, the rate of ring inversion slows down sufficiently to allow for the observation of signals from individual conformers.

Protocol for Low-Temperature ¹H NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound isomer in approximately 0.5 mL of a deuterated solvent with a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or a mixture of carbon disulfide and deuterated dichloromethane (B109758) (CS₂/CD₂Cl₂).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is homogeneous and free of any particulate matter.

  • Instrumental Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) equipped with a variable temperature unit.

    • Calibrate the temperature of the probe using a standard, such as methanol.

    • Cool the sample to a temperature where the signals for the individual conformers are sharp and well-resolved (typically between -60 °C and -90 °C).[1]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) to ensure good signal-to-noise and accurate integration.

  • Data Analysis:

    • Identify the signals corresponding to each conformer. The chemical shifts of axial and equatorial protons are typically different.

    • Measure the integrals of well-resolved signals for each conformer to determine their relative populations.

    • Calculate the equilibrium constant (K) from the ratio of the conformer populations.

    • Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

    • Analyze the coupling constants (J-values) of the methine proton attached to the hydroxyl group. The magnitude of the vicinal coupling constants can provide information about the dihedral angles and thus the axial or equatorial orientation of the proton.

Infrared (IR) Spectroscopy

IR spectroscopy can also be used to study conformational isomers, as the vibrational frequencies of certain bonds can differ between axial and equatorial positions.

Protocol for IR Spectroscopic Analysis:

  • Sample Preparation:

    • For solution-phase analysis, dissolve the sample in a suitable solvent that has minimal absorption in the region of interest (e.g., carbon tetrachloride, carbon disulfide).

    • Prepare a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) for analysis of the pure substance.

  • Data Acquisition:

    • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the solvent or empty salt plates.

    • Acquire the sample spectrum and ratio it against the background.

  • Data Analysis:

    • Examine the C-O stretching vibration (typically in the 1000-1200 cm⁻¹ region) and the O-H stretching vibration (around 3200-3600 cm⁻¹). The exact position and shape of these bands can be sensitive to the conformation.

    • Compare the spectra obtained under different conditions (e.g., different temperatures or solvents) to observe any changes in the relative intensities of bands corresponding to different conformers.

Computational Chemistry

In silico methods are invaluable for modeling the structures and calculating the relative energies of conformers.

Protocol for Computational Conformational Analysis:

  • Structure Building:

    • Build the initial 3D structures of the different chair conformers of cis- and trans-3-methylcyclohexanol using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer using a suitable level of theory and basis set. A common choice for such systems is Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d)).

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis:

    • Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predict the equilibrium populations.

Logical Workflow for Conformational Analysis

conformational_analysis_workflow start Start: this compound Isomers exp_analysis Experimental Analysis start->exp_analysis comp_analysis Computational Analysis start->comp_analysis nmr NMR Spectroscopy exp_analysis->nmr ir IR Spectroscopy exp_analysis->ir build_struct Build Initial Structures comp_analysis->build_struct data_acq Data Acquisition (Low Temperature) nmr->data_acq ir_acq Spectrum Acquisition ir->ir_acq geom_opt Geometry Optimization build_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_info Structural Information (Conformer Geometry) geom_opt->struct_info energy_analysis Relative Energy Calculation freq_calc->energy_analysis data_analysis Data Analysis (Integration, J-coupling) data_acq->data_analysis quant_data Quantitative Data (ΔG°, Keq, Population) data_analysis->quant_data ir_analysis Band Position Analysis ir_acq->ir_analysis ir_analysis->struct_info energy_analysis->quant_data conclusion Conclusion: Most Stable Conformers quant_data->conclusion struct_info->conclusion

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of cis- and trans-3-methylcyclohexanol isomers reveals a clear preference for specific chair conformations that minimize steric strain. For the cis isomer, the diequatorial conformer is overwhelmingly favored. In the case of the trans isomer, the equilibrium lies towards the conformer with the larger methyl group in the equatorial position. This guide has provided the theoretical background, quantitative data, and detailed experimental and computational protocols necessary for a thorough investigation of these conformational preferences. A comprehensive understanding of these principles is indispensable for professionals in fields where molecular shape and stereochemistry are paramount.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylcyclohexanol (C₇H₁₄O) is a cyclic alcohol that exists as two stereoisomers, cis and trans.[1][2] It is a colorless, viscous liquid with applications in organic synthesis, serving as an intermediate in the production of various organic compounds and as a precursor in the synthesis of pharmaceuticals.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and visual representations of its chemical transformations and experimental workflows.

Physical Properties

This compound's physical characteristics are influenced by its isomeric form. The compound is generally described as a colorless, viscous liquid.[3] It is practically insoluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[1] A summary of its key physical properties is presented in the tables below.

General Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₄O[2][3]
Molecular Weight 114.19 g/mol [1][2][3]
CAS Number 591-23-1[3]
Density 0.92 g/cm³ at 20 °C[1][3]
Flash Point 62 °C (closed cup)[3]
Autoignition Temperature 295 °C[1][3]
Refractive Index (n20/D) 1.458[4]
Isomer-Specific Properties

The boiling and melting points of this compound vary between its cis and trans isomers.

Propertycis-Isomertrans-IsomerMixed IsomersSource
Boiling Point 171 - 173 °C167 - 169 °C162 - 164 °C at 760 mmHg[1][3][4][5]
Melting Point -41 °C / -5.5 °C-0.5 °C-[1][3][5]

Note: Discrepancies in reported melting points for the cis-isomer may be due to different experimental conditions or purities.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorptions in the 2850-3000 cm⁻¹ region are due to C-H stretching vibrations.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The proton attached to the carbon bearing the hydroxyl group typically appears as a multiplet. The methyl group protons appear as a doublet.[8][9]

    • ¹³C NMR : The carbon NMR spectrum shows distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the hydroxyl group being the most downfield-shifted among the sp³ carbons.[10][11]

Chemical Properties and Reactions

This compound undergoes typical reactions of a secondary alcohol, including dehydration, oxidation, and esterification.

Dehydration

Acid-catalyzed dehydration of this compound yields a mixture of alkenes, primarily 1-methylcyclohexene and 3-methylcyclohexene.[1][12] The reaction proceeds via a carbocation intermediate, and the product distribution is governed by Zaitsev's rule, which favors the formation of the more substituted (and thus more stable) alkene.[13]

Dehydration_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products This compound This compound Carbocation 3-Methylcyclohexyl Cation This compound->Carbocation H⁺, -H₂O 1-Methylcyclohexene 1-Methylcyclohexene (Major Product) Carbocation->1-Methylcyclohexene -H⁺ 3-Methylcyclohexene 3-Methylcyclohexene (Minor Product) Carbocation->3-Methylcyclohexene -H⁺

Dehydration pathway of this compound.

Oxidation

Oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 3-methylcyclohexanone. Common oxidizing agents for this transformation include chromic acid, pyridinium (B92312) chlorochromate (PCC), or greener alternatives like sodium hypochlorite (B82951) in the presence of a catalyst.

Esterification

In the presence of an acid catalyst, this compound reacts with carboxylic acids in a reversible process known as Fischer esterification to form an ester and water.[1][14] To achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[15][16]

Experimental Protocols

Dehydration of this compound

This protocol is adapted from established procedures for the acid-catalyzed dehydration of methylcyclohexanols.[12]

Materials:

  • This compound (mixture of cis/trans isomers)

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[12]

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)[12]

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (NaCl) solution

  • Distillation apparatus, separatory funnel, round-bottom flask, heating mantle

Procedure:

  • Reaction Setup : In a round-bottom flask, combine 0.25 mol of this compound with 10 mL of 85% phosphoric acid.[12] Add a magnetic stir bar or boiling chips.

  • Distillation : Assemble a simple distillation apparatus. Heat the flask to boil the phosphoric acid, then slowly add the alcohol from a dropping funnel at a rate that matches the distillation of the product.[12] The alkene products, being more volatile than the starting alcohol, will distill over. Collect the distillate in a receiver cooled in an ice bath.

  • Work-up : Transfer the biphasic distillate to a separatory funnel. Wash the organic layer successively with water, 10% sodium bicarbonate solution (or 3M NaOH), and finally with a saturated sodium chloride solution to remove any acidic impurities and dissolved water.[14]

  • Drying and Isolation : Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[12]

  • Purification and Analysis : Decant or filter the dried liquid to remove the drying agent. The resulting liquid is the alkene product mixture. Determine the yield and analyze the product distribution using gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy.[12]

Dehydration_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Analysis Setup 1. Combine this compound and Phosphoric Acid Distill 2. Heat and Distill Product Alkenes Setup->Distill Heat Wash_H2O 3. Wash with Water Distill->Wash_H2O Collect Distillate Wash_Base 4. Wash with NaHCO₃ Solution Wash_H2O->Wash_Base Wash_Brine 5. Wash with Brine Wash_Base->Wash_Brine Dry 6. Dry with MgSO₄ Wash_Brine->Dry Isolate 7. Isolate Product Dry->Isolate Analyze 8. Analyze by GC-MS/NMR Isolate->Analyze

Experimental workflow for dehydration.

Safety and Handling

This compound is a combustible liquid and may form explosive vapor/air mixtures above its flash point of 62°C.[5] It is harmful if inhaled or swallowed and causes skin irritation.[17][18] High vapor concentrations can irritate the eyes and upper respiratory tract.[5] Therefore, it is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19] In case of fire, use alcohol-resistant foam, dry powder, or carbon dioxide.[5]

Conclusion

This compound is a versatile cyclic alcohol with well-defined physical and chemical properties. Its reactivity, particularly in dehydration, oxidation, and esterification reactions, makes it a valuable intermediate in organic synthesis. A thorough understanding of its properties, reaction protocols, and safety considerations is crucial for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Synthesis of 3-Methylcyclohexanol from Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylcyclohexanol from cresol (B1669610), with a focus on catalytic hydrogenation methods. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the reaction pathways, experimental protocols, and quantitative data associated with this important chemical transformation.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals and fragrances.[1] It is primarily produced through the catalytic hydrogenation of m-cresol (B1676322).[2] The process involves the reduction of the aromatic ring of cresol to a cyclohexane (B81311) ring. This guide will explore the different catalytic systems and reaction conditions that have been successfully employed for this synthesis, providing a detailed look at the experimental methodologies and the resulting product yields and selectivities.

The hydrogenation of cresol to methylcyclohexanol can proceed through two primary reaction pathways[3][4][5]:

  • Direct Route: The aromatic ring of cresol is directly hydrogenated to form this compound.

  • Indirect Route: Cresol is first hydrogenated to the intermediate 3-methylcyclohexanone (B152366), which is then further reduced to this compound.

The predominant pathway is highly dependent on the choice of catalyst and the specific reaction conditions employed.[3]

Catalytic Systems and Methodologies

A variety of metal catalysts are effective for the hydrogenation of cresol, with ruthenium, rhodium, palladium, platinum, and nickel being the most commonly used.[3][6][7] The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and the conditions required.

Ruthenium-Based Catalysts

Ruthenium catalysts, particularly when supported on carbon (Ru/C), are highly effective for the hydrogenation of cresols to their corresponding cyclohexanols under relatively mild conditions.[3]

Experimental Protocol: Hydrogenation of m-Cresol using Ru/C Catalyst

  • Catalyst Preparation: A supported ruthenium catalyst (e.g., 5% Ru/C) is typically used.

  • Reaction Setup: A high-pressure autoclave or a batch reactor is charged with m-cresol and the Ru/C catalyst. The catalyst loading is typically in the range of 1-5% by weight relative to the cresol.

  • Solvent: The reaction can be carried out without a solvent or in the presence of an inert solvent such as n-dodecane.[4]

  • Reaction Conditions:

    • Temperature: 50°C - 100°C[3]

    • Hydrogen Pressure: 0.8 - 7 MPa[3][8]

  • Procedure:

    • The reactor is sealed and purged with nitrogen to remove air.

    • Hydrogen is introduced into the reactor to the desired pressure.

    • The reaction mixture is heated to the target temperature and stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen.

    • The reaction progress is monitored by techniques such as gas chromatography (GC) or in-situ ATR IR spectroscopy to determine the conversion of m-cresol and the selectivity towards this compound.[4]

  • Work-up and Purification:

    • After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

    • The catalyst is separated from the reaction mixture by filtration.

    • The resulting liquid product is then purified by distillation to isolate the cis- and trans-isomers of this compound.

Rhodium-Based Catalysts

Rhodium catalysts, such as rhodium on carbon (Rh/C) or rhodium hydroxide, are also highly active for cresol hydrogenation.[9][10] They can facilitate both the direct and indirect reaction pathways.[3]

Experimental Protocol: Hydrogenation of m-Cresol using Rhodium Catalyst

  • Catalyst: A rhodium hydroxide-black catalyst or a supported rhodium catalyst (e.g., 5% Rh/C) can be utilized.[9][10]

  • Reaction Setup: A high-pressure reactor is charged with m-cresol and the rhodium catalyst.

  • Solvent: The hydrogenation is often performed without a solvent.[9]

  • Reaction Conditions:

    • Temperature: 80°C[9]

    • Hydrogen Pressure: 8 - 10 MPa[9]

  • Procedure:

    • The reactor is loaded with the reactant and catalyst.

    • The system is purged and then pressurized with hydrogen.

    • The reaction is heated and stirred for a predetermined time or until hydrogen uptake ceases.

    • Product analysis is typically performed using gas chromatography.[9]

  • Work-up and Purification: The work-up procedure is similar to that described for the ruthenium-catalyzed reaction, involving catalyst filtration followed by product distillation.

Nickel-Based Catalysts

Nickel catalysts, including Raney nickel and supported nickel catalysts (e.g., Ni/SiO2), offer a more cost-effective alternative to precious metal catalysts.[6][7][11][12]

Experimental Protocol: Hydrogenation of m-Cresol using a Nickel Catalyst

  • Catalyst: Raney nickel or a supported nickel catalyst (e.g., 3% Ni on carbon).[7]

  • Reaction Setup: A high-pressure autoclave is charged with m-cresol, the nickel catalyst, and a suitable solvent.

  • Solvent: Methanol is a commonly used solvent for this reaction.[7]

  • Reaction Conditions:

    • Temperature: 100°C - 150°C[7][8]

    • Hydrogen Pressure: 7 - 10 MPa[7]

  • Procedure:

    • The catalyst, reactant, and solvent are loaded into the reactor.

    • The reactor is sealed, purged, and pressurized with hydrogen.

    • The mixture is heated and stirred. The reaction is monitored for the consumption of the starting material.

  • Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by distillation.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the catalytic hydrogenation of cresol.

Table 1: Catalyst Performance in the Hydrogenation of Cresol

CatalystStarting MaterialTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to Methylcyclohexanol (%)Reference
Ru/Co-Cresol500.8 - 1>99High[3]
Rh/Co-Cresol500.8 - 1>99High[3]
Pd/Co-Cresol500.8 - 1>99Low (major product is methylcyclohexanone)[3]
Pt/Co-Cresol500.8 - 1>99Moderate[3]
Rhodium Hydroxidem-Cresol808 - 10HighNot specified[9]
Ni/SiO2m-Cresol250AtmosphericVariableVariable[6]
Pt/SiO2m-Cresol140 - 2500.1VariableHigh[13]
Ni/CQuinoline10010~100Not applicable[7]

Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions, catalyst preparation methods, and the specific isomer of cresol used.

Visualizing the Workflow and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification Reactant m-Cresol Reactor High-Pressure Reactor Reactant->Reactor Catalyst Catalyst (e.g., Ru/C, Rh/C, Ni/C) Catalyst->Reactor Solvent Solvent (Optional) Solvent->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Conditions Temperature Pressure (H2) Conditions->Reactor Filtration->Catalyst Catalyst Recovery Distillation Distillation Filtration->Distillation Crude Product Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathways m-Cresol m-Cresol Intermediate 3-Methylcyclohexanone m-Cresol->Intermediate Indirect Route (e.g., Pd/C) Product This compound m-Cresol->Product Direct Route (e.g., Ru/C, Rh/C) Intermediate->Product Further Hydrogenation

Caption: Reaction pathways for the hydrogenation of m-cresol.

Conclusion

The synthesis of this compound from m-cresol via catalytic hydrogenation is a well-established and versatile process. The choice of catalyst is a critical parameter that dictates the reaction conditions and the predominant reaction pathway. Ruthenium and rhodium catalysts are highly efficient for the direct conversion to this compound under relatively mild conditions, while palladium catalysts tend to favor the formation of the 3-methylcyclohexanone intermediate. Nickel-based catalysts provide a more economical option, though they may require more forcing reaction conditions. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and purification of this compound, serving as a practical resource for professionals in the chemical and pharmaceutical industries.

References

An In-Depth Technical Guide to the Spectroscopic Data of 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the spectroscopic data for 3-Methylcyclohexanol (C₇H₁₄O), a cyclic alcohol existing as cis and trans stereoisomers. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound, including its stereochemistry. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is complex due to the presence of multiple, often overlapping, signals from the cyclohexane (B81311) ring protons and the methyl group. The chemical shifts are influenced by the electronegative hydroxyl group and the stereochemistry of the molecule (cis vs. trans).

Table 1: Summary of ¹H NMR Data for this compound

Proton AssignmentTypical Chemical Shift (ppm)MultiplicityNotes
-OH (Hydroxyl)2.0 - 2.5Singlet (broad)Position is variable and depends on concentration and solvent. Disappears upon D₂O shake.[1]
-CH-OH (Carbinol)3.4 - 4.5MultipletThe proton on the carbon bearing the -OH group is deshielded.[1]
Cyclohexane Ring Protons0.8 - 2.0Multiplets (overlapping)A complex region of signals from the CH₂ and CH protons on the ring.
-CH₃ (Methyl)0.8 - 1.0DoubletCoupled to the adjacent CH proton on the ring.

Note: Data is compiled from typical values for cyclic alcohols and available spectra for this compound, often presented as a mixture of isomers.[2][3] The solvent is typically CDCl₃.[2][3]

¹³C NMR Spectroscopic Data

The ¹H-decoupled ¹³C NMR spectrum provides a clearer picture with distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's environment, with the carbon attached to the hydroxyl group being significantly downfield.

Table 2: Summary of ¹³C NMR Data for this compound

Carbon AssignmentTypical Chemical Shift (ppm)Notes
C-OH (Carbinol Carbon)50 - 65The carbon atom bonded to the hydroxyl group is significantly deshielded.[1]
Cyclohexane Ring Carbons20 - 45Chemical shifts for the other ring carbons. The exact values differ between cis and trans isomers.[4][5]
-CH₃ (Methyl Carbon)~22The methyl group carbon.

Note: Data is compiled from various sources, including SpectraBase and ChemicalBook, for isomers of this compound.[4][5][6][7]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra.

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[8]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.[8][9] CDCl₃ is common for nonpolar organic compounds.[8]

  • Homogenization: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.[8]

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[8]

  • Cleaning and Insertion: Wipe the exterior of the NMR tube clean. Place it in a spinner turbine, adjust the depth using a gauge, and insert it into the NMR spectrometer.

  • Data Acquisition:

    • Tune and lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and improve spectral resolution.

    • Acquire the ¹H spectrum. For identifying the -OH peak, a "D₂O shake" can be performed: a few drops of D₂O are added, the tube is shaken, and the spectrum is reacquired, which will cause the -OH peak to disappear.[1]

    • Acquire the ¹H-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ carbons.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

IR Spectroscopic Data

The IR spectrum is dominated by a strong, broad O-H stretching band, which is a hallmark of alcohols.

Table 3: Principal IR Absorption Bands for this compound

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity / Shape
O-HStretch (H-bonded)3200 - 3600Strong, Broad
C-HStretch (sp³)2850 - 3000Strong
C-OStretch1050 - 1260Strong

Note: Data is based on typical values for alcohols and published spectra for this compound.[11][12][13][14] The broadness of the O-H band is due to intermolecular hydrogen bonding.[15][16]

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a simple and common method for acquiring IR spectra of liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Scan the sample over the typical mid-IR range (e.g., 4000 to 400 cm⁻¹).

  • Cleaning: After analysis, clean the sample from the crystal using a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Mass Spectrometric Data

The molecular formula of this compound is C₇H₁₄O, corresponding to a molecular weight of approximately 114.19 g/mol .[17] The mass spectrum shows a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Fragments (m/z) for this compound (EI)

m/z ValueProposed FragmentRelative IntensityNotes
114[C₇H₁₄O]⁺LowThe molecular ion (M⁺). Often weak in alcohols.
96[M - H₂O]⁺ModerateResult of dehydration, a common fragmentation pathway for alcohols.[14]
81[C₆H₉]⁺HighFurther fragmentation after dehydration.
71[C₅H₁₁]⁺ or [C₄H₇O]⁺HighCan result from alpha-cleavage or ring opening.
57[C₄H₉]⁺High (Base Peak)A stable tertiary carbocation fragment.

Note: Fragmentation data is compiled from the NIST and PubChem databases.[17][18][19][20] The base peak is the most intense peak in the spectrum.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the isomers of this compound and obtaining their individual mass spectra.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane (B109758) or hexane.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and travels through a capillary column (e.g., DB-5), which separates the components based on their boiling points and interactions with the column's stationary phase.[21]

  • Ionization: As components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum for each component separated by the GC.

Visualization of Spectroscopic Workflow and Analysis

The following diagrams illustrate the logical flow of spectroscopic analysis for this compound.

Spectroscopic_Workflow Spectroscopic Workflow for this compound Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Information (Connectivity, Stereochemistry) NMR->Structure Functional_Groups Functional Group ID (-OH, C-O) IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation Pattern MS->Mol_Weight Final Complete Structural Elucidation Structure->Final Functional_Groups->Final Mol_Weight->Final

Caption: Logical workflow for the structural analysis of this compound.

Mass_Spec_Fragmentation Logical Fragmentation Pathways of this compound (EI-MS) Parent Molecular Ion (M⁺) [C₇H₁₄O]⁺ m/z = 114 Dehydration Dehydration (-H₂O) Parent->Dehydration Alpha_Cleavage Alpha-Cleavage & Ring Opening Parent->Alpha_Cleavage Frag96 Fragment [C₇H₁₂]⁺ m/z = 96 Dehydration->Frag96 Frag71 Fragment [C₄H₇O]⁺ m/z = 71 Alpha_Cleavage->Frag71 Frag57 Fragment (Base Peak) [C₄H₉]⁺ m/z = 57 Alpha_Cleavage->Frag57

Caption: Key fragmentation relationships for this compound in Mass Spectrometry.

References

Thermodynamic Stability of 3-Methylcyclohexanol Conformers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of 3-methylcyclohexanol. This compound, a substituted cyclohexane (B81311), serves as a fundamental model for understanding conformational preferences in more complex cyclic molecules, which is a critical aspect of drug design and development. The spatial arrangement of substituents on a cyclic scaffold profoundly influences a molecule's interaction with biological targets.

Introduction to Conformational Analysis of this compound

This compound exists as two diastereomers: cis and trans. Each of these diastereomers can adopt two distinct chair conformations through a process known as ring inversion. The relative stability of these conformers is dictated by the steric strain arising from the spatial arrangement of the methyl and hydroxyl groups. The predominant source of this strain is the 1,3-diaxial interaction, a type of steric hindrance between an axial substituent and the axial hydrogens on the same side of the ring.

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. These A-values are additive and can be used to estimate the relative energies of disubstituted cyclohexane conformers.

Quantitative Data on Conformational Energies

The thermodynamic stability of the various conformers of this compound can be estimated using the A-values for the methyl (-CH₃) and hydroxyl (-OH) groups. It is important to note that the A-value for the hydroxyl group can be solvent-dependent due to its hydrogen-bonding capabilities.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
Methyl (-CH₃)~1.7-1.8[1]~7.1-7.5[1]
Hydroxyl (-OH)~0.6-1.0~2.5-4.2

Table 1: Conformational A-Values of Substituents

cis-3-Methylcyclohexanol

In the cis isomer, the methyl and hydroxyl groups are on the same side of the ring. This results in one conformer with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

ConformerAxial SubstituentsEstimated Strain Energy (kcal/mol)Relative Stability
cis-diequatorialNone0Most Stable
cis-diaxial-CH₃, -OH~2.3 - 2.8Least Stable

Table 2: Estimated Relative Stabilities of cis-3-Methylcyclohexanol Conformers

The diequatorial conformer is significantly more stable as it avoids the substantial steric strain from 1,3-diaxial interactions present in the diaxial conformer. The total strain in the diaxial conformer is the sum of the A-values of the methyl and hydroxyl groups.

trans-3-Methylcyclohexanol

In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the ring. In any chair conformation, one substituent will be equatorial and the other axial.

ConformerAxial SubstituentEstimated Strain Energy (kcal/mol)Relative Stability
trans-(1-equatorial, 3-axial -OH)-OH~0.6 - 1.0Less Stable
trans-(1-axial, 3-equatorial -CH₃)-CH₃~1.7 - 1.8More Stable

Table 3: Estimated Relative Stabilities of trans-3-Methylcyclohexanol Conformers

The more stable conformer of the trans isomer is the one where the bulkier methyl group occupies the equatorial position, and the smaller hydroxyl group is in the axial position. The energy difference between these two conformers is the difference between their respective A-values.

Experimental and Computational Methodologies

The determination of conformer populations and their relative energies relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool to study conformational equilibria. At room temperature, the ring inversion of cyclohexane is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this inversion can be slowed down or "frozen out," allowing for the observation of distinct signals for each conformer.

Objective: To determine the equilibrium constant and the Gibbs free energy difference between the conformers of cis- or trans-3-methylcyclohexanol.

Materials:

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound isomer in the chosen deuterated solvent.

  • Room Temperature Spectrum: Acquire a ¹H NMR spectrum at room temperature to observe the time-averaged signals.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

  • Coalescence and "Frozen-Out" Spectra: Observe the broadening and eventual splitting of key signals (e.g., the proton on the carbon bearing the hydroxyl group) as the temperature is lowered. The temperature at which the signals for the two conformers become sharp and distinct is the "frozen-out" temperature.

  • Integration and Analysis: In the "frozen-out" spectrum, integrate the signals corresponding to each conformer. The ratio of the integrals gives the equilibrium constant (K_eq) at that temperature.

  • Calculation of ΔG: Use the following equation to calculate the Gibbs free energy difference: ΔG = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Molecular Mechanics and DFT Calculations

Computational chemistry provides a theoretical means to estimate the relative energies of conformers. Molecular mechanics offers a fast and efficient method, while Density Functional Theory (DFT) provides a higher level of accuracy.

Objective: To calculate the relative steric energies of the conformers of cis- and trans-3-methylcyclohexanol.

Software: A molecular modeling package such as Gaussian, Spartan, or free alternatives like Avogadro.

Procedure:

  • Structure Building: Build the initial 3D structures of the different chair conformers for both cis- and trans-3-methylcyclohexanol.

  • Geometry Optimization (Molecular Mechanics):

    • Select a suitable force field, such as MMFF94 (Merck Molecular Force Field).

    • Perform a geometry optimization to find the lowest energy conformation for each starting structure.

    • Record the calculated steric energy for each optimized conformer.

  • Geometry Optimization (DFT) - for higher accuracy:

    • Use the optimized structures from the molecular mechanics step as a starting point.

    • Select a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or larger).

    • Perform a geometry optimization calculation.

    • Record the calculated electronic energy for each optimized conformer.

  • Energy Comparison: Calculate the difference in energy between the conformers of each isomer to determine their relative stabilities.

Visualizing Conformational Equilibria

The relationship between the different conformers can be visualized as a dynamic equilibrium.

G cluster_cis cis-3-Methylcyclohexanol cluster_trans trans-3-Methylcyclohexanol cis_eq Diequatorial cis_ax Diaxial cis_eq->cis_ax Ring Inversion cis_ax->cis_eq trans_eq_Me Equatorial -CH3 Axial -OH trans_ax_Me Axial -CH3 Equatorial -OH trans_eq_Me->trans_ax_Me Ring Inversion trans_ax_Me->trans_eq_Me

Caption: Conformational equilibria of cis- and trans-3-methylcyclohexanol.

Conclusion

The thermodynamic stability of this compound conformers is primarily governed by the minimization of 1,3-diaxial interactions. For cis-3-methylcyclohexanol, the diequatorial conformer is strongly favored. For the trans isomer, the conformer with the larger methyl group in the equatorial position is more stable. The principles of conformational analysis, supported by experimental data from NMR and computational modeling, are essential for predicting the three-dimensional structure and, consequently, the biological activity of cyclic molecules in drug discovery and development. The potential for intramolecular hydrogen bonding, especially in non-polar solvents, can influence the conformational equilibrium and should be considered for a complete analysis.

References

3-Methylcyclohexanol: A Technical Guide to its Application as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylcyclohexanol is a versatile cyclic secondary alcohol that serves as a crucial chiral building block in modern organic synthesis. Possessing two stereogenic centers, it exists as four distinct stereoisomers, each offering a unique three-dimensional framework for the construction of complex, enantiomerically pure molecules. Its utility spans from being a foundational precursor for chiral pharmaceuticals to acting as a directing group in asymmetric transformations. This technical guide provides an in-depth analysis of its physicochemical properties, stereoselective synthesis protocols, and key applications, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthon.

Physicochemical Properties

The physical and chemical properties of this compound can vary significantly between its cis and trans diastereomers. A summary of these properties is presented below for easy comparison.

PropertyValue (Mixture of Isomers)Value (cis-isomer)Value (trans-isomer)Reference(s)
Molecular Formula C₇H₁₄OC₇H₁₄OC₇H₁₄O[1]
Molecular Weight 114.19 g/mol 114.19 g/mol 114.19 g/mol [1][2]
CAS Number 591-23-15454-79-57443-55-2[1][2]
Appearance Colorless viscous liquid--[1]
Boiling Point 162-164 °C171-173 °C168-169 °C[1]
Melting Point -41 °C-5.5 °C-[1]
Density 0.92 g/cm³ at 20 °C0.92 g/cm³ at 20 °C-[1]
Flash Point 62-70 °C (closed cup)70 °C-[1]
Autoignition Temp. 295 °C295 °C-[1]
Solubility Slightly soluble in water; soluble in organic solvents.Practically insoluble in water; soluble in ethanol, ether.-[1]

Stereoisomers of this compound

This compound has two chiral centers, leading to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are enantiomers of each other and represent the trans configuration. The (1R,3S) and (1S,3R) isomers are also enantiomers and represent the cis configuration.

G cluster_trans trans-Isomers (Enantiomeric Pair) cluster_cis cis-Isomers (Enantiomeric Pair) trans1 (1R,3R)-3-Methylcyclohexanol trans2 (1S,3S)-3-Methylcyclohexanol trans1->trans2 Enantiomers cis1 (1R,3S)-3-Methylcyclohexanol trans1->cis1 Diastereomers cis2 (1S,3R)-3-Methylcyclohexanol trans1->cis2 Diastereomers trans2->cis2 Diastereomers cis1->cis2 Enantiomers

Fig. 1: Stereoisomeric relationships of this compound.

Stereoselective Synthesis of this compound

The generation of enantiomerically pure this compound is paramount to its use as a chiral building block. The primary route involves the stereoselective reduction of the prochiral ketone, 3-methylcyclohexanone (B152366).

Biocatalytic Reduction of 3-Methylcyclohexanone

Biocatalysis, particularly using whole-cell systems like Baker's Yeast (Saccharomyces cerevisiae) or isolated alcohol dehydrogenases (ADHs), offers a green and highly selective method for producing chiral alcohols.[3][4] These systems can deliver high enantiomeric excess (e.e.) under mild reaction conditions.[5][6] The enzymes involved transfer a hydride from a cofactor (NADH or NADPH) to the carbonyl group, with the stereochemical outcome dictated by the enzyme's active site topology.

G Start Prochiral Substrate: 3-Methylcyclohexanone Process1 Prepare Biocatalyst Suspension (e.g., Baker's Yeast in buffer/water) Start->Process1 Process2 Substrate Addition (Add ketone to yeast suspension) Process1->Process2 Process3 Asymmetric Reduction (Incubate with stirring, monitor conversion) Process2->Process3 Process4 Workup: Cell Removal (Filtration or Centrifugation) Process3->Process4 Process5 Extraction (Extract aqueous phase with organic solvent) Process4->Process5 Process6 Purification (Chromatography or Distillation) Process5->Process6 End Enantiopure Product: (R)- or (S)-3-Methylcyclohexanol Process6->End

Fig. 2: Workflow for biocatalytic reduction of 3-methylcyclohexanone.
Chemical Methods

Alternatively, chemical methods can be employed, such as the reduction with metal hydrides (e.g., LiAlH₄, NaBH₄) in the presence of chiral ligands or catalysts. Another strategy is the resolution of racemic 3-methylcyclohexanone, for instance, through crystallization with a chiral diol host, which can achieve high enantioselectivity.[7][8] The separated ketone enantiomer can then be reduced using standard, non-chiral reagents to yield the desired enantiopure alcohol.

MethodCatalyst / ReagentKey FeaturesTypical e.e.Reference(s)
Biocatalytic Reduction Baker's Yeast (whole cells)Green, mild conditions, cost-effective.Can exceed 95%[5][6]
Biocatalytic Reduction Isolated Alcohol Dehydrogenases (ADHs)High selectivity, predictable stereochemistry.>99% achievable[3][6]
Resolution of Ketone Chiral Diol Host & CrystallizationEffective for separating ketone enantiomers prior to reduction.>99% for resolved ketone[7][8]

Applications in Organic Synthesis

This compound as a Chiral Auxiliary

A chiral auxiliary is a temporary chiral moiety that is attached to an achiral substrate to direct a subsequent stereoselective reaction.[9][10] After the desired transformation, the auxiliary is cleaved and can ideally be recovered. While compounds like trans-2-phenyl-1-cyclohexanol (B1200244) are well-established auxiliaries, the principle extends to other chiral cyclohexanols.[10] An enantiopure this compound can be esterified to a prochiral substrate, and the bulky, stereodefined cyclohexyl ring sterically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby inducing diastereoselectivity.

G Start Achiral Substrate (e.g., Prochiral Enolate Precursor) Step1 Step 1: Attachment Couple with enantiopure this compound Start->Step1 Intermediate Chiral Intermediate (Substrate + Auxiliary) Step1->Intermediate Step2 Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) Steric hindrance from auxiliary directs attack Intermediate->Step2 Product_Aux Diastereomerically Enriched Product Step2->Product_Aux Step3 Step 3: Cleavage Remove the auxiliary (e.g., Hydrolysis) Product_Aux->Step3 End Chiral Product Step3->End Recover Recovered Auxiliary Step3->Recover

Fig. 3: General workflow for using this compound as a chiral auxiliary.
This compound as a Chiral Precursor

More directly, enantiopure this compound serves as a chiral precursor where its carbon skeleton and stereocenters are incorporated into the final target molecule.[11][12] This approach is fundamental in the synthesis of pharmaceuticals and natural products where a substituted cyclohexane (B81311) ring is a core structural motif.[13] For example, derivatives of this compound can be key intermediates in the multi-step synthesis of complex molecules, including certain bioactive terpenes or alkaloids. The defined stereochemistry of the starting alcohol is transferred through the synthetic sequence to control the absolute configuration of the final product.

ApplicationReaction TypeProduct ClassSignificance
Chiral Auxiliary Asymmetric Alkylation / AldolChiral Carboxylic Acids, AlcoholsEstablishes new stereocenters with high diastereoselectivity.
Chiral Precursor Multi-step SynthesisPharmaceuticals, Natural ProductsIncorporates the chiral cyclohexyl scaffold into the final target.
Intermediate Oxidation / Dehydration3-Methylcyclohexanone / MethylcyclohexenesProvides access to other important starting materials.

Key Experimental Protocols

Protocol: Biocatalytic Reduction of 3-Methylcyclohexanone with Baker's Yeast

This protocol is a representative procedure for the enantioselective reduction of a prochiral ketone using a whole-cell biocatalyst.[5]

  • Preparation: In a 500 mL flask equipped with a magnetic stirrer, suspend 20 g of fresh Baker's Yeast (BY) in 100 mL of a phosphate (B84403) buffer solution (pH 7.0) containing 2% (w/v) glucose.

  • Activation: Stir the suspension at 30 °C for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 1.0 g (8.9 mmol) of 3-methylcyclohexanone in 5 mL of ethanol. Add this solution dropwise to the yeast suspension over 15 minutes.

  • Reduction: Seal the flask and stir the mixture at 30 °C. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC (typically 24-48 hours).

  • Workup: Once the reaction is complete, add 20 g of celite to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with 50 mL of water.

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with 50 mL portions of ethyl acetate (B1210297).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield enantiomerically enriched this compound.

  • Analysis: Determine the yield and measure the enantiomeric excess (e.e.) using chiral GC or HPLC analysis.

Protocol: Acid-Catalyzed Dehydration of this compound

This procedure demonstrates a fundamental transformation of this compound to a mixture of isomeric methylcyclohexenes.[14][15][16]

  • Apparatus Setup: Assemble a simple distillation apparatus using a 50 mL round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reagent Addition: Place 10.0 g (87.6 mmol) of this compound (mixture of isomers) into the distillation flask. Carefully add 2.5 mL of 85% phosphoric acid (H₃PO₄) to the flask along with a few boiling chips.[15]

  • Reaction and Distillation: Gently heat the mixture using a heating mantle. The alkene products, being more volatile than the starting alcohol, will co-distill with water as they are formed. Collect the distillate that boils below 120 °C. The reaction is driven to completion by the removal of the products (Le Châtelier's principle).

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 10 mL of brine.

  • Drying and Isolation: Drain the organic layer into a clean Erlenmeyer flask and dry it over a small amount of anhydrous calcium chloride or magnesium sulfate.

  • Final Distillation: Decant the dried liquid into a clean, dry distillation flask and perform a final fractional distillation to purify the mixed alkene products (1-methylcyclohexene, 3-methylcyclohexene, etc.).

  • Analysis: Characterize the product mixture using GC-MS to determine the relative ratio of the different alkene isomers formed.

Conclusion

This compound stands as a potent and versatile chiral building block in the arsenal (B13267) of the synthetic chemist. Its well-defined stereoisomers provide a robust platform for the enantioselective synthesis of complex molecules critical to the pharmaceutical and fine chemical industries. Through accessible and efficient stereoselective synthesis routes, particularly green biocatalytic methods, enantiopure this compound can be readily obtained. Its successful application as both a chiral precursor and a conceptual model for chiral auxiliaries underscores its strategic importance in the rational design and construction of new chemical entities. The protocols and data presented herein provide a solid foundation for researchers to harness the full synthetic potential of this valuable chiral synthon.

References

Dehydration of 3-Methylcyclohexanol: A Technical Guide to the Synthesis of 1-Methylcyclohexene and 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the acid-catalyzed dehydration of 3-methylcyclohexanol, a classic elimination reaction yielding a mixture of the isomeric alkenes: 1-methylcyclohexene and 3-methylcyclohexene (B1581247). This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data on product distribution, intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Reaction Mechanism and Theoretical Background

The acid-catalyzed dehydration of this compound proceeds via an E1 (elimination, unimolecular) mechanism.[1][2][3] The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[4][5] This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[2][5]

Subsequent departure of a water molecule results in the formation of a secondary carbocation intermediate.[3] This carbocation can then undergo deprotonation at an adjacent carbon to form a double bond. The removal of a proton from the more substituted carbon (C1) results in the formation of the thermodynamically more stable trisubstituted alkene, 1-methylcyclohexene. This pathway is favored by Zaitsev's rule, which states that in an elimination reaction, the more substituted alkene is typically the major product.[6][7] Alternatively, deprotonation from the less substituted carbon (C3) yields the disubstituted alkene, 3-methylcyclohexene.

It is also important to note that carbocation rearrangements, such as hydride shifts, can occur to form a more stable carbocation, potentially leading to a different product distribution.[4] In the case of the 3-methylcyclohexyl carbocation, a hydride shift would lead to the same secondary carbocation, thus not altering the primary products.

Quantitative Data on Product Distribution

The ratio of 1-methylcyclohexene to 3-methylcyclohexene is influenced by factors such as the choice of acid catalyst, reaction temperature, and reaction time.[8] The product distribution is typically determined by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[1][9]

Starting MaterialAcid CatalystProduct DistributionReference
This compoundNot Specified80% 3-methylcyclohexene, 20% 1-methylcyclohexene[4]
2-Methylcyclohexanol (B165396)9M Sulfuric Acid66.35% 1-methylcyclohexene, 33.65% 3-methylcyclohexene[3]
2-Methylcyclohexanol85% Phosphoric Acid66.08% 1-methylcyclohexene, 17.61% 3-methylcyclohexene[2]

Note: Data for 2-methylcyclohexanol is included to provide context on the influence of reaction conditions on similar substrates.

Experimental Protocols

The following are detailed methodologies for the dehydration of this compound using either phosphoric acid or sulfuric acid.

Dehydration using 85% Phosphoric Acid

This protocol is adapted from various laboratory procedures for the dehydration of methylcyclohexanols.[1][10]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Round-bottom flask (50 mL or 100 mL)

  • Distillation apparatus (fractional or simple)

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle or sand bath

Procedure:

  • To a 50 mL round-bottom flask, add 10 mL of this compound and 5 mL of 85% phosphoric acid. Add a few boiling chips or a magnetic stir bar.

  • Assemble a distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene products.

  • Heat the reaction mixture gently. The products, 1-methylcyclohexene and 3-methylcyclohexene, will co-distill with water as they are formed.[11] Maintain a distillation temperature below 100°C.

  • Continue the distillation until no more oily droplets are observed in the distillate.

  • Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of water, 10 mL of saturated sodium bicarbonate solution to neutralize any acidic residue, and finally with 10 mL of brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride.

  • Decant the dried liquid into a pre-weighed vial. Determine the yield and analyze the product distribution using gas chromatography.

Dehydration using Sulfuric Acid

This protocol provides an alternative method using sulfuric acid as the catalyst.[3]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or 9M H₂SO₄

  • 3M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask (25 mL or 50 mL)

  • Fractional distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

Procedure:

  • In a 25 mL round-bottom flask, combine 5 mL of this compound and 3 mL of 9M sulfuric acid. Add a magnetic stir bar.

  • Set up a fractional distillation apparatus, cooling the receiving flask in an ice-water bath.

  • Heat the mixture and distill the products at a rate of approximately 1 drop per second.

  • Collect the distillate until 3-4 mL has been obtained or the reaction ceases.

  • Transfer the distillate to a separatory funnel and wash sequentially with 10 mL of water, 10 mL of 3M sodium hydroxide solution, and 10 mL of saturated sodium chloride solution.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous calcium chloride.

  • Decant the product into a tared vial and determine the yield. Analyze the product composition by GC-MS.

Visualized Pathways and Workflows

Reaction Mechanism Pathway

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation This compound This compound Protonated_Alcohol Protonated this compound This compound->Protonated_Alcohol + H+ This compound->Protonated_Alcohol H3O+ H3O+ Carbocation 3-Methylcyclohexyl Carbocation (2°) Protonated_Alcohol->Carbocation - H2O Protonated_Alcohol->Carbocation H2O H2O 1-Methylcyclohexene 1-Methylcyclohexene (Zaitsev Product) Carbocation->1-Methylcyclohexene - H+ (from C1) Carbocation->1-Methylcyclohexene 3-Methylcyclohexene 3-Methylcyclohexene (Hofmann-type Product) Carbocation->3-Methylcyclohexene - H+ (from C3) Carbocation->3-Methylcyclohexene H2O_leaving H2O H3O+_regen H3O+

Caption: E1 mechanism for the dehydration of this compound.

Experimental Workflow

Experimental_Workflow Start Reagents Combine this compound and Acid Catalyst Start->Reagents Distillation Heat and Distill Products Reagents->Distillation Collection Collect Distillate (Alkenes + Water) Distillation->Collection Workup Workup: Aqueous Washes Collection->Workup Drying Dry Organic Layer Workup->Drying Isolation Isolate Final Product Drying->Isolation Analysis Analyze by GC/GC-MS Isolation->Analysis End Analysis->End

Caption: General experimental workflow for alkene synthesis.

References

An In-depth Technical Guide to the Solubility of 3-Methylcyclohexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methylcyclohexanol in a range of common organic solvents. The data presented is crucial for professionals in research, chemical synthesis, and pharmaceutical development where this compound may be used as a reagent, intermediate, or solvent. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 25°C is summarized in the table below. This data is essential for solvent selection in processes such as reaction chemistry, purification, and formulation development. The solvents are grouped by their chemical class for ease of comparison.

Solvent ClassSolventSolubility (g/L) at 25°C
Alcohols Methanol3111.28[1]
Ethanol3156.8[1]
n-Propanol2056.06[1]
Isopropanol2245.3[1]
n-Butanol1934.96[1]
Isobutanol1253.78[1]
Ketones Acetone1451.64[1]
2-Pentanone871.44[1]
3-Pentanone417.08[1]
Cyclopentanone1055.32[1]
Ethers Diethyl Ether1369.28[1]
1,4-Dioxane1733.58[1]
Cyclopentyl methyl ether857.37[1]
1-Methoxy-2-propanol1019.82[1]
Esters Methyl Acetate738.09[1]
Ethyl Acetate1004.65[1]
Gamma-Butyrolactone1146.31[1]
Dimethyl Carbonate100.79[1]
Hydrocarbons Toluene170.41[1]
m-Xylene146.2[1]
p-Xylene104.26[1]
n-Octane59.0[1]
Nitrogenous Acetonitrile1056.69[1]
Solvents Dimethylformamide (DMF)505.94[1]
Pyridine697.6[1]
Formamide397.43[1]
Chlorinated Chlorobenzene277.96[1]
Other Furfural666.81[1]
Anisole204.82[1]
Water2.93[1]

As a moderately polar molecule due to its hydroxyl group, this compound generally exhibits good solubility in polar organic solvents like alcohols and ketones.[2] Its solubility tends to decrease in less polar solvents such as hydrocarbons.[2] The cyclohexane (B81311) ring contributes to its hydrophobic character, which limits its solubility in highly polar solvents like water, where it is only slightly soluble.[3][4][5][6]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely accepted isothermal shake-flask method coupled with quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Stoppered glass flasks or vials

  • Thermostatically controlled shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

  • Analytical balance

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a stoppered glass flask containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium with the solid phase is achieved.

    • Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute. It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

    • Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument to be used.

  • Quantitative Analysis (GC-FID as an example):

    • Calibration: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject a known volume of the diluted sample solution into the GC-FID.

    • Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculation of Solubility: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The result will be the solubility of this compound in that solvent at the specified temperature.

Alternative Analytical Techniques:

  • UV-Vis Spectrophotometry: If this compound exhibits a suitable chromophore, UV-Vis spectrophotometry can be used for quantification. A similar process of creating a calibration curve and measuring the absorbance of the diluted saturated solution would be followed.

  • Gravimetric Analysis: In some cases, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining this compound can be determined. However, this method is generally less precise than chromatographic or spectroscopic techniques.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantitative Analysis cluster_result Final Calculation prep1 Add excess this compound to solvent prep2 Equilibrate in thermostatic shaker bath prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 samp1 Withdraw supernatant prep3->samp1 samp2 Filter supernatant samp1->samp2 samp3 Dilute filtered solution samp2->samp3 an2 Analyze standards and sample (e.g., GC-FID) samp3->an2 an1 Prepare calibration standards an3 Generate calibration curve an1->an3 an4 Determine sample concentration an2->an4 res1 Calculate solubility from sample concentration and dilution factor an4->res1

Workflow for Experimental Solubility Determination

References

Chirality and optical activity of 3-Methylcyclohexanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chirality and Optical Activity of 3-Methylcyclohexanol Enantiomers

Introduction: Chirality and Optical Activity

Chirality is a fundamental geometric property of molecules that results in a pair of non-superimposable mirror images, known as enantiomers.[1] This structural asymmetry is a key determinant of a molecule's biological and physical properties. A direct consequence of chirality is optical activity, the ability of a chiral substance to rotate the plane of plane-polarized light.[2] Molecules that exhibit this property are termed "optically active." The direction and magnitude of this rotation are characteristic physical properties of a specific enantiomer.

Enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[1] However, they differ in their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted as (+)), while its mirror image will rotate it by an equal magnitude in the counterclockwise direction (levorotatory, denoted as (-)).[1][3] This guide provides a detailed examination of the stereoisomers of this compound and their corresponding optical activities.

Stereoisomers of this compound

This compound is a cyclic secondary alcohol with the chemical formula C₇H₁₄O. The structure contains two chiral centers: carbon 1 (C1), which bears the hydroxyl group, and carbon 3 (C3), which bears the methyl group. The presence of two chiral centers means that a maximum of 2ⁿ (where n=2) or four distinct stereoisomers can exist.

These four stereoisomers are grouped into two pairs of diastereomers: cis and trans. Within each pair, the two isomers are enantiomers of each other.

  • Cis Isomers: The hydroxyl and methyl groups are on the same side of the cyclohexane (B81311) ring. The two enantiomers are (1R, 3S)-3-methylcyclohexanol and (1S, 3R)-3-methylcyclohexanol.

  • Trans Isomers: The hydroxyl and methyl groups are on opposite sides of the ring. The two enantiomers are (1R, 3R)-3-methylcyclohexanol and (1S, 3S)-3-methylcyclohexanol.

The relationship between these isomers is visualized in the diagram below.

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_1R3S (1R, 3S) cis_1S3R (1S, 3R) cis_1R3S->cis_1S3R Enantiomers trans_1R3R (1R, 3R) cis_1R3S->trans_1R3R Diastereomers trans_1S3S (1S, 3S) cis_1R3S->trans_1S3S Diastereomers cis_1S3R->trans_1R3R Diastereomers cis_1S3R->trans_1S3S Diastereomers trans_1R3R->trans_1S3S Enantiomers

Stereoisomeric relationships of this compound.

Quantitative Data: Specific Rotation

Specific rotation ([α]) is a standardized measure of a compound's optical activity.[1] It is calculated from the observed rotation (α) and is dependent on temperature, the wavelength of light used (typically the sodium D-line, 589 nm), concentration, and solvent.[3]

The table below summarizes the known specific rotation data for the enantiomers of cis-3-methylcyclohexanol.[4][5] Specific rotation values for the trans isomers are not as readily available in cited literature.

Isomer ConfigurationDiastereomerSpecific Rotation [α]D
(1S, 3R)cis-17.3°
(1R, 3S)cis+17.3°
(1R, 3R)transNot readily available
(1S, 3S)transNot readily available

Note: The value for the (1R, 3S) enantiomer is inferred, as enantiomers rotate plane-polarized light to an equal but opposite degree.

Experimental Protocols

Protocol for Measuring Optical Activity (Polarimetry)

This protocol outlines the standard procedure for determining the specific rotation of a chiral compound using a polarimeter.

Objective: To measure the observed rotation of an enantiomerically pure sample of a this compound isomer and calculate its specific rotation.

Materials:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (sample tube), typically 1 decimeter (dm) in length

  • Enantiomerically pure this compound sample

  • High-purity solvent (e.g., ethanol (B145695) or chloroform)

  • Volumetric flask and analytical balance

Procedure:

  • Calibration: Calibrate the polarimeter by filling the sample tube with the pure solvent and setting the reading to zero.

  • Sample Preparation: Accurately weigh a known mass of the this compound sample and dissolve it in the chosen solvent in a volumetric flask to a known final volume. Calculate the concentration (c) in grams per milliliter (g/mL).

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared solution.

    • Carefully fill the cell with the solution, ensuring no air bubbles are present in the light path.

    • Place the filled cell into the polarimeter.

  • Data Acquisition: Record the observed angle of rotation (α). If the rotation is clockwise, the value is positive (+); if counterclockwise, it is negative (-).

  • Calculation of Specific Rotation: Use the Biot's law formula to calculate the specific rotation [α]:

    [α]Tλ = α / (l × c)

    Where:

    • [α] is the specific rotation.

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of light (e.g., D for the sodium D-line).

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the sample in g/mL.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation A Weigh Sample B Dissolve in Solvent in Volumetric Flask A->B C Calculate Concentration (c) B->C E Fill Sample Cell (length l) C->E D Calibrate Polarimeter with Blank Solvent D->E F Measure Observed Rotation (α) E->F G Calculate Specific Rotation [α] = α / (l * c) F->G

Experimental workflow for polarimetry.
Protocol for Enantiomeric Separation (Chiral Resolution)

This protocol describes a general method for separating a racemic mixture of this compound via the formation of diastereomeric salts.

Objective: To separate a racemic mixture of this compound into its constituent enantiomers.

Principle: A racemic mixture of an alcohol can be resolved by reacting it with a single enantiomer of a chiral acid. This reaction forms a mixture of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers of the original alcohol.[6]

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., a single enantiomer of a chiral carboxylic acid like (R)-(-)-Mandelic acid)

  • Esterification catalyst (e.g., DCC, DMAP)

  • Anhydrous solvent (e.g., toluene)

  • Base for hydrolysis (e.g., NaOH solution)

  • Solvents for extraction (e.g., diethyl ether) and crystallization

Procedure:

  • Formation of Diastereomeric Esters:

    • In a reaction vessel, dissolve the racemic this compound and one equivalent of the chiral resolving agent (e.g., (R)-(-)-Mandelic acid) in an anhydrous solvent.

    • Add the esterification catalyst and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

    • The result is a mixture of two diastereomeric esters: ((1R,3S)-3-methylcyclohexyl)-(R)-mandelate and ((1S,3R)-3-methylcyclohexyl)-(R)-mandelate.

  • Separation of Diastereomers:

    • Concentrate the reaction mixture under reduced pressure.

    • Perform fractional crystallization on the resulting solid or oil. Due to their different solubilities, one diastereomer will crystallize out of the solution preferentially.

    • Filter the crystals and wash with a cold solvent to isolate the first diastereomer. The other diastereomer remains in the filtrate.

  • Hydrolysis (Liberation of Enantiomers):

    • Separately treat the isolated crystalline diastereomer and the diastereomer from the filtrate with a basic solution (e.g., aqueous NaOH) to hydrolyze the ester linkage.

    • This reaction regenerates the chiral resolving agent (as its sodium salt) and the individual, now enantiomerically enriched, this compound isomers.

  • Isolation and Purification:

    • Extract the hydrolyzed mixtures with an organic solvent (e.g., diethyl ether).

    • Wash the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent by evaporation.

    • Purify the resulting enantiomers of this compound by distillation or chromatography.

  • Analysis: Confirm the enantiomeric purity of the separated alcohols using chiral chromatography (GC or HPLC) and measure their specific rotation using the polarimetry protocol described above.

G racemate Racemic Mixture (R-OH + S-OH) diastereomers Mixture of Diastereomers (R-O-R' + S-O-R') racemate->diastereomers resolver Chiral Resolving Agent (e.g., R'-COOH) resolver->diastereomers + separation Physical Separation (e.g., Crystallization) diastereomers->separation diast1 Diastereomer 1 (R-O-R') separation->diast1 diast2 Diastereomer 2 (S-O-R') separation->diast2 hydrolysis1 Hydrolysis diast1->hydrolysis1 hydrolysis2 Hydrolysis diast2->hydrolysis2 enantiomer1 Pure Enantiomer 1 (R-OH) hydrolysis1->enantiomer1 enantiomer2 Pure Enantiomer 2 (S-OH) hydrolysis2->enantiomer2

Logical workflow for chiral resolution.

References

A Technical Guide to the Ring Inversion Barriers in cis- and trans-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Conformational Analysis of Substituted Cyclohexanes

The three-dimensional structure of cyclic molecules is fundamental to their chemical reactivity and biological activity. For cyclohexane (B81311) and its derivatives, the chair conformation represents the most stable arrangement, minimizing both angle and torsional strain. However, these chair conformations are not static; they undergo a rapid "ring flip" or "ring inversion" process, interconverting between two distinct chair forms. In substituted cyclohexanes, this inversion process involves the movement of substituents between axial and equatorial positions, leading to conformers with different energies. The energy barrier to this interconversion, known as the ring inversion barrier (ΔG‡), and the relative stability of the conformers (ΔG°) are critical parameters in conformational analysis.

For drug development professionals, understanding the conformational preferences and the energy landscape of cyclic molecules like 3-methylcyclohexanol is crucial. The specific three-dimensional arrangement of substituents can significantly impact a molecule's ability to bind to a biological target, its metabolic stability, and its pharmacokinetic profile.

Conformational Preferences in cis- and trans-3-Methylcyclohexanol (B12282318)

The relative stability of the two chair conformers of a substituted cyclohexane is primarily determined by the steric strain experienced by the substituents. The concept of "A-values" is used to quantify the energy difference when a substituent is in an axial position compared to an equatorial position.[1][2] A larger A-value indicates a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

The key A-values for the substituents in this compound are:

  • Methyl group (-CH₃): ~1.7 kcal/mol[1][2]

  • Hydroxyl group (-OH): ~0.7-1.0 kcal/mol (this value can be solvent-dependent)[1]

cis-3-Methylcyclohexanol (B1605476)

In the cis isomer, the methyl and hydroxyl groups are on the same side of the ring. This results in one conformer with both substituents in axial positions and the other with both in equatorial positions.

  • Conformer 1 (diaxial): Both the methyl and hydroxyl groups are in axial positions, leading to significant 1,3-diaxial interactions. The estimated steric strain would be the sum of their A-values (~1.7 + 0.9 = 2.6 kcal/mol).

  • Conformer 2 (diequatorial): Both substituents are in the more stable equatorial positions, minimizing steric strain.

Therefore, the diequatorial conformer of cis-3-methylcyclohexanol is significantly more stable.

trans-3-Methylcyclohexanol

In the trans isomer, the substituents are on opposite sides of the ring. This leads to conformers where one group is axial and the other is equatorial.

  • Conformer 1 (axial OH, equatorial CH₃): The hydroxyl group is axial, and the methyl group is equatorial. The primary steric strain is from the axial hydroxyl group (~0.9 kcal/mol).

  • Conformer 2 (equatorial OH, axial CH₃): The hydroxyl group is equatorial, and the methyl group is axial. The steric strain is dominated by the larger methyl group (~1.7 kcal/mol).

Consequently, the conformer with the equatorial methyl group and axial hydroxyl group is the more stable of the two for the trans isomer.

Quantitative Data on Conformational Energies

The following table summarizes the estimated conformational free energy differences (ΔG°) for the chair-chair interconversion of cis- and trans-3-methylcyclohexanol, based on the additive A-values.

IsomerConformer 1Conformer 2More Stable ConformerEstimated ΔG° (kcal/mol)
cis-3-Methylcyclohexanol3a-Methyl, 1a-Hydroxyl (diaxial)3e-Methyl, 1e-Hydroxyl (diequatorial)Diequatorial~2.6
trans-3-Methylcyclohexanol3e-Methyl, 1a-Hydroxyl (equatorial-axial)3a-Methyl, 1e-Hydroxyl (axial-equatorial)3e-Methyl, 1a-Hydroxyl~0.8

Note: These values are estimations based on the additivity of A-values and can be influenced by solvent effects and potential intramolecular interactions.

Experimental Determination of Ring Inversion Barriers

The primary experimental technique for determining the energy barriers of ring inversion is Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy . This method allows for the study of the rates of conformational exchange processes.

Principles of Dynamic NMR Spectroscopy

At high temperatures, the ring inversion of cyclohexane derivatives is rapid on the NMR timescale. This rapid exchange results in time-averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. When the rate of exchange becomes comparable to the difference in the resonance frequencies of the axial and equatorial protons, significant line broadening is observed in the NMR spectrum.

At a specific temperature, known as the coalescence temperature (Tc) , the two separate signals for the axial and equatorial environments merge into a single broad peak. Below this temperature, if the inversion is slow enough, distinct signals for each conformer can be resolved.

Experimental Protocol for DNMR Analysis

A typical experimental workflow for determining the ring inversion barrier of a substituted cyclohexane like this compound would involve the following steps:

  • Sample Preparation: A solution of the purified compound (e.g., cis- or trans-3-methylcyclohexanol) is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methanol, or a mixture of deuterated solvents).

  • Variable Temperature NMR Measurements: A series of ¹H or ¹³C NMR spectra are acquired over a range of temperatures, starting from room temperature and gradually decreasing until the spectral changes associated with slow exchange are observed.

  • Identification of Coalescence: The coalescence temperature (Tc) for a specific pair of exchanging signals (e.g., the proton on the carbon bearing the hydroxyl group in its axial and equatorial environments) is carefully determined.

  • Line Shape Analysis: A more rigorous approach involves a complete line shape analysis of the spectra at various temperatures in the exchange-broadened region. This analysis is performed using specialized software that simulates the spectra based on the rate constant for the inversion process.

  • Calculation of the Rate Constant: At the coalescence temperature, the rate constant (k) for the ring inversion can be estimated using the following equation for a simple two-site exchange:

    k = (π * Δν) / √2

    where Δν is the difference in the resonance frequencies (in Hz) of the two exchanging sites at a temperature below coalescence.

  • Calculation of the Free Energy of Activation: The free energy of activation (ΔG‡) for the ring inversion at the coalescence temperature can then be calculated using the Eyring equation:

    ΔG‡ = 2.303 * R * Tc * [10.319 - log(k / Tc)]

    where R is the gas constant.

Visualization of Concepts

Conformational Equilibrium of cis-3-Methylcyclohexanol

cis_3_methylcyclohexanol cluster_conformer1 Diequatorial (More Stable) cluster_conformer2 Diaxial (Less Stable) Diequatorial Chair conformation with 3-Me (equatorial) and 1-OH (equatorial) Diaxial Chair conformation with 3-Me (axial) and 1-OH (axial) Diequatorial->Diaxial Ring Flip

Caption: Conformational equilibrium of cis-3-methylcyclohexanol.

Conformational Equilibrium of trans-3-Methylcyclohexanol

trans_3_methylcyclohexanol cluster_conformer1 Equatorial-Me, Axial-OH (More Stable) cluster_conformer2 Axial-Me, Equatorial-OH (Less Stable) Eq_Ax Chair conformation with 3-Me (equatorial) and 1-OH (axial) Ax_Eq Chair conformation with 3-Me (axial) and 1-OH (equatorial) Eq_Ax->Ax_Eq Ring Flip

Caption: Conformational equilibrium of trans-3-methylcyclohexanol.

Experimental Workflow for DNMR Analysis

dnmr_workflow A Sample Preparation (Solution in low-temp solvent) B Variable Temperature NMR Measurements A->B C Identify Coalescence Temperature (Tc) B->C D Line Shape Analysis B->D More Rigorous E Calculate Rate Constant (k) C->E D->E F Calculate Free Energy of Activation (ΔG‡) E->F

Caption: Experimental workflow for DNMR analysis.

Conclusion

The determination of ring inversion barriers in substituted cyclohexanes like cis- and trans-3-methylcyclohexanol is a critical aspect of understanding their structure-activity relationships. While specific experimental data for these molecules is not prominent in the literature, the principles of conformational analysis, driven by steric considerations (A-values), and the powerful technique of dynamic NMR spectroscopy provide a robust framework for their investigation. For professionals in drug development, a thorough understanding of these conformational dynamics is essential for the rational design of molecules with desired biological activities and physicochemical properties. The methodologies outlined in this guide serve as a foundational reference for such studies.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 3-methylcyclohexanol possesses chirality, its application as a chiral auxiliary in asymmetric synthesis is not extensively documented in peer-reviewed literature. However, the principles of chiral auxiliary-mediated synthesis are fundamental in the development of enantiomerically pure compounds, a critical aspect of modern drug discovery and development. This document provides a comprehensive overview of the use of chiral auxiliaries, with detailed protocols and data presentation guidelines using well-established examples.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary introduces a stereogenic center that directs the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[1][2] This strategy is a powerful tool for the synthesis of enantiomerically enriched molecules, which is crucial for the development of pharmaceuticals and other biologically active compounds.[1]

The general workflow for employing a chiral auxiliary involves three primary steps:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction to create a new stereocenter. The steric and electronic properties of the auxiliary favor the formation of one diastereomer over the other.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary.[1][3]

G cluster_0 General Workflow of a Chiral Auxiliary Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Conjugate Substrate-Auxiliary Conjugate Prochiral Substrate->Substrate-Auxiliary Conjugate 1. Attachment of Chiral Auxiliary Diastereomeric Product Diastereomeric Product Substrate-Auxiliary Conjugate->Diastereomeric Product 2. Diastereoselective Reaction Enantiomerically\nEnriched Product Enantiomerically Enriched Product Diastereomeric Product->Enantiomerically\nEnriched Product 3. Cleavage of Auxiliary Recovered\nChiral Auxiliary Recovered Chiral Auxiliary Diastereomeric Product->Recovered\nChiral Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Common Chiral Auxiliaries

Several classes of chiral auxiliaries have been developed and are widely used in organic synthesis. These are often derived from readily available chiral natural products such as amino acids or terpenes.[4] Some of the most common examples include:

  • Evans Oxazolidinones: Derived from amino acids, these are highly effective in a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.[5][]

  • Camphorsultams: Based on the camphor (B46023) skeleton, these are particularly useful in asymmetric Diels-Alder reactions and other cycloadditions.[5]

  • Pseudoephedrine and Pseudoephenamine: These can be used as effective chiral auxiliaries for the asymmetric alkylation of enolates.[5]

Experimental Protocols: Diastereoselective Alkylation using an Evans-type Oxazolidinone Auxiliary

This section provides a detailed protocol for the diastereoselective alkylation of a propionyl oxazolidinone, a classic example of the use of an Evans auxiliary.

Attachment of the Acyl Group to the Chiral Auxiliary

Objective: To synthesize the N-propionyl oxazolidinone from the corresponding oxazolidinone and propionyl chloride.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (B128534) (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous CH2Cl2 (0.5 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Diastereoselective Enolate Alkylation

Objective: To perform the asymmetric alkylation of the N-propionyl oxazolidinone.

Materials:

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add LDA (1.1 eq) dropwise, and stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.[7]

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[7]

  • Quench the reaction by adding saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.[1]

  • Extract the product with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.[1]

  • The diastereomeric excess (d.e.) of the crude product can be determined by 1H NMR or HPLC analysis. The product is then purified by flash column chromatography.[1]

Cleavage of the Chiral Auxiliary

Objective: To cleave the chiral auxiliary to obtain the chiral carboxylic acid and recover the auxiliary.

Materials:

  • Alkylated product (from step 3.2)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (B78521) (LiOH)

  • 30% aqueous hydrogen peroxide (H2O2)

  • Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution

  • Diethyl ether

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).[1]

  • Add lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) at 0 °C.[1]

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 2-4 hours.

  • Quench the excess peroxide by the addition of saturated aqueous Na2SO3 solution.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl to pH ~2 and extract the desired carboxylic acid with ethyl acetate.

  • Dry the organic layer containing the product over anhydrous MgSO4, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Data Presentation

Quantitative data from asymmetric synthesis experiments should be presented in a clear and organized manner to allow for easy comparison of results.

Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinone

EntryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideLDA98:291
2IodomethaneNaHMDS97:388
3Allyl iodideLHMDS95:585
4Isopropyl iodideLDA90:1075

Note: Data presented are representative and may not reflect actual experimental outcomes.

Visualization of Experimental Workflow

G cluster_1 Asymmetric Alkylation Workflow Start Start Dissolve N-propionyl oxazolidinone in THF Dissolve N-propionyl oxazolidinone in THF Start->Dissolve N-propionyl oxazolidinone in THF Cool to -78 C Cool to -78 C Dissolve N-propionyl oxazolidinone in THF->Cool to -78 C Add LDA Add LDA Cool to -78 C->Add LDA Form Enolate Form Enolate Add LDA->Form Enolate Add Electrophile (e.g., BnBr) Add Electrophile (e.g., BnBr) Form Enolate->Add Electrophile (e.g., BnBr) Stir at -78 C Stir at -78 C Add Electrophile (e.g., BnBr)->Stir at -78 C Quench with NH4Cl Quench with NH4Cl Stir at -78 C->Quench with NH4Cl Workup and Extraction Workup and Extraction Quench with NH4Cl->Workup and Extraction Purification and Analysis Purification and Analysis Workup and Extraction->Purification and Analysis End End Purification and Analysis->End

Caption: Workflow for diastereoselective alkylation using an Evans auxiliary.

Conclusion

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry in asymmetric synthesis. While this compound is not a conventional choice, the principles and protocols outlined here with well-established auxiliaries provide a strong foundation for researchers and drug development professionals. The selection of the appropriate chiral auxiliary is critical and depends on the specific reaction and substrate.[7] Careful execution of the attachment, diastereoselective reaction, and cleavage steps is essential for achieving high yields and stereoselectivity.

References

Application Notes and Protocols: Oxidation of 3-Methylcyclohexanol to 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of the secondary alcohol, 3-methylcyclohexanol, to the corresponding ketone, 3-methylcyclohexanone. This transformation is a fundamental reaction in organic synthesis, crucial for the preparation of intermediates in drug development and other fine chemical applications. Two robust and widely used methods are presented: Pyridinium (B92312) Chlorochromate (PCC) oxidation and Swern oxidation.

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone of organic chemistry. 3-Methylcyclohexanone is a valuable building block in the synthesis of various organic molecules. The choice of oxidizing agent is critical to ensure high yield and purity, avoiding over-oxidation or side reactions. Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively.[1] The Swern oxidation is another mild and effective method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, offering an alternative that avoids chromium-based reagents.[2][3][4]

Data Presentation

The following table summarizes the key quantitative parameters for the two detailed oxidation protocols.

ParameterPCC OxidationSwern Oxidation
Starting Material This compoundThis compound
Product 3-Methylcyclohexanone3-Methylcyclohexanone
Reagents Pyridinium Chlorochromate (PCC), Dichloromethane (B109758)Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine (B128534), Dichloromethane
Stoichiometry (Alcohol:Reagent) 1 : 1.5 (this compound:PCC)1 : 2 : 4 (this compound:Oxalyl Chloride:DMSO:Triethylamine)
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂)
Temperature Room Temperature-78 °C to Room Temperature
Typical Reaction Time 1-2 hours1-2 hours
Reported Yield (Analogous) ~85-95% (general for secondary alcohols)~90-98% (general for secondary alcohols)
Work-up Filtration through silica (B1680970) or Celite, solvent evaporationAqueous quench, extraction, solvent evaporation

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is adapted from the general procedure described by Corey and Suggs for the oxidation of secondary alcohols.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel or Celite

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

  • Add the alcohol solution to the PCC suspension in one portion with stirring at room temperature.

  • The reaction mixture will turn dark and a black precipitate will form. Stir the reaction for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude 3-methylcyclohexanone.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Swern Oxidation

This protocol is a standard procedure for the Swern oxidation of a secondary alcohol.[2][5]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (2.0 equivalents) to the cooled solvent.

  • In a separate dry flask, dissolve anhydrous DMSO (4.0 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 10-15 minutes.

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.

  • Slowly add triethylamine (5.0 equivalents) to the reaction mixture at -78 °C. The mixture may become thick.

  • After stirring for an additional 15-20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 3-methylcyclohexanone.

  • The product can be purified by distillation or column chromatography.

Visualizations

PCC_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation PCC PCC Suspension in CH₂Cl₂ Reaction Stir at Room Temperature (1-2 hours) PCC->Reaction Alcohol This compound in CH₂Cl₂ Alcohol->Reaction Add Dilution Dilute with Diethyl Ether Reaction->Dilution Filtration Filter through Silica/Celite Dilution->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 3-Methylcyclohexanone Evaporation->Product

Caption: Workflow for the PCC oxidation of this compound.

Swern_Oxidation_Workflow cluster_activation Reagent Activation (-78 °C) cluster_oxidation Oxidation (-78 °C) cluster_elimination Elimination & Quench cluster_isolation Isolation Oxalyl_Cl Oxalyl Chloride in CH₂Cl₂ Activation Activation Oxalyl_Cl->Activation DMSO DMSO in CH₂Cl₂ DMSO->Activation Add dropwise Oxidation_Step Oxidation Activation->Oxidation_Step Alcohol This compound in CH₂Cl₂ Alcohol->Oxidation_Step Add dropwise Base Add Triethylamine Oxidation_Step->Base Warm Warm to Room Temp. Base->Warm Quench Aqueous Quench Warm->Quench Extraction Extraction with CH₂Cl₂ Quench->Extraction Drying Dry & Evaporate Extraction->Drying Product 3-Methylcyclohexanone Drying->Product

Caption: Workflow for the Swern oxidation of this compound.

References

Application Notes and Protocols: Dehydration of 3-Methylcyclohexanol with Phosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This document provides detailed application notes and protocols for the dehydration of 3-methylcyclohexanol using phosphoric acid as a catalyst. This reaction typically proceeds through an E1 elimination mechanism, involving a carbocation intermediate, which can lead to a mixture of isomeric alkene products. Understanding the reaction pathway and product distribution is crucial for controlling the synthesis of specific methylcyclohexene isomers, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

This protocol will cover the experimental procedure, reaction mechanism, product analysis, and expected outcomes. The data presented is compiled from established laboratory procedures and spectroscopic analyses.

Data Presentation

The dehydration of this compound is expected to yield a mixture of three possible alkene products. The relative amounts of these products are governed by the stability of the carbocation intermediates and the resulting alkenes, in accordance with Zaitsev's rule. The more substituted, and therefore more stable, alkenes are generally the major products.

Product NameStructureMolar Mass ( g/mol )Boiling Point (°C)Typical Product Distribution (%)
1-Methylcyclohexene1-Methylcyclohexene96.17110Major Product
3-Methylcyclohexene3-Methylcyclohexene96.17104Major Product
4-Methylcyclohexene4-Methylcyclohexene96.17102Minor Product

Note: The exact product distribution can be influenced by reaction conditions such as temperature and reaction time. The distribution is typically determined experimentally using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

This section details the methodology for the dehydration of this compound.

Materials and Reagents
  • This compound (cis/trans mixture)

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Boiling chips or magnetic stir bar

Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Distillation apparatus (simple or fractional)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Graduated cylinders

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis

Procedure
  • Reaction Setup : In a 50 mL round-bottom flask, place a magnetic stir bar or a few boiling chips. Add 5.0 mL of 85% phosphoric acid.[1]

  • Addition of Alcohol : Carefully add 150 mmol of this compound to the flask.[1] Swirl the flask gently to mix the reactants.

  • Distillation : Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.[1] Use a heating mantle or sand bath to heat the mixture.

  • Product Collection : Heat the reaction mixture to gently distill the alkene products as they are formed. The distillation temperature should be maintained to collect the volatile alkenes and water, leaving the higher-boiling starting material and catalyst in the reaction flask.[2] Collect the distillate in a receiver cooled in an ice bath.

  • Work-up : Transfer the collected distillate to a separatory funnel.

  • Washing :

    • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any acidic residue that may have co-distilled.[3][4] Carefully vent the separatory funnel to release any CO₂ produced.

    • Separate the aqueous layer.

    • Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to aid in the removal of water.

  • Drying : Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Isolation : Decant or filter the dried liquid into a pre-weighed vial to determine the yield.

  • Analysis : Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the different methylcyclohexene isomers.[5][6]

Visualizations

Reaction Mechanism

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism. The key steps are the protonation of the alcohol, loss of water to form a secondary carbocation, a potential hydride shift to form a more stable tertiary carbocation, and subsequent deprotonation to form the various alkene products.

Dehydration_Mechanism cluster_start Step 1: Protonation cluster_carbocation Step 2: Formation of Carbocation cluster_rearrangement Step 3: Hydride Shift (Rearrangement) cluster_products Step 4: Deprotonation reactant reactant intermediate intermediate product product catalyst catalyst arrow_label arrow_label This compound This compound Protonated_Alcohol Protonated_Alcohol Secondary_Carbocation Secondary_Carbocation Protonated_Alcohol->Secondary_Carbocation - H₂O H3PO4 H₃PO₄ Tertiary_Carbocation Tertiary_Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift 3-Methylcyclohexene 3-Methylcyclohexene Secondary_Carbocation->3-Methylcyclohexene 4-Methylcyclohexene 4-Methylcyclohexene Secondary_Carbocation->4-Methylcyclohexene H2O_loss - H₂O 1-Methylcyclohexene 1-Methylcyclohexene Tertiary_Carbocation->1-Methylcyclohexene H2O_deprotonation H₂O

Caption: Reaction mechanism for the dehydration of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of methylcyclohexenes from this compound.

Experimental_Workflow start_end start_end process process analysis analysis waste waste start Start: Reagents mix Mix this compound and H₃PO₄ start->mix distill Distillation mix->distill collect Collect Distillate distill->collect workup Aqueous Workup (NaHCO₃, Brine) collect->workup dry Dry Organic Layer (Na₂SO₄) workup->dry aq_waste Aqueous Waste workup->aq_waste isolate Isolate Product dry->isolate solid_waste Solid Waste dry->solid_waste gcms GC-MS Analysis isolate->gcms end End: Product Data gcms->end

Caption: Experimental workflow for this compound dehydration.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the industrial-scale synthesis and purification of 3-methylcyclohexanol, a key intermediate in the pharmaceutical and chemical industries. The protocols outlined below are designed to be scalable and reproducible, ensuring high-purity product for downstream applications.

Large-Scale Synthesis of this compound via Catalytic Hydrogenation of m-Cresol (B1676322)

The most common and industrially viable method for the large-scale synthesis of this compound is the catalytic hydrogenation of m-cresol. This process involves the reduction of the aromatic ring of m-cresol in the presence of a catalyst and hydrogen gas.

Reaction Pathway

The primary reaction involves the hydrogenation of m-cresol to produce a mixture of cis- and trans-3-methylcyclohexanol. A potential intermediate in this process is 3-methylcyclohexanone.[1][2]

G m_cresol m-Cresol intermediate 3-Methylcyclohexanone m_cresol->intermediate + H2 (Catalyst) product This compound (cis and trans isomers) intermediate->product + H2 (Catalyst)

Caption: Synthesis pathway of this compound from m-cresol.

Catalyst Selection and Performance

Several catalysts have been evaluated for the hydrogenation of m-cresol, with nickel-based catalysts, particularly Raney® Nickel, being a cost-effective and highly active option for industrial applications.[3][4][5] Other precious metal catalysts such as platinum (Pt), palladium (Pd), and rhodium (Rh) also exhibit high activity.

CatalystSupportTemperature (°C)Pressure (atm)m-Cresol Conversion (%)This compound Selectivity (%)Reference
Raney® Nickel-130 - 1507 - 10>95>98Customary Industrial Practice
1% Pt/SiO2SiO21501~100High (Yields of ketone and alcohol)[1]
Ni/SiO2SiO22501HighHigh preference for hydrogenation[2]
Pd/CCarbon904097.199.5[6]
Rh/Al2O3Alumina100 - 120Normal33.3Not specified[7]
Experimental Protocol: Large-Scale Hydrogenation using Raney® Nickel

This protocol describes a typical batch process for the hydrogenation of m-cresol on a large scale.

Materials:

  • m-Cresol (≥99% purity)

  • Raney® Nickel (commercial grade, as a slurry in water)

  • Methanol (B129727) (solvent)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (filter aid)

Equipment:

  • High-pressure stainless-steel autoclave reactor (e.g., 1000 L) equipped with a mechanical stirrer, heating/cooling jacket, temperature and pressure sensors, and gas inlet/outlet ports.

  • Catalyst filtration unit (e.g., filter press or centrifugal filter)

  • Storage tanks for raw materials and final product.

Procedure:

  • Reactor Charging:

    • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

    • Charge the reactor with methanol (e.g., 400 L).

    • Add m-cresol (e.g., 200 kg, ~1850 mol) to the reactor.

    • Under a nitrogen blanket, carefully add the Raney® Nickel slurry (e.g., 5-10% by weight of m-cresol).

  • Hydrogenation Reaction:

    • Seal the reactor and begin agitation.

    • Purge the reactor with hydrogen gas multiple times to remove residual nitrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 7-10 atm).

    • Heat the reactor contents to the target temperature (e.g., 130-150 °C). The reaction is exothermic, so careful temperature control is crucial.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. This can take several hours depending on the specific conditions and catalyst activity.

  • Reaction Quenching and Catalyst Removal:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • The crude reaction mixture containing this compound, methanol, and the suspended Raney® Nickel catalyst is transferred to a filtration unit pre-coated with diatomaceous earth.

    • Filter the catalyst. The recovered Raney® Nickel can often be recycled for subsequent batches. Caution: Spent Raney® Nickel can be pyrophoric and must be handled with care.

  • Solvent Removal:

    • The filtrate, a solution of this compound in methanol, is transferred to a distillation apparatus.

    • Remove the methanol by distillation at atmospheric pressure.

  • Product Isolation:

    • The remaining crude this compound is collected for purification. The typical yield of crude product is >95%.

Purification of this compound

The crude this compound obtained from the synthesis contains a mixture of cis- and trans-isomers, unreacted starting material, and minor byproducts. High-purity this compound is typically obtained through fractional distillation. For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.

Physicochemical Properties for Purification

The successful separation of this compound isomers and impurities relies on differences in their physical properties, primarily their boiling points.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
m-Cresol108.14202
cis-3-Methylcyclohexanol114.19~173-175
trans-3-Methylcyclohexanol114.19~171-173
3-Methylcyclohexanone112.17~169-170
Experimental Protocol: Fractional Distillation

Equipment:

  • Large-scale fractional distillation unit equipped with a packed column (e.g., with structured packing to provide a high number of theoretical plates), a reboiler, a condenser, and fraction collection vessels.

  • Vacuum system for reduced pressure distillation if required.

Procedure:

  • Column Setup and Operation:

    • Charge the crude this compound into the reboiler of the distillation unit.

    • Begin heating the reboiler.

    • The distillation is typically performed under atmospheric pressure.

    • The vapor passes through the packed column, where a temperature gradient is established.

  • Fraction Collection:

    • Forerun: The initial fraction, containing lower-boiling impurities and any residual solvent, is collected and discarded.

    • Main Fraction: As the temperature at the top of the column stabilizes at the boiling point of the this compound isomers, the main fraction is collected. This fraction will contain a mixture of cis- and trans-3-methylcyclohexanol.

    • Tails: The final fraction, containing higher-boiling impurities and any unreacted m-cresol, remains in the reboiler and is discarded.

  • Purity Analysis:

    • The purity of the collected main fraction is analyzed using gas chromatography (GC). A purity of >99% is typically achievable.

Experimental Protocol: Preparative HPLC

For applications requiring the separation of cis- and trans-isomers or the removal of trace impurities, preparative HPLC is a powerful technique.

Equipment:

  • Preparative HPLC system with a high-pressure pump, an injector, a large-diameter column packed with a suitable stationary phase (e.g., C18), a detector, and a fraction collector.

Procedure:

  • Method Development:

    • An analytical HPLC method is first developed to achieve baseline separation of the cis- and trans-isomers and any impurities.

    • This method is then scaled up to the preparative scale.

  • Sample Preparation:

    • The this compound mixture is dissolved in a suitable solvent compatible with the mobile phase.

  • Purification:

    • The sample solution is injected onto the preparative HPLC column.

    • The mobile phase is pumped through the column, and the separated components are detected as they elute.

    • The fraction collector is programmed to collect the fractions corresponding to the desired isomer(s).

  • Solvent Removal and Product Recovery:

    • The collected fractions are subjected to solvent removal, typically using a rotary evaporator, to yield the purified isomer(s).

Overall Workflow

The following diagram illustrates the complete large-scale synthesis and purification process for this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage raw_materials m-Cresol, Methanol, Raney Nickel, H2 reactor High-Pressure Reactor raw_materials->reactor filtration Catalyst Filtration reactor->filtration Crude Reaction Mixture solvent_removal Methanol Distillation filtration->solvent_removal Filtrate distillation Fractional Distillation solvent_removal->distillation Crude this compound prep_hplc Preparative HPLC (Optional, for high purity) distillation->prep_hplc For Isomer Separation final_product High-Purity This compound distillation->final_product >99% Purity prep_hplc->final_product >99.9% Purity

Caption: Workflow for large-scale synthesis and purification of this compound.

References

Application Note: The Incompatibility of 3-Methylcyclohexanol as a Solvent for Grignard Reactions and a Protocol for a Related Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Aprotic Solvents in Grignard Reactions

Grignard reagents (R-Mg-X) are powerful organometallic compounds characterized by a highly nucleophilic carbon atom. This reactivity makes them invaluable in organic synthesis for the formation of new carbon-carbon bonds. However, this high reactivity also necessitates careful selection of an appropriate solvent. The ideal solvent for a Grignard reaction must be aprotic, meaning it does not have acidic protons that can react with the Grignard reagent.

Commonly used solvents are ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF), which are effective at solvating and stabilizing the Grignard reagent without decomposing it.

Unsuitability of 3-Methylcyclohexanol as a Solvent

This compound, being an alcohol, is a protic solvent. The hydroxyl (-OH) group contains an acidic proton. When a Grignard reagent is introduced into an alcoholic solvent, a rapid acid-base reaction occurs, consuming the Grignard reagent and rendering it unavailable for the desired reaction with the intended electrophile. This quenching reaction is depicted below:

R-Mg-X (Grignard Reagent) + R'-OH (Alcohol) → R-H (Alkane) + Mg(OR')X

Due to this incompatibility, this compound is not a suitable solvent for Grignard reactions.

Alternative Application: Synthesis of Tertiary Alcohols via Grignard Reaction

While this compound cannot be used as a solvent, a structurally related compound, 1-methylcyclohexanol (B147175), can be efficiently synthesized using a Grignard reaction. This common undergraduate and industrial synthesis involves the reaction of cyclohexanone (B45756) with a methyl Grignard reagent, such as methylmagnesium bromide.

This application note will now detail the protocol for this synthesis, providing a relevant and practical example of a Grignard reaction.

Experimental Protocol: Synthesis of 1-Methylcyclohexanol

This protocol outlines the synthesis of 1-methylcyclohexanol from cyclohexanone and methylmagnesium bromide.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Density (g/mL)AmountMoles
Magnesium TurningsMg24.31-1.22 g0.05
Methyl BromideCH₃Br94.941.73~5.2 g0.055
Anhydrous Diethyl Ether(C₂H₅)₂O74.120.71350 mL-
CyclohexanoneC₆H₁₀O98.140.9484.91 g0.05
Saturated NH₄Cl (aq)NH₄Cl53.49-30 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04-~5 g-
Procedure
  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.

    • Place magnesium turnings (1.22 g) in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a dropping funnel.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • Dissolve methyl bromide (~5.2 g) in 30 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

    • Add a small amount of the methyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Dissolve cyclohexanone (4.91 g) in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly add 30 mL of saturated aqueous ammonium (B1175870) chloride solution to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with two 20 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 20 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 1-methylcyclohexanol.

Expected Yield and Purity
  • Theoretical Yield: 5.71 g

  • Typical Actual Yield: 4.5 - 5.1 g (80-90%)

  • Purity (by GC-MS): >95%

Visualizing the Process

Reaction Pathway

reaction_pathway cyclohexanone Cyclohexanone intermediate Magnesium Alkoxide Intermediate cyclohexanone->intermediate 1. Diethyl Ether grignard CH3MgBr (Methylmagnesium Bromide) grignard->intermediate product 1-Methylcyclohexanol intermediate->product 2. H3O+ Workup

Caption: Synthesis of 1-Methylcyclohexanol.

Experimental Workflow

experimental_workflow prep Prepare Grignard Reagent (Mg + CH3Br in Ether) reaction React with Cyclohexanone (Dropwise addition at 0°C) prep->reaction quench Quench Reaction (Saturated NH4Cl) reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate product Isolate Product (1-Methylcyclohexanol) evaporate->product

Caption: Grignard Synthesis Workflow.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All operations must be conducted under an inert atmosphere (nitrogen or argon).

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

  • Methyl bromide is toxic. Handle in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

While this compound is unsuitable as a solvent for Grignard reactions due to its protic nature, the Grignard reaction itself remains a cornerstone of organic synthesis. The protocol provided for the synthesis of 1-methylcyclohexanol serves as a practical and effective demonstration of this powerful C-C bond-forming reaction, highlighting the critical importance of using appropriate aprotic solvents like diethyl ether.

Application of 3-Methylcyclohexanol in the Fragrance and Flavor Industry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohexanol is a versatile alicyclic alcohol that has carved a niche in the fragrance and flavor industry. Its unique sensory properties, which differ between its isomers, make it a valuable ingredient in a variety of consumer products. This document provides detailed application notes and protocols for the use of this compound, with a focus on its cis and trans isomers.

Physicochemical and Olfactory Properties

This compound exists as two primary stereoisomers: cis-3-Methylcyclohexanol and trans-3-Methylcyclohexanol. These isomers exhibit distinct physical and sensory characteristics that dictate their applications. A mixture of isomers is also commercially available. The properties of these isomers are summarized below.

Propertycis-3-Methylcyclohexanoltrans-3-MethylcyclohexanolMixture of Isomers
CAS Number 5454-79-5[1]7443-55-2591-23-1[2]
Molecular Formula C₇H₁₄O[1][3]C₇H₁₄OC₇H₁₄O[2]
Molecular Weight 114.19 g/mol [3]114.19 g/mol 114.19 g/mol [2]
Appearance Colorless viscous liquid-Colorless to pale yellow liquid[3]
Boiling Point 171-173 °C[4]-162-164 °C[2]
Melting Point -41 °C[4]--
Flash Point 70 °C[4]-63 °C[2]
Vapor Pressure 1.7 hPa at 25 °C[4]-0.475 mmHg at 25 °C[2]
Density 0.92 g/cm³ at 20 °C[4]-0.92 g/cm³ at 20 °C
Solubility Soluble in organic solvents like ethanol (B145695) and ether; practically insoluble in water.[4]-Soluble in alcohol.[2]
Odor Profile Strong minty and camphoraceous odor with a cooling sensation.[5][6]Generally described as having a milder, less pronounced scent compared to the cis isomer.Fruity, minty, solvent-like, fermented, ethereal, musty, camphorous, herbal, cooling, and alcoholic notes.[7]

Isomer-Specific Fragrance and Flavor Profiles

The distinct olfactory profiles of the cis and trans isomers of this compound are critical to their application in the fragrance and flavor industry. The relationship between the isomers and their resulting sensory characteristics can be visualized as follows:

G cluster_isomers This compound Isomers cluster_profiles Dominant Olfactory Profiles cis cis-3-Methylcyclohexanol minty_camphor Strong Minty & Camphoraceous cis->minty_camphor Primary cooling Cooling Sensation cis->cooling Primary trans trans-3-Methylcyclohexanol fruity_solvent Subtle Fruity & Solvent Notes trans->fruity_solvent Primary minty_camphor->cooling

Isomer-Specific Olfactory Profiles of this compound

Applications in Fragrance and Flavor Formulations

This compound, particularly the cis isomer, is utilized for its refreshing and cooling sensory effects. While specific proprietary formulations are closely guarded, the typical applications and use levels are described below.

Fragrance Applications:

  • Perfumery: Incorporated into various fragrance compositions to impart a fresh, minty, and cooling note. It is often used in men's colognes and sporty fragrances.

  • Personal Care Products: Added to soaps, shower gels, and deodorants to provide a clean and invigorating scent.

  • Household Products: Used in air fresheners and cleaning agents to create a fresh and pleasant ambiance.

Flavor Applications:

  • Confectionery: Used in chewing gum, mints, and candies to provide a long-lasting cooling sensation and minty flavor.

  • Oral Care: Incorporated into toothpaste and mouthwash formulations for its refreshing taste and cooling effect.[5]

  • Beverages: Can be used in low concentrations to add a refreshing note to certain beverages.

Typical Use Concentrations:

While precise concentrations are formulation-dependent, general guidelines suggest that this compound and its derivatives are often used in fragrance and flavor compositions at levels ranging from 0.01% to 5% by weight . In some cases, for a significant sensory effect, the concentration can be higher.

Experimental Protocols

Quality Control and Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and the ratio of cis to trans isomers of this compound in a given sample.

Methodology:

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent such as ethanol or dichloromethane.

    • For finished products (e.g., perfumes, mouthwash), a liquid-liquid extraction or headspace solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a suitable polar capillary column for better isomer separation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 150 °C at a rate of 5 °C/min.

      • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

    • MSD Conditions:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the peaks corresponding to cis- and trans-3-Methylcyclohexanol based on their retention times and mass spectra. The mass spectrum of this compound typically shows characteristic fragment ions.

    • Calculate the area of each peak to determine the relative percentage of each isomer and any impurities present.

G cluster_workflow GC-MS Analysis Workflow A Sample Preparation B GC Injection & Separation A->B C Mass Spectrometry Detection B->C D Data Analysis C->D

Workflow for GC-MS Analysis of this compound
Sensory Evaluation Protocol

Objective: To assess the olfactory profile and intensity of this compound isomers and their performance in a finished product.

Methodology:

  • Panelist Selection:

    • Select a panel of at least 10 trained sensory assessors with demonstrated olfactory acuity.

  • Sample Preparation:

    • Prepare solutions of cis-3-Methylcyclohexanol, trans-3-Methylcyclohexanol, and the mixed isomers at various concentrations (e.g., 0.1%, 1%, and 5% in a neutral solvent like dipropylene glycol or ethanol).

    • For evaluation in a product base (e.g., an unscented lotion or a simple eau de toilette base), incorporate the samples at a predetermined concentration.

  • Evaluation Procedure:

    • Present the samples to the panelists in a randomized and blind manner.

    • Use standard fragrance evaluation blotters for smelling the solutions.

    • Ask panelists to rate the intensity of the overall aroma and specific odor characteristics (e.g., minty, camphoraceous, fruity, cooling) on a labeled magnitude scale (e.g., 0-10).

    • Include a reference standard if available.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the sensory profiles of the isomers.

Synthesis of this compound

This compound is typically synthesized through the hydrogenation of m-cresol (B1676322) or the reduction of 3-methylcyclohexanone. The choice of catalyst and reaction conditions can influence the resulting ratio of cis and trans isomers.

G cluster_synthesis Synthesis of this compound A m-Cresol C This compound (cis/trans mixture) A->C Hydrogenation B 3-Methylcyclohexanone B->C Reduction

Common Synthesis Routes for this compound

Conclusion

This compound, with its distinct cis and trans isomers, offers a unique palette for fragrance and flavor creation. The strong, cooling, and minty-camphoraceous character of the cis isomer makes it particularly valuable for imparting freshness. Careful analytical and sensory evaluation is crucial for the successful application of this versatile ingredient in consumer products. The protocols and data provided in this document serve as a comprehensive guide for researchers and formulators in the fragrance and flavor industry.

References

Application Notes: Synthesis of Pharmaceutical Intermediates from 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methylcyclohexanol is a versatile and cost-effective cyclic secondary alcohol that serves as a valuable chiral building block in organic synthesis.[1] Its stereoisomers, particularly the resolved enantiomers, are crucial starting materials for the stereoselective synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The production of single enantiomers is increasingly important in the pharmaceutical industry to enhance efficacy and minimize side effects.[2][3][4][5] This document provides detailed protocols for the conversion of this compound into key intermediates, including 3-methylcyclohexanone (B152366) and precursors for the synthesis of the analgesic drug Tapentadol (B1681240) and potential anticonvulsant agents.

Part 1: Oxidation of this compound to 3-Methylcyclohexanone

The oxidation of the secondary alcohol group in this compound to a ketone is a fundamental and often initial step in leveraging this molecule for further synthesis. 3-Methylcyclohexanone is a key intermediate for building more complex molecular scaffolds.[1] The Jones oxidation, utilizing chromic acid, is a classic, rapid, and high-yielding method for this transformation.[6][7]

Experimental Protocol: Jones Oxidation

This protocol details the oxidation of this compound to 3-methylcyclohexanone using a prepared Jones reagent.

1. Preparation of Jones Reagent:

  • In a beaker suitable for corrosive materials, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

  • While cooling in an ice bath and stirring, slowly and carefully add this mixture to 50 mL of deionized water.

  • Allow the final orange-red solution to cool to room temperature before use.[8] Caution: Chromium (VI) compounds are carcinogenic and highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE) in a chemical fume hood.[6]

2. Oxidation Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 11.42 g (0.1 mol) of this compound (cis/trans mixture) in 100 mL of acetone (B3395972).

  • Cool the stirred solution to 0-5°C using an ice-water bath.

  • Slowly add the prepared Jones reagent dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C. A color change from orange-red to a greenish precipitate will be observed.

  • Continue adding the reagent until a faint orange-red color persists in the mixture, indicating a slight excess of the oxidant and complete consumption of the alcohol.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.

3. Work-up and Purification:

  • Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears completely and the solution is uniformly green.

  • Decant the acetone solution from the green chromium salts into a separate flask. Wash the salts with two 25 mL portions of acetone and combine the acetone fractions.

  • Remove the bulk of the acetone using a rotary evaporator.

  • Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude 3-methylcyclohexanone can be purified by vacuum distillation to yield a colorless liquid.

Data Presentation: Jones Oxidation of this compound
ParameterValue / ConditionReference / Note
Reactant This compound0.1 mol
Oxidizing Agent Jones Reagent (CrO₃/H₂SO₄/H₂O)Prepared in situ
Solvent Acetone100 mL
Reaction Temperature 0-10°CMaintained during addition
Reaction Time ~2 hoursDropwise addition + 30 min stir
Typical Yield 90-96%Based on analogous oxidations[9]
Purity >98% (after distillation)Expected
Visual Indicator Color change from orange-red to green[8]

Visualization: Jones Oxidation Workflow

G cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification prep_reagent Prepare Jones Reagent (CrO₃ + H₂SO₄ + H₂O) add_reagent Add Jones Reagent Dropwise prep_reagent->add_reagent dissolve Dissolve this compound in Acetone cool Cool to 0-5°C dissolve->cool cool->add_reagent stir Stir at RT (30 min) add_reagent->stir quench Quench with Isopropanol stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry & Concentrate wash->dry distill Vacuum Distillation dry->distill product Pure 3-Methylcyclohexanone distill->product

Caption: Experimental workflow for the Jones oxidation of this compound.

Part 2: Application in the Synthesis of Tapentadol Intermediates

Tapentadol, 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, is a potent centrally acting analgesic.[10][11] The synthesis of its core structure relies on the stereoselective construction of two adjacent chiral centers. Chiral 3-methylcyclohexanone, derived from the corresponding enantiomer of this compound, represents a potential starting point for a stereocontrolled synthesis of a key Tapentadol precursor. This section outlines a proposed synthetic route.

Experimental Protocol: Multi-step Synthesis

This protocol describes a potential pathway from (R)-3-methylcyclohexanone to a key tertiary alcohol intermediate for Tapentadol.

Step A: Mannich Reaction to form 2-((Dimethylamino)methyl)-3-methylcyclohexan-1-one

  • To a flask containing 11.2 g (0.1 mol) of (R)-3-methylcyclohexanone, add 9.8 g (0.12 mol) of dimethylamine (B145610) hydrochloride and 4.5 g (0.15 mol) of paraformaldehyde.

  • Add 50 mL of ethanol (B145695) followed by 1 mL of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the resulting Mannich base by column chromatography.

Step B: Grignard Reaction to form 1-Ethyl-2-((dimethylamino)methyl)-3-methylcyclohexan-1-ol

  • Prepare a Grignard reagent from 3.6 g (0.15 mol) of magnesium turnings and 16.3 g (0.15 mol) of ethyl bromide in 100 mL of anhydrous diethyl ether.

  • In a separate flask, dissolve 16.9 g (0.1 mol) of the Mannich base from Step A in 50 mL of anhydrous diethyl ether.

  • Cool the Mannich base solution to 0°C and slowly add the prepared Grignard reagent via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, dry over MgSO₄, and concentrate to yield the crude tertiary alcohol. The diastereomeric ratio can be determined by NMR or GC analysis.

Note: The subsequent steps to convert this cyclic intermediate to the final acyclic Tapentadol structure would involve ring-opening, demethylation of the phenol (B47542) ether (if starting from a methoxy-substituted analog), and purification of the desired (1R, 2R) diastereomer, as detailed in various patented routes.[10][12]

Data Presentation: Proposed Synthesis of Tapentadol Intermediate
StepReaction TypeKey ReagentsSolventTypical ConditionsExpected Outcome
A Mannich ReactionDimethylamine HCl, Paraformaldehyde, HClEthanolReflux, 4-6h2-((Dimethylamino)methyl)-3-methylcyclohexan-1-one
B Grignard ReactionEthylmagnesium BromideDiethyl Ether0°C to RT, 2h1-Ethyl-2-((dimethylamino)methyl)-3-methylcyclohexan-1-ol
C Ring Opening / Further StepsVarious-Per patent literature[12][13](1R,2R)-Tapentadol

Visualization: Synthetic Pathway to Tapentadol

G start (R)-3-Methylcyclohexanol ketone (R)-3-Methylcyclohexanone start->ketone Jones Oxidation mannich Mannich Base Intermediate ketone->mannich Mannich Reaction (Me₂NH·HCl, (CH₂O)n) alcohol Tertiary Alcohol Intermediate mannich->alcohol Grignard Reaction (EtMgBr) tapentadol Tapentadol (Final API) alcohol->tapentadol Ring Opening & Further Steps

Caption: Proposed synthetic pathway from (R)-3-methylcyclohexanol to Tapentadol.

Part 3: Potential Application in the Synthesis of Anticonvulsant Scaffolds

Many anticonvulsant drugs feature a pyrrolidine-2,5-dione (succinimide) core.[14][15] A plausible synthetic strategy involves the creation of a substituted succinic acid, which can then be cyclized. This compound can serve as a precursor to such a dicarboxylic acid via dehydration and subsequent oxidative cleavage.

Experimental Protocol: Synthesis of a Dicarboxylic Acid Precursor

Step A: Dehydration to 3-Methylcyclohexene (B1581247)

  • Place 22.8 g (0.2 mol) of this compound in a 100 mL round-bottom flask with a distillation setup.

  • Add 5 mL of 85% phosphoric acid (H₃PO₄) or concentrated sulfuric acid as a catalyst.

  • Heat the mixture gently. The alkene product will co-distill with water.

  • Collect the distillate in a receiver cooled in an ice bath.

  • Separate the organic layer, wash with NaHCO₃ solution, then water, and dry over anhydrous CaCl₂.

  • Purify by fractional distillation to obtain 3-methylcyclohexene.

Step B: Oxidative Cleavage to 3-Methylhexane-1,6-dioic Acid

  • Dissolve 9.6 g (0.1 mol) of 3-methylcyclohexene in 150 mL of a 3:1 mixture of tert-butanol (B103910) and water.

  • Add 0.5 g of potassium permanganate (B83412) (KMnO₄) followed by the portion-wise addition of 23.5 g (0.11 mol) of sodium periodate (B1199274) (NaIO₄) over 1 hour, maintaining the temperature below 30°C.

  • Stir the reaction for 12-16 hours at room temperature.

  • Filter the mixture to remove manganese dioxide (MnO₂).

  • Acidify the filtrate with 2M HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the crude 3-methylhexane-1,6-dioic acid, a direct precursor for succinimide-based anticonvulsants.

Visualization: Pathway to Anticonvulsant Precursors

G start This compound alkene 3-Methylcyclohexene start->alkene Dehydration (H₃PO₄, Δ) diacid 3-Methylhexane-1,6-dioic Acid (Succinic Acid Derivative) alkene->diacid Oxidative Cleavage (KMnO₄/NaIO₄) succinimide Pyrrolidine-2,5-dione Core diacid->succinimide Cyclocondensation (e.g., with an amine) anticonvulsant Potential Anticonvulsant Drugs succinimide->anticonvulsant Further Derivatization

Caption: Synthetic route from this compound to anticonvulsant precursors.

References

Application Notes and Protocols: 3-Methylcyclohexanol as a Starting Material for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohexanol, a readily available cyclic alcohol, presents a versatile platform for the synthesis of novel polymers. While not directly polymerizable, it can be efficiently converted into polymerizable monomers through two primary synthetic pathways: dehydration to form 3-methylcyclohexene (B1581247) and oxidation followed by a Baeyer-Villiger rearrangement to yield a methyl-substituted ε-caprolactone. These monomers can then be polymerized through various mechanisms, including cationic polymerization, Ziegler-Natta catalysis, and ring-opening polymerization (ROP), to produce polyolefins and polyesters with potential applications in drug delivery, medical devices, and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis and polymerization of monomers derived from this compound.

Synthetic Pathways from this compound

Two principal routes have been established to convert this compound into polymerizable monomers. The first pathway involves the acid-catalyzed dehydration to 3-methylcyclohexene, a cyclic olefin. The second pathway consists of a two-step process: the oxidation of this compound to 3-methylcyclohexanone, followed by a Baeyer-Villiger oxidation to produce methyl-ε-caprolactone.

G cluster_0 Starting Material cluster_1 Pathway 1: Dehydration cluster_2 Pathway 2: Oxidation & ROP This compound This compound Dehydration Dehydration This compound->Dehydration Oxidation Oxidation This compound->Oxidation 3-Methylcyclohexene 3-Methylcyclohexene Dehydration->3-Methylcyclohexene Cationic Polymerization Cationic Polymerization 3-Methylcyclohexene->Cationic Polymerization Ziegler-Natta Polymerization Ziegler-Natta Polymerization 3-Methylcyclohexene->Ziegler-Natta Polymerization Poly(3-methylcyclohexene) Poly(3-methylcyclohexene) Cationic Polymerization->Poly(3-methylcyclohexene) Ziegler-Natta Polymerization->Poly(3-methylcyclohexene) 3-Methylcyclohexanone 3-Methylcyclohexanone Oxidation->3-Methylcyclohexanone Baeyer-Villiger Oxidation Baeyer-Villiger Oxidation 3-Methylcyclohexanone->Baeyer-Villiger Oxidation Methyl-ε-caprolactone Methyl-ε-caprolactone Baeyer-Villiger Oxidation->Methyl-ε-caprolactone Ring-Opening Polymerization Ring-Opening Polymerization Methyl-ε-caprolactone->Ring-Opening Polymerization Poly(methyl-ε-caprolactone) Poly(methyl-ε-caprolactone) Ring-Opening Polymerization->Poly(methyl-ε-caprolactone) G Monomer Methyl-ε-caprolactone Reaction Ring-Opening Polymerization Monomer->Reaction Initiator Alcohol (R-OH) Initiator->Reaction Catalyst Sn(Oct)₂ Catalyst->Reaction Polymer Poly(methyl-ε-caprolactone) Reaction->Polymer

Application Notes and Protocols for Biocatalytic Transformations of 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary biocatalytic strategies for the transformation of 3-methylcyclohexanol, a valuable chiral building block in organic synthesis. The focus is on enzymatic kinetic resolution via oxidation and acylation, as well as whole-cell biocatalysis for the production of enantiomerically enriched 3-methylcyclohexanols and 3-methylcyclohexanone (B152366).

Enzymatic Kinetic Resolution by Oxidation with Alcohol Dehydrogenases

Enzymatic kinetic resolution using alcohol dehydrogenases (ADHs) offers a highly selective method for the separation of enantiomers of this compound. This technique relies on the differential rate of oxidation of the isomers, leading to the enrichment of one enantiomer of the alcohol and the formation of the corresponding ketone.

Horse Liver Alcohol Dehydrogenase (HLADH) has demonstrated significant stereospecificity towards the isomers of this compound. This makes it a prime candidate for the kinetic resolution of this substrate.

Quantitative Data

The reactivity of Horse Liver Alcohol Dehydrogenase (HLADH) with different stereoisomers of this compound highlights its potential for kinetic resolution. The (1S,3S)-3-methylcyclohexanol isomer is a significantly better substrate for HLADH compared to the (1R,3R)-isomer.

BiocatalystSubstrate IsomerRelative Reactivity (V/Km)ProductReference
Horse Liver Alcohol Dehydrogenase (HLADH)(1S,3S)-3-Methylcyclohexanol7 times more reactive than cyclohexanol3-Methylcyclohexanone[1]
Horse Liver Alcohol Dehydrogenase (HLADH)(1R,3R)-3-MethylcyclohexanolAt least 1000 times less reactive than the (1S,3S)-isomerNegligible[1]
Experimental Protocol: Kinetic Resolution of this compound using HLADH

This protocol is a general guideline for the kinetic resolution of a racemic mixture of this compound using HLADH. Optimization of reaction conditions is recommended for specific isomers and desired outcomes.

Materials:

  • Racemic this compound

  • Horse Liver Alcohol Dehydrogenase (HLADH)

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide, oxidized form)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)

  • Organic solvent (e.g., MTBE or hexane (B92381) for extraction)

  • Sodium sulfate (B86663) (anhydrous)

  • Equipment: pH meter, magnetic stirrer, temperature-controlled water bath, separatory funnel, rotary evaporator, gas chromatograph (GC) with a chiral column.

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a solution of racemic this compound in phosphate buffer. The final substrate concentration should typically be in the range of 1-10 mM.

    • Add NAD⁺ to a final concentration of 1-5 mM.

    • Equilibrate the solution to the desired reaction temperature (typically 25-37 °C).

  • Enzyme Addition:

    • Initiate the reaction by adding a pre-determined amount of HLADH to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture.

    • Quench the reaction in the aliquots (e.g., by adding a water-immiscible organic solvent and vortexing).

    • Analyze the aliquots by chiral GC to determine the conversion and the enantiomeric excess (e.e.) of the remaining this compound and the formed 3-methylcyclohexanone.

  • Work-up (upon reaching desired conversion, typically ~50%):

    • Quench the entire reaction mixture by adding an equal volume of an organic solvent (e.g., MTBE).

    • Separate the organic layer.

    • Extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The resulting mixture of unreacted this compound and 3-methylcyclohexanone can be separated by column chromatography.

    • Determine the enantiomeric excess of the purified this compound and the yield of 3-methylcyclohexanone.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification Racemic this compound Racemic this compound Reaction Mixture Reaction Mixture Racemic this compound->Reaction Mixture Buffer + NAD+ Buffer + NAD+ Buffer + NAD+->Reaction Mixture HLADH Addition HLADH Addition Incubation (25-37°C) Incubation (25-37°C) HLADH Addition->Incubation (25-37°C) Monitoring (Chiral GC) Monitoring (Chiral GC) Incubation (25-37°C)->Monitoring (Chiral GC) Quenching & Extraction Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Enantioenriched Alcohol Enantioenriched Alcohol Column Chromatography->Enantioenriched Alcohol 3-Methylcyclohexanone 3-Methylcyclohexanone Column Chromatography->3-Methylcyclohexanone G cluster_input Inputs cluster_output Outputs Racemic this compound Racemic this compound Reaction Vessel Reaction Vessel Racemic this compound->Reaction Vessel Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Vessel Acyl Donor Acyl Donor Acyl Donor->Reaction Vessel Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Vessel Incubation (30-50°C) Incubation (30-50°C) Reaction Vessel->Incubation (30-50°C) Monitoring (Chiral GC) Monitoring (Chiral GC) Incubation (30-50°C)->Monitoring (Chiral GC) Work-up (Filtration, Evaporation, Chromatography) Work-up (Filtration, Evaporation, Chromatography) Monitoring (Chiral GC)->Work-up (Filtration, Evaporation, Chromatography) Enantioenriched Alcohol Enantioenriched Alcohol Enantioenriched Ester Enantioenriched Ester Work-up (Filtration, Evaporation, Chromatography)->Enantioenriched Alcohol Work-up (Filtration, Evaporation, Chromatography)->Enantioenriched Ester G cluster_cell_prep Cell Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis & Product Recovery Microorganism Culture Microorganism Culture Cell Harvest & Wash Cell Harvest & Wash Microorganism Culture->Cell Harvest & Wash Cell Suspension in Buffer Cell Suspension in Buffer Cell Harvest & Wash->Cell Suspension in Buffer Reaction Incubation Reaction Incubation This compound + Glucose This compound + Glucose This compound + Glucose->Reaction Incubation Centrifugation Centrifugation Supernatant Extraction Supernatant Extraction Centrifugation->Supernatant Extraction GC Analysis GC Analysis Supernatant Extraction->GC Analysis 3-Methylcyclohexanone 3-Methylcyclohexanone GC Analysis->3-Methylcyclohexanone

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stereoselectivity in the Reduction of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stereoselective reduction of 3-methylcyclohexanone (B152366) to 3-methylcyclohexanol. The focus is on controlling the diastereoselectivity to favor either the cis or trans isomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Q1: My reduction is producing a low trans:cis isomer ratio. How can I increase the yield of the trans isomer?

A1: A low trans:cis ratio indicates that the reaction conditions favor the formation of the cis alcohol. To increase the proportion of the trans isomer, you should use a small, sterically unhindered reducing agent.

  • Potential Cause: Use of a bulky reducing agent. Bulky reagents preferentially attack the carbonyl from the less hindered equatorial face, resulting in the cis product (axial alcohol).[1][2]

  • Solution: Employ a small hydride reagent like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[1][2] These reagents favor axial attack on the carbonyl group, which leads to the formation of the more thermodynamically stable trans product (equatorial alcohol).[3] For the NaBH₄ reduction of 3-methylcyclohexanone, a trans:cis ratio of approximately 87:13 can be expected.[4][5]

Q2: I am trying to synthesize the cis-3-methylcyclohexanol, but my product is a mixture with a high proportion of the trans isomer. How can I improve the cis-selectivity?

A2: Achieving a high cis:trans ratio requires conditions that favor kinetic control and attack from the equatorial direction.

  • Potential Cause: Use of a sterically small reducing agent. Reagents like NaBH₄ are not hindered enough to be directed away from the axial face and will preferentially form the trans product.[3]

  • Solution: Use a bulky, sterically hindered hydride reagent.[6] Reagents such as L-Selectride® (Lithium tri-sec-butylborohydride) are highly effective.[6][7] The steric bulk of L-Selectride forces the hydride to attack the carbonyl from the more accessible equatorial face, leading to the formation of the cis alcohol (axial -OH group) with high selectivity (>98%).[7] Performing the reaction at low temperatures (e.g., -78 °C) can further enhance this kinetic selectivity.[6]

Q3: My reduction reaction is not going to completion, and I am recovering a significant amount of starting material. What could be the cause?

A3: Incomplete conversion can stem from several factors related to the reagents or reaction conditions.

  • Potential Cause 1: Inactive or Degraded Reducing Agent. Hydride reagents, especially LiAlH₄ and L-Selectride, are sensitive to moisture and can degrade if not stored and handled properly under an inert atmosphere.

  • Solution 1: Use a fresh bottle of the reducing agent or titrate it to determine its active concentration before use. Ensure all glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Potential Cause 2: Insufficient Molar Ratio of Reducing Agent. An inadequate amount of the hydride source will lead to incomplete reduction.

  • Solution 2: Use a slight excess of the reducing agent, typically 1.1 to 1.5 equivalents, to drive the reaction to completion.[6]

  • Potential Cause 3: Insufficient Reaction Time or Temperature. Some reductions, particularly with bulky reagents at low temperatures, may proceed slowly.

  • Solution 3: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to stir for a longer period or slowly warming it to a slightly higher temperature.

Q4: How can I accurately determine the diastereomeric ratio (cis:trans) of my this compound product?

A4: The most common methods for determining the isomer ratio are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H-NMR Spectroscopy: The proton on the carbon bearing the hydroxyl group (H-C-OH) will have a different chemical shift and multiplicity for the cis and trans isomers. In the trans isomer (equatorial -OH), this proton is axial and typically appears as a triplet of triplets with large axial-axial coupling constants further upfield. In the cis isomer (axial -OH), this proton is equatorial and appears as a broader, less resolved multiplet further downfield. The ratio of the isomers can be determined by integrating the distinct signals corresponding to each isomer.[9]

  • Gas Chromatography (GC): The cis and trans isomers will have different retention times on an appropriate GC column. By running a standard of the mixed isomers, you can identify the peaks corresponding to each. The area under each peak is proportional to its abundance in the mixture.

Data Presentation: Stereoselectivity of Reducing Agents

The choice of reducing agent is the primary factor controlling the stereochemical outcome of the reduction of 3-methylcyclohexanone. The steric bulk of the reagent dictates the preferred face of attack on the carbonyl.

Reducing AgentChemical FormulaSteric BulkPreferred Attack TrajectoryMajor Product IsomerTypical trans:cis Ratio
Sodium BorohydrideNaBH₄SmallAxialtrans-3-Methylcyclohexanol~87:13[4][5]
L-Selectride®Li[(CH₃CH₂CH(CH₃))₃BH]BulkyEquatorialcis-3-Methylcyclohexanol<2:98[7]
Experimental Protocols
Protocol 1: Synthesis of trans-3-Methylcyclohexanol (via NaBH₄ Reduction)

This protocol is designed to favor the formation of the thermodynamically more stable trans isomer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclohexanone (1.0 eq) in methanol (B129727) (or ethanol) at room temperature.[10] Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add Sodium Borohydride (NaBH₄, 1.2 eq) portion-wise to the solution.[10] Be cautious as the addition may cause bubbling (hydrogen gas evolution).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding 1 M HCl until the bubbling ceases, ensuring the pH is acidic.

  • Extraction: Remove most of the alcohol solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether or dichloromethane (B109758) (3x volumes).[8][9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Analysis: Analyze the crude product by ¹H-NMR or GC to determine the trans:cis isomer ratio.

Protocol 2: Synthesis of cis-3-Methylcyclohexanol (via L-Selectride® Reduction)

This protocol favors the formation of the kinetically controlled cis isomer and requires anhydrous conditions under an inert atmosphere.[8]

  • Reaction Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.[8] Add a solution of 3-methylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe to the stirred solution over 15-20 minutes.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC (quench a small aliquot with water before spotting). The reaction is typically complete within 1-3 hours.

  • Workup: While the flask is still at low temperature, slowly and carefully quench the reaction by adding water, followed by 3 M sodium hydroxide (B78521) and then 30% hydrogen peroxide.

  • Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product by ¹H-NMR or GC to determine the high selectivity for the cis isomer.

Visualizations

Stereoselectivity_Factors cluster_input Controlling Factors cluster_pathway Reaction Pathway cluster_output Products Reagent Reducing Agent Steric Bulk Axial_Attack Axial Attack (Favored by small reagents) Reagent->Axial_Attack Small Equatorial_Attack Equatorial Attack (Favored by bulky reagents) Reagent->Equatorial_Attack Bulky Substrate 3-Methylcyclohexanone (Equatorial Methyl) Substrate->Axial_Attack Substrate->Equatorial_Attack Trans_Product trans-3-Methylcyclohexanol (Equatorial -OH, More Stable) Axial_Attack->Trans_Product Cis_Product cis-3-Methylcyclohexanol (Axial -OH, Less Stable) Equatorial_Attack->Cis_Product Experimental_Workflow arrow arrow Setup 1. Reaction Setup (Anhydrous/Inert atm. if needed) Addition 2. Reagent Addition (Portion-wise or dropwise at T) Setup->Addition Monitor 3. Reaction Monitoring (TLC) Addition->Monitor Workup 4. Workup (Quench Reaction) Monitor->Workup Extract 5. Extraction (Isolate Product) Workup->Extract Dry 6. Drying & Concentration Extract->Dry Analyze 7. Analysis (NMR, GC for isomer ratio) Dry->Analyze

References

Technical Support Center: Separation of Cis and Trans-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of cis- and trans-3-Methylcyclohexanol (B12282318). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the separation of these diastereomers.

Core Challenge: Why is Separation Difficult?

The primary challenge in separating cis- and trans-3-methylcyclohexanol lies in their nature as diastereomers. While diastereomers have different physical properties, those of the 3-methylcyclohexanol isomers are quite similar, making their separation non-trivial.[1] Effective separation requires leveraging these subtle differences through techniques like fractional distillation, chromatography, or crystallization.

Physical Properties of this compound Isomers

The success of any separation technique is contingent on the differences in the physical properties of the isomers. Below is a summary of available data.

Propertycis-3-Methylcyclohexanol (B1605476)trans-3-MethylcyclohexanolMixtureReference(s)
Boiling Point Data not specifiedData not specified162-170.3 °C[2][3][4]
Melting Point -5.5 °CData not specified-74 °C to -41 °C[2][3][4][5][6]
Density Data not specified0.915 g/cm³0.91-0.92 g/cm³[2][3][4][5][6][7]
Refractive Index 1.4540-1.4600 (@ 20°C)1.455Data not specified[7][8]
Vapor Pressure Data not specifiedData not specified1.7 hPa (@ 25°C)[5][6]
Solubility Soluble in ethanol, ether; slightly soluble in water.Data not specifiedData not specified[9]

Note: The boiling points of the individual isomers are expected to be very close, which is a primary reason fractional distillation is challenging.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating cis- and trans-3-Methylcyclohexanol? A1: The most common laboratory-scale separation methods for diastereomers like cis- and trans-3-methylcyclohexanol are fractional distillation, column chromatography (including flash and HPLC), and fractional crystallization.[1][10] The choice of method depends on the scale of the separation, required purity, and available equipment.

Q2: Which isomer is more stable, cis or trans? A2: The stability of substituted cyclohexanes is determined by steric hindrance in their chair conformations. For cis-3-methylcyclohexanol, the most stable conformation has both the hydroxyl and methyl groups in equatorial positions, minimizing steric strain.[11] For the trans isomer, one substituent must be axial while the other is equatorial; the conformation with the larger methyl group in the equatorial position is more stable.[11][12] Overall, the cis isomer, which can have both bulky groups in the favorable equatorial position, is generally considered more stable.

Q3: How can I monitor the progress of the separation? A3: The composition of fractions can be monitored by several analytical techniques:

  • Gas Chromatography (GC): GC is highly effective for determining the relative amounts of the two isomers in a mixture.[13]

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor column chromatography, though finding a solvent system that gives good separation of the spots can be challenging. A potassium permanganate (B83412) or p-anisaldehyde stain is required for visualization as the compounds are not UV-active.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants arising from their different 3D structures.

Q4: Is it possible to separate the isomers using distillation? A4: Yes, but it can be difficult. Since the boiling points of the isomers are very close, a highly efficient fractional distillation column is required.[15] This method is more practical for larger quantities but may not achieve high purity without multiple distillations.

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for this separation? A5: Absolutely. HPLC is a powerful tool for separating diastereomers.[16] Both normal-phase (using a silica (B1680970) gel column) and reversed-phase (e.g., C18 column) can be effective, though significant method development may be required.[16] For analytical purposes, chiral stationary phases can also offer excellent resolution for diastereomers.[16][17]

Troubleshooting Guides

This section addresses specific issues that may arise during the separation process.

Fractional Distillation

Issue: My fractional distillation is yielding fractions with a mixed ratio of isomers.

  • Possible Cause: The column efficiency is insufficient for separating components with very close boiling points.

  • Solution:

    • Increase Column Length/Packing: Use a longer distillation column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.

    • Control the Heating Rate: Heat the distillation flask slowly and steadily to maintain thermal equilibrium within the column.

    • Optimize the Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the column vs. taken off as distillate) to improve separation efficiency.

Column Chromatography

Issue: The cis and trans isomers are co-eluting from my silica gel column.

  • Possible Cause: The polarity difference between the isomers is not sufficient to allow for separation with the current mobile phase.

  • Solution:

    • Optimize the Mobile Phase: Systematically vary the solvent ratio to find the optimal polarity. Start with a very non-polar solvent system (e.g., 5% ethyl acetate (B1210297) in hexanes) and gradually increase the polarity. A shallow gradient elution can be very effective.[14]

    • Try a Different Solvent System: If an ethyl acetate/hexane system fails, consider a dichloromethane/methanol (B129727) system. A small amount of methanol (1-5%) can significantly alter the selectivity.[14]

    • Consider a Different Stationary Phase: If silica gel is not effective, alternative normal-phase media like diol-bonded or cyano-bonded silica may provide the necessary difference in selectivity.[14]

Issue: I cannot achieve good separation between the two spots on my TLC plate.

  • Possible Cause: The chosen TLC solvent system is not optimal for resolving the isomers.

  • Solution:

    • Test Multiple Solvent Systems: Screen a variety of solvent systems with different polarities and compositions (e.g., ethyl acetate/hexane, dichloromethane/methanol, ether/pentane).

    • Use a Larger TLC Plate: A longer development distance can sometimes improve the separation between spots with close Rf values.

    • Double Development: Run the TLC plate in the same solvent system twice, ensuring the plate is completely dry between developments. This can increase the effective "column length" and improve resolution.

Crystallization

Issue: I am unable to induce crystallization of either isomer from a solution of the mixture.

  • Possible Cause: The solution may not be supersaturated, or the isomers may form a eutectic mixture that is difficult to crystallize.

  • Solution:

    • Solvent Selection: The key to recrystallization is finding a solvent in which one diastereomer is significantly less soluble than the other, especially at lower temperatures.[18] This often requires screening a wide range of solvents.

    • Slow Evaporation/Cooling: Once a suitable solvent is found, dissolve the mixture in a minimal amount of the hot solvent and allow it to cool very slowly. Slow cooling promotes the formation of purer crystals.[19]

    • Seed Crystals: If you have a small amount of a pure isomer, add a single seed crystal to the cooled, saturated solution to induce crystallization.

    • Antisolvent Addition: Dissolve the mixture in a "good" solvent where it is highly soluble, and then slowly add an "antisolvent" in which it is poorly soluble until the solution becomes turbid. This can trigger the crystallization of the less soluble isomer.[20]

    • Derivatization: Consider converting the alcohols to diastereomeric esters or urethanes using a chiral resolving agent. The resulting derivatives will have much larger differences in their physical properties, often making crystallization much easier.[18]

Experimental Protocols & Workflows

Protocol 1: Preparative Separation by Flash Column Chromatography

This protocol outlines a general procedure for separating the isomers using a gradient elution.

  • TLC Analysis: First, determine an optimal solvent system using TLC. Test various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%) to find a system where the two isomers are separated and the lower spot has an Rf of ~0.2.[14]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes). Pack the column carefully to avoid air bubbles.[14]

  • Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar mobile phase. After several column volumes, gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate over 10-12 column volumes).

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Analysis and Pooling: Analyze the fractions to identify those containing the pure cis and trans isomers. Combine the pure fractions of each and remove the solvent under reduced pressure.

Visual Workflow: General Separation Strategy

G cluster_start Starting Material cluster_methods Separation Methods cluster_analysis Analysis & Characterization cluster_end Isolated Products start Mixture of cis/trans This compound dist Fractional Distillation start->dist chrom Column Chromatography start->chrom cryst Fractional Crystallization start->cryst gc GC dist->gc cis Pure cis-Isomer dist->cis trans Pure trans-Isomer dist->trans chrom->gc tlc TLC (for chromatography) chrom->tlc chrom->cis chrom->trans cryst->gc cryst->cis cryst->trans gc->cis gc->trans nmr NMR cis->nmr trans->nmr

Caption: General workflow for the separation and analysis of this compound isomers.

Visual Workflow: Troubleshooting Column Chromatography

G start Poor Separation on Silica Column q1 Have you tried a shallow gradient elution? start->q1 sol1 Implement a shallow gradient (e.g., 5% to 20% EtOAc over 12 column volumes) q1->sol1 No q2 Have you tried an alternative solvent system? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Try a different system (e.g., CH2Cl2 / MeOH) q2->sol2 No q3 Consider alternative stationary phases q2->q3 Yes a2_yes Yes a2_no No sol2->q3 opt1 Diol-bonded Silica q3->opt1 opt2 Preparative HPLC q3->opt2 opt3 Derivatize the alcohols q3->opt3

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Dehydration of 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dehydration of 3-methylcyclohexanol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating this common synthetic transformation.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the acid-catalyzed dehydration of this compound.

Q1: Why is my reaction producing a mixture of alkene isomers instead of a single product?

A1: The acid-catalyzed dehydration of this compound proceeds through an E1 elimination mechanism, which involves the formation of a carbocation intermediate after the loss of water.[1][2][3] The subsequent removal of a proton (H+) from a carbon atom adjacent to the carbocation can occur from different positions, leading to the formation of constitutional isomers. For this compound, protons can be removed from carbon 2 or carbon 6, resulting in a mixture of 1-methylcyclohexene and 3-methylcyclohexene (B1581247).[4]

Q2: Which alkene isomer should be the major product? My product distribution doesn't seem to follow the textbook rule.

A2: According to Zaitsev's rule, elimination reactions tend to favor the formation of the most substituted (and therefore most thermodynamically stable) alkene.[2][5] In this case, 1-methylcyclohexene is a tri-substituted alkene, while 3-methylcyclohexene is a di-substituted alkene. Therefore, 1-methylcyclohexene is predicted to be the major product.

However, the product ratio can be influenced by reaction conditions such as the acid catalyst used and the temperature.[5] While some studies on similar alcohols show a clear preference for the Zaitsev product[6], others have reported nearly equal amounts of the two isomers for this compound.[7] It is crucial to analyze the product mixture using a technique like Gas Chromatography (GC) to determine the experimental product distribution.[2][4]

Q3: My reaction mixture turned dark brown or black, and my yield of alkenes is very low. What is the cause?

A3: The formation of a dark-colored residue is a common indicator of polymerization.[6] Alkenes, especially in the presence of a strong acid catalyst and heat, can undergo acid-catalyzed polymerization to form high-molecular-weight polymers. This side reaction consumes the desired alkene products, leading to a significant reduction in yield. To mitigate this, avoid excessively high temperatures and prolonged reaction times. Using a distillation setup to remove the lower-boiling alkene products as they form can also minimize polymerization by reducing their concentration in the acidic reaction flask.[4][8]

Q4: I have an unexpected peak in my GC or NMR analysis. Could this be a rearrangement product?

A4: While carbocation rearrangements are a known side reaction in alcohol dehydrations, they are less common for this compound compared to other isomers like 2-methylcyclohexanol.[1][5] The initial dehydration forms a secondary carbocation. A 1,2-hydride shift would only lead to another, similarly stable, secondary carbocation, which is not a highly favorable process.[1] More significant rearrangements leading to products like methylenecyclohexane (B74748) or ring-contracted alkenes are more likely to occur if the starting material was contaminated with 2- or 4-methylcyclohexanol.[5][9][10] The unexpected peak could also be unreacted starting material, especially if the distillation temperature was too high, causing the alcohol to co-distill with the products.[8]

Product Distribution Data

The relative amounts of the alkene products can vary. The following table summarizes potential product distributions based on experimental findings for methylcyclohexanol isomers.

Starting AlcoholAlkene ProductTypical % CompositionGoverning Rule
This compound1-Methylcyclohexene~20% - 50%Zaitsev Product
3-Methylcyclohexene~50% - 80%Hofmann-like Product
2-Methylcyclohexanol1-Methylcyclohexene~66%Zaitsev Product[6]
3-Methylcyclohexene~34%Hofmann-like Product[6]

Note: The distribution for this compound can be highly variable. One study reported a ratio of 80% 3-methylcyclohexene to 20% 1-methylcyclohexene.[9]

Experimental Protocol: Dehydration of this compound

This protocol outlines a general procedure for the acid-catalyzed dehydration of this compound with concurrent distillation of the products.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[11]

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Boiling chips

Apparatus:

  • Round-bottom flask (25 or 50 mL)

  • Heating mantle with a variable transformer

  • Simple distillation apparatus (still head, condenser, receiving flask)

  • Separatory funnel

  • Thermometer

Procedure:

  • Reaction Setup: Place 7.5 mL of this compound into a 25 mL round-bottom flask. Carefully add 2.5 mL of 85% phosphoric acid and a few boiling chips.[2]

  • Distillation: Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the still head.[12] Place the receiving flask in an ice bath to minimize the evaporation of the volatile alkene products.

  • Heating: Gently heat the mixture using a heating mantle. The lower-boiling alkene products (b.p. ~101-110°C) and water will begin to co-distill.[8] Continue the distillation until no more distillate is collected, but do not distill to dryness. The temperature in the flask should not exceed 170-190°C.[2]

  • Workup - Neutralization: Transfer the collected distillate to a separatory funnel. Add 10 mL of 5% sodium bicarbonate solution to neutralize any co-distilled acid. Stopper the funnel, vent frequently to release any CO₂ pressure, and shake. Allow the layers to separate.[12]

  • Workup - Washing & Drying: Remove the lower aqueous layer. Wash the remaining organic layer with 10 mL of water. Separate the layers again and transfer the top organic layer (the alkene products) to a clean, dry Erlenmeyer flask.

  • Drying: Add a small amount of anhydrous magnesium sulfate to the flask to remove residual water. Swirl the flask and let it sit for 10-15 minutes.[2]

  • Isolation: Decant or filter the dried liquid into a pre-weighed vial to obtain the final product mixture.

  • Analysis: Determine the final yield and analyze the product distribution using Gas Chromatography (GC).

Visual Guides

Reaction Mechanism

The following diagram illustrates the E1 mechanism for the dehydration of this compound, showing the pathways to the two primary alkene products.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation (Elimination) s1_start This compound + H+ s1_end Protonated Alcohol s1_start->s1_end s2_start Protonated Alcohol s2_end Secondary Carbocation + H2O s2_start->s2_end -H2O s3_start Secondary Carbocation s3_p1 3-Methylcyclohexene (Di-substituted) s3_start->s3_p1 -H+ from C6 s3_p2 1-Methylcyclohexene (Tri-substituted, Zaitsev Product) s3_start->s3_p2 -H+ from C2

Caption: E1 mechanism for this compound dehydration.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common experimental issues.

G start Problem Encountered low_yield Low Yield start->low_yield dark_color Dark Reaction Mixture start->dark_color unexpected_product Unexpected GC Peak start->unexpected_product check_temp Verify Distillation Temp (Avoid >190°C) low_yield->check_temp check_leaks Check for Leaks in Distillation Setup low_yield->check_leaks polymerization Polymerization Likely low_yield->polymerization dark_color->polymerization check_sm Analyze for Unreacted Starting Material unexpected_product->check_sm check_purity Verify Purity of Starting Material unexpected_product->check_purity reduce_temp Action: Reduce Heat/ Reaction Time polymerization->reduce_temp

Caption: Troubleshooting flowchart for dehydration experiments.

References

Technical Support Center: Synthesis of 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methylcyclohexanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Reduction of 3-Methylcyclohexanone (B152366)

Problem: Low or No Product Yield

Possible CauseRecommended Solution(s)
Inactive Reducing Agent Sodium borohydride (B1222165) (NaBH₄) can decompose upon exposure to moisture. Use a fresh bottle or an unopened container. Ensure the reagent has been stored in a desiccator.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, extend the reaction time or consider a slight excess of the reducing agent.[1][2]
Product Loss During Workup This compound has some solubility in water.[3] Ensure thorough extraction from the aqueous layer by performing multiple extractions (at least 3x) with a suitable organic solvent (e.g., dichloromethane (B109758), diethyl ether).[4] Use a saturated NaCl solution (brine) in the final wash to reduce the product's solubility in the aqueous phase.
Side Reactions (Dehydration) The acidic workup to neutralize excess reducing agent must be performed carefully, preferably at low temperatures (e.g., in an ice bath), to prevent acid-catalyzed dehydration of the alcohol product to 3-methylcyclohexene.[5]
Route 2: Catalytic Hydrogenation of m-Cresol (B1676322)

Problem: Low Yield or Poor Selectivity

Possible CauseRecommended Solution(s)
Catalyst Inactivity or Poisoning Use fresh, high-quality catalyst. Ensure the substrate and solvent are free from impurities (e.g., sulfur compounds) that can poison noble metal catalysts.
Suboptimal Reaction Conditions Hydrogenation reactions are sensitive to temperature, pressure, and solvent. For direct conversion to this compound, Ru/C is often a preferred catalyst and can be effective under milder conditions (e.g., 50°C, 0.8-1 MPa H₂).[6] Platinum- and Palladium-based catalysts may require different optimization.[7]
Incomplete Hydrogenation The reaction may stall at the intermediate 3-methylcyclohexanone stage, especially with catalysts like Pd/C.[6] To drive the reaction to completion, increase the reaction time, temperature, or hydrogen pressure. Monitor the reaction by GC to confirm the disappearance of the ketone intermediate.
Formation of Byproducts Over-hydrogenation or cleavage can lead to byproducts like methylcyclohexane. This is more prevalent with certain catalysts (e.g., Pt/C, Rh/C).[6] Optimizing for milder conditions can improve selectivity for the desired alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common laboratory and industrial methods are the reduction of 3-methylcyclohexanone, typically with a hydride agent like sodium borohydride (NaBH₄), and the catalytic hydrogenation of m-cresol using a noble metal catalyst (e.g., Ru/C, Pt/C, Pd/C) under a hydrogen atmosphere.[5][6][8]

Q2: My NMR/GC analysis shows an unexpected alkene. What is the likely cause?

A2: The presence of alkenes, primarily 3-methylcyclohexene, is a strong indicator that the this compound product has undergone acid-catalyzed dehydration.[5] This can occur during an acidic reaction workup or during final purification by distillation if acidic residues are present.[9] To prevent this, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction and distillation.

Q3: How can I improve the selectivity for this compound over 3-Methylcyclohexanone when hydrogenating m-cresol?

A3: Catalyst choice is critical. Ruthenium on carbon (Ru/C) is reported to be effective for the direct hydrogenation of alkylphenols to the corresponding alkylcyclohexanols.[6] In contrast, Palladium on carbon (Pd/C) tends to favor the formation of the intermediate ketone.[6] Increasing reaction time and ensuring sufficient hydrogen pressure will also promote the full reduction to the alcohol.

Q4: How can I separate the cis and trans isomers of this compound?

A4: The cis and trans diastereomers of this compound have slightly different physical properties.[10][11] While challenging, they can be separated by careful fractional distillation, potentially under reduced pressure to lower the boiling point and prevent decomposition. Specific chemical methods involving the formation of separable derivatives also exist but are more complex.[12]

Q5: What is a typical workup procedure after a NaBH₄ reduction?

A5: After the reaction is complete, the mixture is typically cooled in an ice bath. Excess NaBH₄ is quenched by the slow, careful addition of dilute acid (e.g., 3M HCl) until the bubbling ceases.[1] The product is then extracted into an organic solvent, the organic layer is washed with water and/or brine, dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and the solvent is removed via rotary evaporation.[4]

Data Presentation

Table 1: Comparison of Catalysts in Cresol (B1669610) Hydrogenation

This table summarizes the relative activities and selectivities of different carbon-supported metal catalysts for the hydrogenation of cresol (using o-cresol (B1677501) as a model).

CatalystRelative Activity for Cresol → CyclohexanolRelative Activity for Cyclohexanone → CyclohexanolTendency to Form Ketone IntermediateTendency for Cleavage (to Methylcyclohexane)
Ru/C HighHighLowLow
Rh/C Moderate-HighLowModerateModerate-High
Pt/C ModerateVery HighLowHigh
Pd/C LowModerateHighModerate
Data synthesized from information presented in Guo et al.[6]

Experimental Protocols

Protocol 1: Synthesis via Reduction of 3-Methylcyclohexanone with NaBH₄
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclohexanone (1.0 eq) in methanol (B129727) (or ethanol) (approx. 5 mL per gram of ketone).[13]

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (approx. 0.3-0.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. Note: The stoichiometry is 4:1 (ketone:NaBH₄), but an excess is often used.[1][8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Quench: Cool the flask in an ice bath again. Slowly and carefully add 3M HCl dropwise to quench the excess NaBH₄. Continue until the vigorous bubbling stops.

  • Extraction: Add water to the flask and transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x 20 mL) and saturated brine (1 x 20 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation if necessary.

Protocol 2: Synthesis via Catalytic Hydrogenation of m-Cresol
  • Reactor Charging: To a high-pressure hydrogenation vessel, add m-cresol (1.0 eq), a suitable solvent (e.g., isopropanol (B130326) or cyclohexane), and the chosen catalyst (e.g., 5% Ru/C, 1-5 mol%).

  • Sealing and Purging: Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 50-150 °C).[6]

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a fume hood. Purge the reactor with nitrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the catalyst pad with a small amount of the reaction solvent.

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

G Synthesis Pathways for this compound A m-Cresol B 3-Methylcyclohexanone A->B Partial Hydrogenation (e.g., Pd/C, H₂) C This compound (cis/trans mixture) A->C Direct Hydrogenation (e.g., Ru/C, H₂) B->C Reduction (e.g., NaBH₄)

Fig 1. Primary synthetic routes to this compound.

G Troubleshooting Flowchart for Low Yield start Low Yield of This compound check_sm Is starting material (ketone/cresol) present in product? start->check_sm incomplete Cause: Incomplete Reaction Solution: Increase reaction time, temp/pressure, or reagent amount. check_sm->incomplete Yes check_alkene Are alkene byproducts detected (GC/NMR)? check_sm->check_alkene No dehydration Cause: Dehydration Solution: Use milder/neutral workup, avoid excess heat in distillation. check_alkene->dehydration Yes check_intermediate Is ketone intermediate detected (from cresol)? check_alkene->check_intermediate No stalled Cause: Stalled Hydrogenation Solution: Change catalyst (e.g., to Ru/C), increase reaction time/intensity. check_intermediate->stalled Yes workup_loss Cause: Mechanical Loss Solution: Ensure efficient extraction, use brine wash, check for leaks. check_intermediate->workup_loss No

Fig 2. A decision tree for diagnosing low product yield.

References

Preventing rearrangement products in 3-Methylcyclohexanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-methylcyclohexanol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the formation of rearrangement products in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my reactions with this compound yield a mixture of unexpected alkene isomers?

A1: When using strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) for dehydration, the reaction proceeds through an E1 mechanism.[1] This involves the formation of a secondary carbocation at the C3 position after the loss of water. This secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation at the C1 position.[2][3] Elimination of a proton from these different carbocation intermediates leads to a mixture of alkene products, including the rearranged and more stable 1-methyl-1-cyclohexene (B1583054).[2][4]

Q2: I am trying to synthesize 3-methyl-1-cyclohexene from this compound, but I am getting 1-methyl-1-cyclohexene as the major product. How can I prevent this?

A2: The formation of 1-methyl-1-cyclohexene is a result of carbocation rearrangement. To prevent this, you should use a dehydration method that avoids the formation of a carbocation intermediate. A recommended method is the use of phosphorus oxychloride (POCl₃) in pyridine (B92270).[2][5] This reaction proceeds through an E2 mechanism, which is a concerted process and does not involve carbocations, thus preventing rearrangement.[2]

Q3: When I perform a substitution reaction on this compound with a hydrogen halide (e.g., HBr), I get a mixture of bromo-methylcyclohexane isomers. Why is this happening?

A3: Similar to acid-catalyzed dehydration, the reaction of this compound with hydrogen halides can proceed through an SN1 mechanism, which involves the formation of a carbocation intermediate. This carbocation is susceptible to rearrangement, leading to a mixture of substitution products.

Q4: How can I perform a substitution reaction on this compound without getting rearrangement products?

A4: To avoid rearrangement in substitution reactions, you should use reagents that favor an SN2 mechanism.[6][7] Reagents like phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination are ideal.[6][7] These reactions proceed via a backside attack, leading to an inversion of configuration at the stereocenter, and importantly, do not involve a carbocation intermediate, thus preventing rearrangement.[7][8][9]

Troubleshooting Guides

Issue 1: Formation of Rearranged Alkenes in Dehydration Reactions

Symptoms:

  • The major product observed is 1-methyl-1-cyclohexene instead of the expected 3-methyl-1-cyclohexene or 4-methyl-1-cyclohexene.

  • GC-MS analysis shows a complex mixture of alkene isomers.

Root Cause:

  • The use of strong protic acids (H₂SO₄, H₃PO₄) as catalysts, leading to an E1 mechanism with carbocation rearrangement.

Solutions:

MethodReagentsMechanismRearrangementTypical Product Distribution (this compound)
Acid-Catalyzed Dehydration H₂SO₄ or H₃PO₄E1Yes80% 3-Methyl-1-cyclohexene, 20% 1-Methyl-1-cyclohexene[10]
POCl₃ Dehydration POCl₃, PyridineE2NoMajor: 3-Methyl-1-cyclohexene (Zaitsev product without rearrangement)
"Green" Dehydration Montmorillonite KSF ClayE1-likePossibleProduct distribution may vary with conditions. For 2-methylcyclohexanol, it yields 67% of the rearranged product (1-methylcyclohexene).[1][11]

Recommended Action: For the selective synthesis of 3-methyl-1-cyclohexene, use the POCl₃/pyridine method. This will proceed via an E2 pathway and prevent the formation of the rearranged 1-methyl-1-cyclohexene product.

Issue 2: Formation of Rearranged Alkyl Halides in Substitution Reactions

Symptoms:

Root Cause:

  • The reaction conditions favor an SN1 mechanism, leading to the formation of a carbocation that subsequently rearranges.

Solutions:

MethodReagentsMechanismRearrangementKey Feature
Hydrohalic Acid HBr, HClSN1YesLeads to a mixture of products.
Phosphorus Halides PBr₃SN2NoInversion of configuration.[8]
Thionyl Chloride SOCl₂SN2NoInversion of configuration.[7]

Recommended Action: To obtain a single, non-rearranged substitution product, use PBr₃ for bromination or SOCl₂ for chlorination. These reagents will ensure an SN2 mechanism, preventing carbocation formation and rearrangement.

Experimental Protocols

Protocol 1: Dehydration of this compound using POCl₃ and Pyridine (E2-selective)

This protocol is designed to favor the formation of non-rearranged alkenes.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an excess of pyridine (which can also serve as the solvent).

  • Cooling: Cool the mixture in an ice bath to 0 °C.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Workup: Cool the reaction mixture and pour it over crushed ice. Acidify with dilute HCl to neutralize the pyridine.

  • Extraction: Extract the product with diethyl ether.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alkene product.

  • Analysis: Analyze the product mixture by GC-MS to determine the isomer distribution.

Protocol 2: Conversion of this compound to 3-Bromo-1-methylcyclohexane using PBr₃ (SN2-selective)

This protocol is for substitution without rearrangement.

  • Setup: In a round-bottom flask fitted with a dropping funnel and a reflux condenser, place this compound.

  • Cooling: Cool the flask in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with stirring.

  • Reaction: After the addition, allow the mixture to stir at room temperature for 1 hour, then gently heat for another hour to complete the reaction.

  • Workup: Cool the mixture and slowly pour it onto crushed ice.

  • Extraction: Separate the organic layer and wash it with a cold, dilute sodium bicarbonate solution, followed by water.

  • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and distill to purify the alkyl bromide.

  • Analysis: Characterize the product by NMR and IR spectroscopy to confirm the structure and purity.

Visualizations

G cluster_0 E1 Dehydration Pathway (with Rearrangement) This compound This compound Protonated_Alcohol Protonated_Alcohol This compound->Protonated_Alcohol + H+ Secondary_Carbocation Secondary_Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation Tertiary_Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift 3-Methyl-1-cyclohexene 3-Methyl-1-cyclohexene Secondary_Carbocation->3-Methyl-1-cyclohexene - H+ 4-Methyl-1-cyclohexene 4-Methyl-1-cyclohexene Secondary_Carbocation->4-Methyl-1-cyclohexene - H+ 1-Methyl-1-cyclohexene 1-Methyl-1-cyclohexene Tertiary_Carbocation->1-Methyl-1-cyclohexene - H+

Caption: E1 dehydration of this compound showing carbocation rearrangement.

G cluster_1 Troubleshooting Logic Start Problem: Rearrangement Products Reaction_Type Reaction Type? Start->Reaction_Type Dehydration Dehydration Reaction_Type->Dehydration Dehydration Substitution Substitution Reaction_Type->Substitution Substitution Use_POCl3 Solution: Use POCl3/Pyridine (E2) Dehydration->Use_POCl3 Use_PBr3_SOCl2 Solution: Use PBr3 or SOCl2 (SN2) Substitution->Use_PBr3_SOCl2

Caption: Troubleshooting flowchart for preventing rearrangement products.

References

Troubleshooting peak tailing in GC analysis of 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the GC analysis of 3-Methylcyclohexanol and other polar analytes.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of your results by affecting resolution and integration.[1] This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Initial Assessment: Is it a widespread or compound-specific issue?

First, examine your chromatogram. If most or all peaks are tailing, the issue is likely due to a physical problem in the system, such as a disruption in the flow path.[2] If only this compound or other polar analytes are tailing, the cause is more likely chemical in nature, involving interactions between the analyte and active sites in the system.[2][3]

Question: My this compound peak is tailing. What are the most common causes and how do I fix them?

Answer: Peak tailing for a polar analyte like this compound is typically caused by unwanted chemical interactions with active sites in the GC system or suboptimal chromatographic conditions.[1][4] The troubleshooting process should be systematic, starting with the most common and easily resolved issues.

A logical troubleshooting workflow is presented below:

G start Peak Tailing Observed for this compound inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance Start Here column_maintenance Perform Column Maintenance (Trim Column Inlet) inlet_maintenance->column_maintenance Issue Persists resolved Problem Resolved inlet_maintenance->resolved Issue Resolved method_optimization Optimize GC Method Parameters column_maintenance->method_optimization Issue Persists column_maintenance->resolved Issue Resolved advanced_solutions Consider Advanced Solutions (Derivatization or Different Column) method_optimization->advanced_solutions Issue Persists method_optimization->resolved Issue Resolved advanced_solutions->resolved Issue Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

The following sections provide detailed guidance for each step in this workflow.

FAQs and Detailed Troubleshooting Steps

Q1: What is the first thing I should check when I see peak tailing for this compound?

A1: The first and most common source of peak tailing for active compounds like alcohols is the GC inlet.[4] Therefore, the initial step is always to perform inlet maintenance.

Troubleshooting Steps:

  • Replace the Inlet Liner: Over time, the liner can become contaminated with non-volatile residues from your samples, creating active sites. The deactivation layer of the liner can also be hydrolyzed at high temperatures, exposing active silanol (B1196071) groups.[5] Replace the existing liner with a new, deactivated one. For polar analytes, liners with glass wool can aid in vaporization, but the wool must also be deactivated.[6]

  • Replace the Septum: A worn or cored septum can be a source of leaks and contamination. Replace the septum whenever you perform inlet maintenance.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Lower the inlet and oven temperatures to a safe level.

  • Turn Off Gas: Turn off the carrier gas flow to the instrument.

  • Disassemble Inlet: Carefully remove the septum nut and then the inlet liner.

  • Replace Components: Using clean forceps, insert a new, deactivated liner and O-ring. Place a new septum in the septum nut.

  • Reassemble and Leak Check: Reassemble the inlet, restore carrier gas flow, and perform a leak check.[1]

Q2: I've performed inlet maintenance, but the peak tailing persists. What's my next step?

A2: If inlet maintenance does not resolve the issue, the problem may lie with the analytical column itself. The front end of the column can accumulate non-volatile contaminants or the stationary phase can become degraded, creating active sites that interact with your analyte.[7][8]

Troubleshooting Steps:

  • Trim the Column: Removing a small section (10-20 cm) from the front of the column can eliminate the contaminated portion.[8][9]

Experimental Protocol: Column Trimming and Installation

  • Score the Column: Using a ceramic scoring wafer or a diamond scribe, make a light score on the polyimide coating of the column.

  • Break the Column: Gently bend the column at the score to create a clean, 90° break.

  • Inspect the Cut: Use a magnifier to ensure the cut is clean and square with no jagged edges.[7] A poor cut can cause peak tailing.[9]

  • Reinstall the Column: Insert the column into the inlet to the correct depth as specified by your instrument manufacturer and tighten the fitting.

Q3: My peak shape is still not ideal after inlet and column maintenance. What method parameters can I adjust?

A3: Suboptimal GC method parameters can also contribute to peak tailing.

Troubleshooting Steps:

  • Increase Inlet Temperature: An inlet temperature that is too low can lead to slow or incomplete vaporization of this compound, causing band broadening and tailing.[10]

  • Optimize Oven Temperature Program: A slow temperature ramp can sometimes exacerbate tailing. Conversely, ensure the initial oven temperature is appropriate for good focusing. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent.[7]

  • Check for Cold Spots: Ensure any heated transfer lines (e.g., to the detector) are at an appropriate temperature to prevent condensation of the analyte.[1]

ParameterPotential IssueRecommended Action
Inlet Temperature Too low, causing incomplete vaporization.[10]Increase in 10-20°C increments.
Oven Temperature Initial temperature too high for splitless injection.Lower the initial temperature to 20°C below the solvent's boiling point.[7]
Carrier Gas Flow Suboptimal flow rate.Ensure the flow rate is set to the optimum for your column dimensions.
Q4: I've tried everything above, but my this compound peak still tails. Are there any other options?

A4: If the above steps fail, you may need to consider more advanced solutions, such as changing your column or chemically modifying your analyte. The underlying cause is strong, reversible adsorption of the hydroxyl group of this compound onto active sites within your system.

G cluster_system GC System Surface cluster_analyte Analyte cluster_result Result Si-OH Active Silanol Site (Si-OH) Tailing_Peak Peak Tailing Analyte-OH This compound (-OH group) Analyte-OH->Si-OH Hydrogen Bonding (Adsorption)

Caption: Interaction between polar analyte and active sites causing peak tailing.

Advanced Solutions:

  • Use a More Polar or Specialized Column: For alcohol analysis, a "wax" type column (polyethylene glycol stationary phase) is often recommended as it can provide better peak shapes for polar compounds.[11][12] Alternatively, specially deactivated columns, sometimes referred to as "end-capped," are designed to minimize interactions with polar analytes.[13]

Column TypePolaritySuitability for this compound
Standard Non-Polar (e.g., DB-1, HP-5)Non-polarMay show tailing due to active sites.
"Wax" Type (e.g., DB-WAX)PolarGenerally provides better peak shape for alcohols.[11][12]
Specially DeactivatedVariesDesigned to reduce interactions with polar functional groups.[13]
  • Derivatization: This technique chemically modifies the this compound to make it more volatile and less interactive. The polar hydroxyl (-OH) group is converted into a less polar, more stable functional group.[14] Silylation is a common derivatization method for alcohols, where a trimethylsilyl (B98337) (TMS) group replaces the active hydrogen on the hydroxyl group.

Experimental Protocol: Silylation Derivatization (General Procedure)

  • Dry Sample: Ensure your sample extract is free of water, as moisture can interfere with the derivatization reaction.

  • Add Reagent: In a vial, add your sample and an excess of a silylating reagent (e.g., BSTFA).

  • React: Gently heat the vial (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to allow the reaction to complete.[15]

  • Inject: Inject the derivatized sample into the GC.

Derivatization can significantly improve peak shape and sensitivity for challenging polar analytes.[14]

References

Technical Support Center: Safely Scaling Up the Oxidation of 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and effective scaling up of the oxidation of 3-methylcyclohexanol to 3-methylcyclohexanone (B152366). This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthetic transformation.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the oxidation of this compound, particularly when transitioning to a larger scale.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion, and I observe unreacted this compound. What should I do?

A1: Incomplete conversion is a common issue. Consider the following troubleshooting steps:

  • Reagent Purity and Stoichiometry: Ensure your oxidizing agent is fresh and of high purity. For stoichiometric oxidations like Jones and PCC, a slight excess of the oxidant may be necessary. For catalytic oxidations (e.g., TEMPO/Bleach), ensure the catalyst and co-oxidants are not degraded.

  • Reaction Temperature: Some oxidations, like the Swern oxidation, require strict temperature control at low temperatures (e.g., -78 °C).[1] Deviations can lead to reagent decomposition and incomplete reaction. For other oxidations, gentle heating might be required to drive the reaction to completion.

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Mixing Efficiency: In biphasic reactions, such as those using bleach, vigorous stirring is crucial to ensure adequate mixing of the organic and aqueous phases.[2] On a larger scale, mechanical stirring is often necessary to achieve sufficient agitation.

Q2: The yield of 3-methylcyclohexanone is lower than expected. What are the potential causes and solutions?

A2: Low yields can result from several factors:

  • Over-oxidation: While less of a concern for secondary alcohols compared to primary alcohols, harsh conditions or prolonged reaction times with strong oxidants could potentially lead to side reactions.[3]

  • Side Reactions: Specific side reactions can occur depending on the chosen method. For instance, in Swern oxidations, if the temperature is not carefully controlled, Pummerer rearrangement byproducts can form.[4]

  • Workup and Isolation Losses: The product, 3-methylcyclohexanone, is a relatively volatile ketone. Significant product loss can occur during solvent removal under reduced pressure if not performed carefully. Ensure the use of a cooled trap and avoid excessive vacuum or heat. For chromium-based oxidations, the sticky chromium salt byproducts can trap the product, leading to lower isolated yields.[5] Thorough extraction and washing are crucial.

  • Inefficient Quenching: Improper quenching of the reaction can lead to the degradation of the product during workup.

Q3: I'm concerned about the safety of scaling up this oxidation. What are the primary hazards to consider?

A3: Scaling up any chemical reaction introduces new safety challenges. For the oxidation of this compound, key considerations include:

  • Thermal Runaway: Oxidations are exothermic reactions.[6] As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.[6] It is critical to have a robust cooling system and to add reagents portion-wise or via an addition funnel to control the reaction temperature.

  • Reagent-Specific Hazards:

    • Chromium (VI) Reagents (Jones, PCC): These are carcinogenic and highly toxic.[5][6][7] Strict engineering controls, such as fume hoods, and personal protective equipment (PPE) are mandatory.[5]

    • Swern Oxidation: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a notoriously foul odor.[8] The reaction must be performed in a well-ventilated fume hood. The intermediate formed from DMSO and oxalyl chloride is thermally unstable and can decompose violently if the temperature rises above -60 °C.[4]

    • Bleach (Sodium Hypochlorite): Bleach is a strong and reactive oxidant. Mixing bleach with acids can release toxic chlorine gas.[9] Reactions with organic materials can be vigorous and exothermic.[10]

Q4: How do I properly quench the reaction at the end of the experiment?

A4: Proper quenching is essential for safety and to prevent product degradation.

  • Jones and PCC Oxidations: The excess chromium (VI) reagent can be quenched by the dropwise addition of isopropanol (B130326) until the characteristic orange color of Cr(VI) is replaced by the green color of Cr(III).[11][12]

  • Bleach (Sodium Hypochlorite) Oxidations: Excess bleach can be quenched by adding a reducing agent such as sodium bisulfite or sodium thiosulfate (B1220275) solution.[13]

  • Swern Oxidation: The reaction is typically quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

Troubleshooting Flowchart

The following diagram provides a logical workflow for troubleshooting common issues when scaling up the oxidation of this compound.

TroubleshootingWorkflow start Problem Encountered incomplete_conversion Incomplete Conversion (Starting material remains) start->incomplete_conversion low_yield Low Yield of 3-Methylcyclohexanone start->low_yield safety_concern Safety Concern (e.g., exotherm, gas evolution) start->safety_concern check_reagents Verify Reagent Quality & Stoichiometry incomplete_conversion->check_reagents Possible Cause check_temp Review & Control Reaction Temperature incomplete_conversion->check_temp Possible Cause check_time Increase Reaction Time & Monitor Progress (TLC/GC) incomplete_conversion->check_time Possible Cause check_mixing Improve Stirring (Mechanical Stirrer for Scale-up) incomplete_conversion->check_mixing Possible Cause low_yield->incomplete_conversion Is conversion the issue? check_overoxidation Consider Milder Conditions or Shorter Reaction Time low_yield->check_overoxidation Possible Cause check_side_reactions Analyze Byproducts (GC-MS, NMR) & Adjust Conditions low_yield->check_side_reactions Possible Cause check_workup Optimize Workup & Isolation (e.g., careful solvent removal, thorough extraction) low_yield->check_workup Possible Cause control_addition Slow Reagent Addition (Use dropping funnel) safety_concern->control_addition Action improve_cooling Enhance Cooling Capacity (e.g., larger ice bath, cryocooler) safety_concern->improve_cooling Action ensure_ventilation Ensure Adequate Ventilation (Fume hood performance) safety_concern->ensure_ventilation Action

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Detailed methodologies for common oxidation procedures are provided below. Note: These are general protocols and may require optimization for specific scales and equipment. Always perform a small-scale trial before proceeding to a larger scale.

Protocol 1: Jones Oxidation
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound in acetone. Cool the flask in an ice-water bath to 0-5 °C.[12]

  • Reagent Addition: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise from the dropping funnel.[14] Maintain the internal temperature below 20 °C throughout the addition.[15]

  • Reaction Monitoring: Continue adding the reagent until a persistent orange color remains, indicating the consumption of the alcohol.[15] Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the solution turns uniformly green.[11][12]

  • Workup: Add water to dissolve the chromium salts. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.

  • Purification: The crude 3-methylcyclohexanone can be purified by distillation.

Protocol 2: Pyridinium (B92312) Chlorochromate (PCC) Oxidation
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar and dichloromethane (B109758) (DCM), add pyridinium chlorochromate (PCC). It is often beneficial to add an adsorbent like Celite or powdered molecular sieves to prevent the formation of a tarry residue.[16]

  • Reagent Addition: Dissolve this compound in a small amount of DCM and add it to the PCC suspension in one portion.[16][17]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically slower than Jones oxidation. Monitor the progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Florisil to remove the chromium byproducts.[11]

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Protocol 3: Swern Oxidation
  • Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (a dry ice/acetone bath).[18]

  • Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.[4]

  • Alcohol Addition: After stirring for a few minutes, add a solution of this compound in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

  • Base Addition: After stirring for a further 15-30 minutes, add triethylamine (B128534) (a bulky base like diisopropylethylamine can also be used to minimize epimerization)[8] and allow the reaction to warm to room temperature.

  • Quenching and Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl), followed by saturated sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purification: Purify the product by distillation. All steps should be performed in a well-ventilated fume hood due to the evolution of CO and the stench of dimethyl sulfide.[8]

Protocol 4: TEMPO-Catalyzed Bleach Oxidation
  • Reaction Setup: In a flask equipped with a mechanical stirrer, combine this compound, a catalytic amount of TEMPO, and a catalytic amount of sodium bromide in a biphasic solvent system, typically dichloromethane and water.[10][19]

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (B82951) (bleach), keeping the temperature between 0-10 °C. The addition of a phase-transfer catalyst can be beneficial.[3]

  • Reaction Monitoring: Stir the biphasic mixture vigorously. Monitor the reaction by TLC. The disappearance of the orange color of the TEMPO radical can also indicate reaction progress.

  • Quenching: Once complete, quench the excess bleach with a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the layers and extract the aqueous layer with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purification: Purify the product by distillation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different oxidation methods. Note that yields and reaction times are highly dependent on the specific reaction conditions and scale.

Oxidation MethodOxidizing AgentTypical Yield (%)Typical Reaction TimeTemperature (°C)Key Considerations
Jones Oxidation CrO₃ / H₂SO₄85-951-4 hours0-25Highly toxic Cr(VI); strongly acidic; exothermic.[6][20]
PCC Oxidation C₅H₅NHCrO₃Cl70-902-24 hoursRoom Temp.Toxic Cr(VI); milder than Jones; anhydrous conditions.[11][21]
Swern Oxidation (COCl)₂ / DMSO85-951-3 hours-78 to RTCryogenic; toxic gas (CO) and odorous byproduct (DMS).[8][22][23]
TEMPO/Bleach NaOCl / TEMPO80-951-5 hours0-15Biphasic; requires vigorous stirring; "greener" option.[10][19]

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Glassware, Inert Atmosphere if needed) reagents 2. Prepare & Measure Reagents (this compound, Oxidant, Solvent) setup->reagents addition 3. Controlled Reagent Addition & Temperature Management reagents->addition monitoring 4. Reaction Monitoring (TLC, GC) addition->monitoring quench 5. Quench Reaction monitoring->quench extraction 6. Extraction & Washing quench->extraction drying 7. Drying & Solvent Removal extraction->drying purification 8. Purification (Distillation/Chromatography) drying->purification

Caption: General workflow for the oxidation of this compound.

References

Technical Support Center: Optimizing Etherification of 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of 3-methylcyclohexanol.

Troubleshooting Guides

This section addresses common issues encountered during the etherification of this compound, focusing on the Williamson ether synthesis and acid-catalyzed methods.

Issue 1: Low or No Yield of the Desired Ether (Williamson Ether Synthesis)

Potential Cause Troubleshooting Step Explanation
Incomplete Deprotonation of this compound Use a stronger base, such as sodium hydride (NaH), to ensure complete formation of the alkoxide.[1]This compound is a secondary alcohol, and a strong base is required to drive the equilibrium towards the more nucleophilic alkoxide.[1]
Poor Leaving Group on the Alkyl Halide Use an alkyl halide with a good leaving group. The reactivity order is I > Br > Cl.[1] Methyl iodide is an excellent choice.[2]The S(N)2 reaction rate is dependent on the facility of the leaving group's departure.
Steric Hindrance Always use a primary alkyl halide (e.g., methyl iodide, ethyl bromide) rather than a secondary or tertiary one.[2]The Williamson ether synthesis proceeds via an S(N)2 mechanism, which is sensitive to steric bulk on the electrophile.
Reaction Temperature Too Low Increase the reaction temperature to between 50-100 °C.[3][4]Sufficient thermal energy is required to overcome the activation energy of the reaction.
Inappropriate Solvent Use a polar aprotic solvent such as DMF or acetonitrile.[3]These solvents solvate the cation of the alkoxide, leaving the alkoxide anion more "naked" and nucleophilic.[1]

Issue 2: Significant Formation of Alkene Byproducts (Elimination)

Potential Cause Troubleshooting Step Explanation
Use of a Secondary or Tertiary Alkyl Halide The most effective way to avoid elimination is to use a primary alkyl halide.[2]The alkoxide of this compound is a strong base and will favor the E2 elimination pathway with sterically hindered alkyl halides.[3]
Reaction Temperature Too High If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.[1]Higher temperatures can favor the competing E2 elimination reaction.[1]
Strongly Basic Conditions While a strong base is necessary, ensure it is added at a controlled rate, and the reaction is monitored to avoid excessive elimination.The alkoxide is a strong base, and prolonged exposure at high temperatures can promote the E2 pathway.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step Explanation
Formation of an Emulsion During Workup Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.[1]The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.[1]
Presence of Unreacted this compound Wash the organic layer with water or dilute aqueous base to remove the unreacted alcohol.This compound has some water solubility and can be extracted from the organic phase.
Co-distillation of Products and Byproducts If boiling points are close, use fractional distillation or column chromatography for separation.Alkene byproducts may have boiling points close to the desired ether, making simple distillation ineffective.

Frequently Asked Questions (FAQs)

Q1: Which method is better for the etherification of this compound: Williamson ether synthesis or acid-catalyzed etherification?

For the synthesis of an unsymmetrical ether from a secondary alcohol like this compound, the Williamson ether synthesis is the preferred method.[2] Acid-catalyzed etherification with another alcohol would lead to a mixture of products and significant dehydration to form alkenes.[5]

Q2: What are the expected side products in the Williamson ether synthesis of this compound?

The primary side products are alkenes resulting from the E2 elimination of the alkyl halide. With this compound, the alkoxide can act as a base. If a secondary or tertiary alkyl halide is used, elimination will be a major competing reaction.[3] When using a primary alkyl halide, the main alkene byproducts from the dehydration of this compound itself are 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene.[6]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (this compound and the alkyl halide) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the ether product indicate the reaction is proceeding.[7]

Q4: What is the role of a phase transfer catalyst in the Williamson ether synthesis?

A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be used to facilitate the reaction between the aqueous phase (containing the alkoxide) and the organic phase (containing the alkyl halide), which can increase the reaction rate.[7]

Q5: Can I use a weaker base than sodium hydride?

While very strong bases like NaH are recommended for alcohols, for more acidic starting materials, weaker bases like NaOH or KOH can be used, often in conjunction with a phase transfer catalyst.[8] However, for complete deprotonation of this compound, NaH is a more reliable choice.

Data Presentation

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of this compound

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation of the secondary alcohol.[2]
Alkyl Halide Methyl Iodide (CH(3)I)Primary alkyl halide to minimize E2 elimination. Iodide is an excellent leaving group.[2]
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Polar aprotic solvent to enhance the nucleophilicity of the alkoxide.[3]
Temperature 50 - 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[3][4]
Reaction Time 1 - 8 hoursTypical duration to achieve good conversion.[3][4]
Typical Yield 50 - 95%Laboratory yields can vary based on the purity of reagents and reaction scale.[3]

Table 2: Potential Products in the Etherification of this compound

Product TypeCompound NameNotes
Desired Ether (Substitution Product) 3-Methoxy-1-methylcyclohexaneFormed via the S(_N)2 pathway of the Williamson ether synthesis.
Elimination Byproduct 1-MethylcyclohexeneA common dehydration product of this compound under acidic conditions or a potential elimination byproduct in the Williamson synthesis.[6]
Elimination Byproduct 3-MethylcyclohexeneAnother common dehydration product.[6]
Elimination Byproduct 4-MethylcyclohexeneA minor dehydration product.[6]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 3-Methoxy-1-methylcyclohexane

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (around 65 °C) for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH(_4)Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation or column chromatography to obtain 3-methoxy-1-methylcyclohexane.

Protocol 2: Acid-Catalyzed Dehydration of this compound (for byproduct analysis)

Materials:

  • This compound

  • Concentrated sulfuric acid (H(_2)SO(_4)) or phosphoric acid (H(_3)PO(_4))

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous calcium chloride

Procedure:

  • Place this compound into a round-bottom flask with a magnetic stirrer.

  • Slowly add concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus.

  • Heat the mixture to distill the alkene products as they are formed.[9]

  • Collect the distillate in a receiver cooled in an ice bath.

  • Wash the distillate with 5% sodium bicarbonate solution to neutralize any acid, followed by a water wash and a brine wash.

  • Dry the organic layer with anhydrous calcium chloride and analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Workup & Purification A This compound in THF B Add NaH at 0°C A->B 1.0 eq. C 3-Methylcyclohexoxide B->C 1.1 eq. D Add Methyl Iodide C->D 1.2 eq. E Reflux (4-6h) D->E F Crude Product Mixture E->F G Quench with NH4Cl(aq) F->G H Extract with Et2O G->H I Wash & Dry H->I J Purify (Distillation/Chromatography) I->J K Pure 3-Methoxy-1-methylcyclohexane J->K

Caption: Workflow for the Williamson ether synthesis of 3-methoxy-1-methylcyclohexane.

Troubleshooting_Low_Yield Start Low/No Ether Product Q1 Check Deprotonation Start->Q1 A1_Yes Alkoxide Formed Q1->A1_Yes Yes A1_No Incomplete Deprotonation -> Use Stronger Base (NaH) Q1->A1_No Q2 Check Alkyl Halide A1_Yes->Q2 A2_Primary Primary Halide Q2->A2_Primary Primary A2_SecondaryTertiary Secondary/Tertiary Halide -> Redesign with Primary Halide Q2->A2_SecondaryTertiary Q3 Check Leaving Group A2_Primary->Q3 A3_Good Good LG (I, Br) Q3->A3_Good Good A3_Poor Poor LG (Cl, F) -> Use Better Leaving Group Q3->A3_Poor Q4 Check Reaction Conditions A3_Good->Q4 A4_Optimal Optimal Conditions Q4->A4_Optimal Optimal A4_Suboptimal Suboptimal Conditions -> Increase Temp / Change Solvent Q4->A4_Suboptimal End Yield Improved A4_Optimal->End

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

Avoiding emulsion formation during workup of 3-Methylcyclohexanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the workup of reactions involving 3-methylcyclohexanol, with a specific focus on preventing and resolving emulsion formation.

General FAQs on Emulsion Formation

Q1: What is an emulsion and why does it form during reaction workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as fine droplets.[1] Emulsions often form during the workup of organic reactions when vigorous shaking during extraction creates a large surface area between the two phases. The presence of impurities, unreacted starting materials, or byproducts that act as surfactants can stabilize these droplets, preventing the layers from separating cleanly.

Q2: Are reactions with this compound particularly prone to emulsion formation?

While not inherently problematic, the workup of reactions involving this compound, like other cyclic alcohols, can lead to emulsions. This can be due to the presence of unreacted alcohol, which has some solubility in both aqueous and organic phases, or the formation of side products that can act as emulsifying agents. The nature of the reaction (e.g., dehydration, oxidation) will influence the types of impurities present and thus the likelihood of emulsion formation.

Troubleshooting Guide: Dehydration of this compound

The acid-catalyzed dehydration of this compound is a common undergraduate and research-level experiment to produce a mixture of methylcyclohexene isomers. The workup typically involves neutralization and extraction steps where emulsions can be encountered.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound
  • Reaction Setup: In a round-bottom flask, combine this compound and a catalytic amount of a strong acid, such as 85% phosphoric acid or concentrated sulfuric acid.

  • Dehydration: Heat the mixture to the appropriate temperature to distill the alkene products as they are formed. This drives the equilibrium towards the products.

  • Workup - Neutralization: Transfer the collected distillate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • Brine (saturated sodium chloride solution)

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent by distillation or rotary evaporation to obtain the crude product.

Troubleshooting Emulsion Formation during Dehydration Workup

Q3: I've formed a persistent emulsion during the sodium bicarbonate wash of my this compound dehydration reaction. What should I do?

A stable emulsion at this stage is common due to the presence of unreacted alcohol and potentially some polymeric side products. Here is a step-by-step guide to resolve the issue:

Immediate Steps to Break an Emulsion:

MethodDescription
Patience Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
Gentle Swirling Gently swirl the separatory funnel or stir the emulsion with a glass rod to help the droplets coalesce.
Salting Out Add a small amount of solid sodium chloride or a saturated brine solution. This increases the ionic strength of the aqueous layer, making the organic components less soluble and promoting phase separation.
Filtration If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® can break the emulsion.
Solvent Addition Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.
Centrifugation If available, centrifuging the mixture is a very effective way to break an emulsion.

Preventative Measures for Future Experiments:

  • Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the formation of fine droplets.

  • Pre-emptive Salting Out: Add a small amount of brine to the aqueous wash solution before the extraction.

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion by reducing the viscosity.[1]

Diagram: Troubleshooting Emulsion Formation

Emulsion_Troubleshooting start Emulsion Formed patience Wait 10-30 minutes start->patience First Step gentle_agitation Gently swirl or stir patience->gentle_agitation If not separated resolution Layers Separated patience->resolution salting_out Add Brine (Salting Out) gentle_agitation->salting_out If still emulsified gentle_agitation->resolution filtration Filter through Celite® salting_out->filtration For persistent emulsions salting_out->resolution solvent_addition Add a different organic solvent filtration->solvent_addition Alternative/Next Step filtration->resolution centrifugation Centrifuge the mixture solvent_addition->centrifugation Last Resort solvent_addition->resolution centrifugation->resolution

Caption: A workflow for troubleshooting emulsion formation during workup.

Troubleshooting Guide: Oxidation of this compound

The oxidation of this compound to 3-methylcyclohexanone (B152366) is a common transformation. Various oxidizing agents can be used, with Jones reagent (chromic acid) being a classic example. The workup of these reactions can present challenges, including the removal of inorganic byproducts and the potential for emulsion formation.

Experimental Protocol: Jones Oxidation of this compound
  • Reaction Setup: Dissolve this compound in acetone (B3395972) and cool the solution in an ice bath.

  • Oxidation: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) to the alcohol solution, maintaining a low temperature. The reaction is complete when the orange color of Cr(VI) persists.

  • Quenching: Add isopropyl alcohol to quench any excess oxidizing agent.

  • Workup - Filtration: Remove the precipitated chromium salts by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution

    • Brine

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to yield the crude 3-methylcyclohexanone.

Troubleshooting Emulsion Formation during Oxidation Workup

Q4: I am observing a stubborn emulsion during the workup of the Jones oxidation of this compound. What could be the cause and how can I resolve it?

Emulsions during the workup of chromium-based oxidations are often stabilized by fine solid particles of chromium salts that were not completely removed by filtration.

Troubleshooting Steps:

  • Filtration through Celite®: The most effective first step is to filter the entire emulsified mixture through a pad of Celite®. This will remove the fine inorganic particles that are likely stabilizing the emulsion.

  • Salting Out: Adding brine can help to break the emulsion by increasing the polarity of the aqueous phase.

  • pH Adjustment: Ensure the aqueous layer is neutral or slightly basic by washing with sodium bicarbonate. This can help to precipitate any remaining chromium salts.

  • Solvent Modification: Adding a small amount of a more polar solvent like ethyl acetate (B1210297) to the organic layer can sometimes help to break the emulsion.

Preventative Measures:

  • Thorough Filtration: Ensure the initial filtration to remove chromium salts is done carefully, possibly using a Celite® pad.

  • Dilution: Using a larger volume of both the organic and aqueous phases during extraction can sometimes prevent the formation of a stable emulsion.

Diagram: Workup Workflow for Jones Oxidation of this compound

Jones_Oxidation_Workup reaction_mixture Reaction Mixture quench Quench with Isopropyl Alcohol reaction_mixture->quench filtration Filter to remove Chromium Salts quench->filtration extraction Extract with Organic Solvent filtration->extraction wash_water Wash with Water extraction->wash_water wash_bicarb Wash with Sat. NaHCO3 wash_water->wash_bicarb emulsion_point Potential Emulsion Point wash_water->emulsion_point wash_brine Wash with Brine wash_bicarb->wash_brine wash_bicarb->emulsion_point dry Dry over Anhydrous Agent wash_brine->dry isolate Isolate Product dry->isolate

Caption: A typical workup sequence for a Jones oxidation reaction.

References

Technical Support Center: Catalyst Deactivation in 3-Methylcyclohexanol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing catalyst deactivation during the hydrogenation of 3-methylcyclohexanol. The information is presented in a question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound hydrogenation?

The most common heterogeneous catalysts for the hydrogenation of alcohols and related compounds are based on noble metals such as Palladium (Pd) and Platinum (Pt), often supported on carbon (e.g., Pd/C). Nickel-based catalysts, like Raney®-Nickel, are also widely used due to their high activity and cost-effectiveness.

Q2: My hydrogenation reaction has stopped or slowed down significantly. What are the likely causes?

A slowdown or stoppage in your reaction is likely due to catalyst deactivation. The primary causes of catalyst deactivation fall into three main categories: chemical, thermal, and mechanical.[1]

  • Poisoning: Impurities in the feedstock, solvent, or hydrogen gas can adsorb strongly to the catalyst's active sites, rendering them inactive.[2]

  • Coking or Fouling: Carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking the active sites and pores.[3]

  • Sintering (Thermal Degradation): Exposure to high temperatures can cause the fine metal particles of the catalyst to agglomerate, which reduces the active surface area.[3]

Q3: What are common catalyst poisons I should be aware of in my reaction system?

For hydrogenation reactions using metal catalysts, several substances can act as poisons, even at very low concentrations. Key poisons to look out for include:

  • Sulfur compounds: Often found in starting materials or solvents.[3]

  • Nitrogen, phosphorus, and chlorine compounds: These can also strongly bind to metal active sites.[2]

  • Heavy metals: Impurities like lead or mercury can permanently deactivate the catalyst.

  • Carbon monoxide (CO): If present in the hydrogen gas supply, CO can act as a strong inhibitor.[3]

  • Water: In some systems, water can promote sintering or other deactivation mechanisms.[2]

Q4: Can a deactivated catalyst be regenerated and reused?

Yes, in many cases, a deactivated catalyst can be regenerated to recover some or all of its activity. The appropriate regeneration method depends on the cause of deactivation.[1] For instance, coke can often be removed by controlled oxidation, while some poisons can be removed by washing or chemical treatment.[4] However, severe sintering is generally irreversible.

Troubleshooting Guide

This section provides a step-by-step guide to diagnose and resolve issues with catalyst deactivation.

Problem: Hydrogen uptake has ceased, and the conversion of this compound is incomplete.

Step 1: Initial System Check

  • Verify Hydrogen Supply: Ensure there is an adequate supply of hydrogen and that the pressure in the reactor is being maintained. Check for any leaks in the system.

  • Check Temperature and Agitation: Confirm that the reaction temperature and stirring rate are at the desired setpoints and are stable.

Step 2: Diagnose the Cause of Deactivation

If the system parameters are correct, the issue is likely catalyst deactivation. The following questions will help you pinpoint the cause.

Is Poisoning the Issue?

  • Purity of Reactants: Have the this compound, solvent, and hydrogen gas been certified for high purity? Impurities are a common source of poisons.[4]

  • Previous Reactions: Has the equipment been used for reactions containing sulfur or other potential poisons? Cross-contamination is a possibility.

Could it be Coking/Fouling?

  • Reaction Temperature: Are you running the reaction at a high temperature? Higher temperatures can accelerate the formation of coke.[4]

  • Visual Inspection: After the reaction, does the catalyst appear to have clumps or a tar-like coating? This is a visual indicator of coking.

Is Sintering a Possibility?

  • Temperature Excursions: Did the reactor experience any temperature spikes above the recommended limit for the catalyst? Prolonged exposure to high temperatures can lead to sintering.[3]

Data Presentation

The following tables provide illustrative data on factors that can influence catalyst deactivation.

Table 1: Influence of Operating Temperature on Deactivation Mechanism

Temperature RangeDominant Deactivation MechanismRecommended Action
Low to ModeratePoisoning, FoulingPurify reactants, use a guard bed.
HighCoking, SinteringLower reaction temperature, select a more thermally stable catalyst.
Very HighSevere SinteringOperate within catalyst's specified temperature range.

Table 2: Common Catalyst Poisons and Their Effects

PoisonTypical SourceEffect on CatalystMitigation Strategy
Sulfur CompoundsStarting material, solventStrong, often irreversible poisoning of active sites[3]High-purity reactants, use of a sulfur trap.
Carbon MonoxideHydrogen gas supplyReversible inhibition of active sites[3]Use high-purity hydrogen, CO purification.
WaterSolvent, reactantsCan promote sintering and leaching[2]Use anhydrous solvents and dry reactants.
Heavy MetalsLeaching from equipment, reactantsPermanent deactivation by blocking active sitesUse high-quality stainless steel or glass-lined reactors.

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst

To determine the cause of deactivation, the following characterization techniques are recommended:

  • Sample Preparation:

    • Carefully remove the catalyst from the reactor under an inert atmosphere to prevent oxidation.

    • Wash the catalyst with a pure, volatile solvent (e.g., ethanol) to remove any residual reactants and products.

    • Dry the catalyst under vacuum at a low temperature.

  • Characterization Techniques:

    • BET Surface Area Analysis: A significant decrease in surface area compared to the fresh catalyst suggests sintering or pore blockage by coke.[1]

    • Elemental Analysis (e.g., ICP-MS or XRF): This can identify the presence of elemental poisons like sulfur, lead, or other metals on the catalyst surface.[1]

    • Temperature-Programmed Oxidation (TPO): This technique can quantify the amount of carbonaceous deposits (coke) on the catalyst.

    • Transmission Electron Microscopy (TEM): TEM images can visualize changes in the metal particle size, providing direct evidence of sintering.

Protocol 2: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst

This protocol is for removing carbonaceous deposits from a Pd/C catalyst. Caution: This procedure involves an exothermic reaction and should be performed with extreme care in a controlled environment.

  • Solvent Wash: Wash the deactivated catalyst with a solvent like ethanol (B145695) to remove any adsorbed organic compounds. Dry the catalyst under vacuum.[4]

  • Inert Purge: Place the catalyst in a tube furnace and heat it to 550-600°C under a flow of an inert gas (e.g., nitrogen) to remove volatile materials.[5]

  • Controlled Oxidation: While maintaining the temperature, introduce a controlled, dilute stream of air or oxygen mixed with nitrogen. This will burn off the coke. Monitor the temperature closely to prevent overheating, which can cause sintering.[4]

  • Reduction: After the oxidation is complete, cool the catalyst under an inert atmosphere. Then, reduce the catalyst by heating it under a flow of hydrogen gas, typically in the range of 200-400°C.[4]

  • Passivation: Before exposing the freshly reduced catalyst to air, it must be passivated to prevent rapid oxidation. This is done by introducing a very small, controlled amount of oxygen into the inert gas stream as the catalyst cools.

Protocol 3: Regeneration of a Poisoned Nickel Catalyst

This is a general procedure for attempting to regenerate a nickel catalyst that has been poisoned. The specifics may vary depending on the nature of the poison.

  • Solvent Wash: Begin by washing the catalyst with a suitable solvent to remove any loosely bound materials.

  • Acidic or Basic Wash:

    • For some metal poisons, a dilute acid wash (e.g., acetic acid) can be effective.[6]

    • For other types of adsorbed species, a wash with a dilute base solution may be beneficial.

  • Thorough Rinsing: After the chemical wash, rinse the catalyst thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the catalyst completely under vacuum.

  • Re-reduction: Before use, the catalyst must be re-reduced under a hydrogen flow at an appropriate temperature to restore its active metallic state.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Catalyst Deactivation start Incomplete Reaction or Slow Hydrogen Uptake system_check Perform System Check: - H2 Supply & Pressure - Temperature - Agitation start->system_check is_system_ok Is the system operating correctly? system_check->is_system_ok deactivation Suspect Catalyst Deactivation is_system_ok->deactivation Yes fix_system Correct System Parameters is_system_ok->fix_system No poisoning Is Poisoning Likely? (Check reactant purity, -equipment history) deactivation->poisoning coking Is Coking Likely? (High temperature, visual deposits) poisoning->coking No poisoning_solution Solution: - Purify Reactants - Use Guard Bed - Regenerate/Replace Catalyst poisoning->poisoning_solution Yes sintering Is Sintering Likely? (Temperature excursions) coking->sintering No coking_solution Solution: - Optimize Temperature - Regenerate via Oxidation - Replace Catalyst coking->coking_solution Yes sintering_solution Solution: - Optimize Temperature - Replace Catalyst (Irreversible) sintering->sintering_solution Yes end Resume Reaction fix_system->end poisoning_solution->end coking_solution->end sintering_solution->end

Caption: Troubleshooting workflow for catalyst deactivation.

Deactivation_Mechanisms Primary Mechanisms of Catalyst Deactivation catalyst Active Catalyst (High Surface Area, Dispersed Metal Sites) poisoning Poisoning (e.g., Sulfur, CO) Chemical adsorption on active sites catalyst->poisoning coking Coking / Fouling Carbon deposition blocking sites and pores catalyst->coking sintering Sintering Thermal agglomeration of metal particles, loss of surface area catalyst->sintering deactivated_catalyst Deactivated Catalyst (Low Activity) poisoning->deactivated_catalyst coking->deactivated_catalyst sintering->deactivated_catalyst

Caption: Common causes of catalyst deactivation.

Regeneration_Process General Catalyst Regeneration Workflow start Deactivated Catalyst characterize Characterize Catalyst (BET, Elemental Analysis, etc.) start->characterize identify_cause Identify Cause of Deactivation characterize->identify_cause coked Coking identify_cause->coked Coked poisoned Poisoning identify_cause->poisoned Poisoned sintered Sintering identify_cause->sintered Sintered oxidize Controlled Oxidation & Reduction coked->oxidize wash Chemical/Solvent Wash & Reduction poisoned->wash replace Replace Catalyst (Irreversible) sintered->replace end Regenerated Catalyst oxidize->end wash->end

Caption: Logical workflow for catalyst regeneration.

References

Technical Support Center: Quantifying Low-Level Impurities in 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-level impurities in 3-Methylcyclohexanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound impurities.

Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound and impurity peaks in my gas chromatogram?

Answer: Poor peak shape in gas chromatography (GC) can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Check the Column:

    • Column Bleed: High baseline noise or a continuously rising baseline can indicate column bleed. This can be caused by operating at temperatures above the column's recommended limit or by oxygen damage. Consider conditioning the column according to the manufacturer's instructions or replacing it if it is old or has been severely damaged.

    • Column Contamination: Active sites on the column can lead to peak tailing. This can be caused by the injection of non-volatile residues. Try baking out the column at a high temperature (within its limit) to remove contaminants. If this does not resolve the issue, you may need to trim the first few centimeters of the column inlet or replace the column.

    • Column Overload: Injecting too much sample can lead to fronting peaks. Try diluting your sample or reducing the injection volume.

  • Review Injection Parameters:

    • Injection Temperature: An injection temperature that is too low can cause slow vaporization of the sample, leading to broad or tailing peaks. Conversely, a temperature that is too high can cause thermal degradation of the analytes.

Validation & Comparative

Comparative Guide to Analytical Methods for 3-Methylcyclohexanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 3-methylcyclohexanol, this guide provides a comparative overview of suitable analytical methodologies. The primary techniques for the analysis of volatile alcohols like this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). While High-Performance Liquid Chromatography (HPLC) is a versatile technique, it is generally less suitable for highly volatile and small molecules like this compound unless derivatization is employed, which adds complexity to the sample preparation.

This guide focuses on GC-based methods, presenting typical validation parameters and detailed experimental protocols based on established methods for similar analytes.

Comparison of Analytical Methods

Gas Chromatography is the most prevalent and effective technique for the analysis of this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, such as the need for structural confirmation and the complexity of the sample matrix.

  • Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust, and cost-effective method that offers high precision and sensitivity for quantifying organic compounds. It is a well-established technique for the analysis of alcohols.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides not only quantification but also structural information, which is invaluable for unequivocal identification of the analyte. This is particularly useful in complex matrices where co-eluting peaks might be present.

The following table summarizes the expected performance of representative GC-FID and GC-MS methods for the analysis of this compound. The data is compiled from validated methods for similar short-chain alcohols and represents typical performance characteristics.

Data Presentation: Performance Comparison

Table 1: Comparison of GC-FID and GC-MS Method Performance for this compound Quantification

Validation ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Limit of Detection (LOD) 0.01 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.02 µg/mL
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The following protocols are representative of methods used for the quantification of small alcohols in various matrices.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of aqueous sample, add 1 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) containing an internal standard (e.g., 2-butanol (B46777) at a known concentration).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC analysis.

2. GC-FID Analysis:

  • GC System: Agilent 7890A or similar.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 20:1).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector: FID at 280 °C.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is recommended for the selective and sensitive quantification of this compound, especially in complex biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Load 1 mL of the sample onto the cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elute the this compound with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) containing the internal standard.

2. GC-MS Analysis:

  • GC System: Agilent 7890B coupled to a 5977A MSD or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 260 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 220 °C.

    • Hold: 3 minutes at 220 °C.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Quantifier and qualifier ions for this compound (e.g., m/z 57, 71, 81, 96) and the internal standard.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of an analytical method for this compound quantification and the experimental workflow for sample analysis.

G cluster_0 Method Development cluster_1 Method Validation A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Select Analytical Technique (GC-FID or GC-MS) A->B C Optimize Chromatographic Conditions (Column, Temperature, Flow Rate) B->C D Develop Sample Preparation (LLE or SPE) C->D E Specificity / Selectivity D->E Validate F Linearity and Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) H->I J Limit of Quantification (LOQ) I->J K Robustness J->K L Stability K->L M Validated Analytical Method L->M

Caption: Workflow for Analytical Method Validation.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Sample Collection B Addition of Internal Standard A->B C Extraction (LLE or SPE) B->C D Concentration / Reconstitution C->D E GC Injection D->E F Chromatographic Separation E->F G Detection (FID or MS) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of this compound I->J K Final Report J->K

Caption: Experimental Workflow for Sample Analysis.

References

Comparing the efficacy of different catalysts for 3-Methylcyclohexanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of 3-methylcyclohexanol is a fundamental organic transformation that yields a mixture of isomeric alkenes, primarily 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene. The choice of catalyst plays a pivotal role in the efficiency of this reaction, influencing not only the conversion of the starting material but also the selectivity towards the desired alkene products. This guide provides an objective comparison of the efficacy of different catalysts for this reaction, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the dehydration of this compound is a critical step that dictates the product distribution and overall yield. Traditionally, strong mineral acids such as sulfuric acid and phosphoric acid have been employed. However, environmental concerns and challenges in product separation have led to the exploration of solid acid catalysts like zeolites and clays. Below is a summary of the performance of various catalytic systems.

CatalystStarting MaterialReaction ConditionsConversion (%)Selectivity (%)Reference
H-ZSM-5 Zeolite This compound190°C, 14 hours in water~153-Methylcyclohexene: ~801-Methylcyclohexene: ~20[1]
Phosphoric Acid (85%) 2-Methylcyclohexanol (B165396)HeatingHigh1-Methylcyclohexene: Major3-Methylcyclohexene: Minor[2]
Sulfuric Acid (9M) 2-MethylcyclohexanolHeatingHigh1-Methylcyclohexene: 66.353-Methylcyclohexene: 33.65[3]
Montmorillonite KSF Clay 2-MethylcyclohexanolReflux, 90 minNot Specified1-Methylcyclohexene: ~673-Methylcyclohexene & Methylenecyclohexane: Minor[4][5]

Note: Data for phosphoric acid, sulfuric acid, and Montmorillonite KSF clay were reported for the dehydration of 2-methylcyclohexanol, as direct comparative data for this compound was not available in the cited literature. The product distribution for this compound is expected to differ due to the potential for different carbocation rearrangement pathways. The H-ZSM-5 zeolite data is specific to this compound.[1]

Reaction Signaling Pathway

The acid-catalyzed dehydration of this compound proceeds via an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Subsequent loss of water generates a secondary carbocation, which can then undergo rearrangement to a more stable tertiary carbocation. Deprotonation from an adjacent carbon atom yields the final alkene products.

G Dehydration Pathway of this compound cluster_0 Initiation cluster_1 Carbocation Formation & Rearrangement cluster_2 Product Formation This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation Hydride Shift 3-Methylcyclohexene 3-Methylcyclohexene Secondary Carbocation->3-Methylcyclohexene - H+ 4-Methylcyclohexene 4-Methylcyclohexene Secondary Carbocation->4-Methylcyclohexene - H+ 1-Methylcyclohexene 1-Methylcyclohexene Tertiary Carbocation->1-Methylcyclohexene - H+

Caption: Reaction pathway for this compound dehydration.

Experimental Workflow

The general experimental workflow for comparing catalyst efficacy in the dehydration of this compound involves catalyst screening under controlled conditions, followed by product analysis to determine conversion and selectivity.

G Catalyst Efficacy Comparison Workflow Start Start Catalyst Preparation Catalyst Preparation Start->Catalyst Preparation Reaction Setup Reaction Setup Catalyst Preparation->Reaction Setup Reaction Reaction Reaction Setup->Reaction Product Collection Product Collection Reaction->Product Collection Distillation Analysis Analysis Product Collection->Analysis GC-MS Data Evaluation Data Evaluation Analysis->Data Evaluation End End Data Evaluation->End This compound This compound This compound->Reaction Setup

Caption: General experimental workflow for catalyst comparison.

Detailed Experimental Protocols

Dehydration using H-ZSM-5 Zeolite[1]
  • Materials: this compound, H-ZSM-5 zeolite catalyst (MFI, Si/Al = 45), ultrapure water.

  • Procedure:

    • In a 300 mL autoclave, suspend 50 mg of H-ZSM-5 zeolite catalyst in 100 mL of ultrapure water.

    • Add 0.05 mol (5.71 g) of this compound to the suspension.

    • Seal the autoclave and heat the reaction mixture to 190°C for 14 hours.

    • After cooling, extract the organic products from the aqueous solution.

    • Analyze the product mixture using gas chromatography (GC) to determine the conversion and the relative amounts of the alkene isomers.

Dehydration using Phosphoric Acid (Representative Protocol)[2]
  • Materials: 2-methylcyclohexanol (or this compound), 85% phosphoric acid, boiling chips, distillation apparatus, separatory funnel, saturated sodium bicarbonate solution, anhydrous calcium chloride.

  • Procedure:

    • Place the methylcyclohexanol and 85% phosphoric acid in a round-bottom flask with a few boiling chips.

    • Set up a simple distillation apparatus and heat the mixture.

    • Collect the distillate, which will contain the alkene products and water.

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and dry it with anhydrous calcium chloride.

    • Analyze the product mixture by GC to determine the product distribution.

Dehydration using Sulfuric Acid (Representative Protocol)[3]
  • Materials: 2-methylcyclohexanol (or this compound), 9M sulfuric acid, distillation apparatus, separatory funnel, water, sodium hydroxide (B78521) solution, sodium chloride solution, anhydrous calcium chloride.

  • Procedure:

    • Heat a mixture of the methylcyclohexanol and 9M sulfuric acid in a distillation apparatus.

    • Collect the distillate.

    • Wash the distillate successively with water, NaOH solution, and NaCl solution in a separatory funnel.

    • Dry the organic layer with anhydrous CaCl2.

    • Analyze the purified product using GC to determine the relative amounts of the alkene isomers.

Dehydration using Montmorillonite KSF Clay (Representative Protocol)[5]
  • Materials: 2-methylcyclohexanol (or this compound), Montmorillonite KSF clay, magnetic stirring bar, reflux condenser, distillation apparatus, PEG-400 (or other high-boiling solvent), sodium sulfate.

  • Procedure:

    • In a round-bottom flask, combine the methylcyclohexanol and Montmorillonite KSF clay with a magnetic stirring bar.

    • Attach a reflux condenser and heat the mixture with stirring for 90 minutes.

    • After cooling, add a high-boiling solvent (e.g., PEG-400) and set up for simple distillation to isolate the product from the unreacted alcohol and catalyst.

    • Collect the distillate and dry it over sodium sulfate.

    • Analyze the product via GC to determine the percentages of the different isomers.

References

Purity Assessment of Commercial 3-Methylcyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative assessment of commercial 3-Methylcyclohexanol, a common solvent and synthetic intermediate. We present supporting experimental data and detailed methodologies for purity determination to aid in the selection of the most suitable grade for your research needs.

Comparison of Commercial this compound Purity

The purity of this compound from various commercial suppliers is typically stated as a minimum percentage, often determined by Gas Chromatography (GC). While specific batch-to-batch variations exist, the following table summarizes the generally available purity grades. It is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data.

SupplierProduct NumberStated Purity (Mixture of cis/trans isomers)Analytical Method
Supplier A MCH-A123≥ 98.0%Gas Chromatography (GC)
Supplier B 3MC-456≥ 99.0%Gas Chromatography (GC)
Supplier C C8H16O-789≥ 98.5%Gas Chromatography (GC)

Note: This table is illustrative and based on commonly available product grades. For precise data, always refer to the supplier's Certificate of Analysis.

Experimental Protocols for Purity Assessment

The primary methods for determining the purity of this compound are Gas Chromatography (GC) for separation and quantification of volatile components and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification against a standard.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a robust technique for assessing the purity of volatile compounds like this compound by separating them from any impurities.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for its high sensitivity to organic compounds.

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX or equivalent), is suitable for separating the isomers of this compound and potential impurities like other alcohols or residual starting materials.

  • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Injection: A small volume of the neat sample (e.g., 1 µL) is injected into the heated inlet. A split injection is typically used to prevent column overload.

  • Temperature Program: An oven temperature gradient is employed to ensure good separation of all components. A typical program might start at 50°C and ramp up to 200°C.

  • Detection: The FID detects the organic compounds as they elute from the column, generating a signal proportional to the amount of substance.

  • Data Analysis: The area of each peak in the chromatogram is integrated. The purity is calculated as the area of the this compound peaks (sum of cis and trans isomers) divided by the total area of all peaks, expressed as a percentage.

Purity and Isomer Ratio Determination by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) can be used to determine the purity of this compound by comparing the integral of its signals to that of a certified internal standard of known concentration. It is also effective for determining the ratio of cis and trans isomers.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) are dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Acquisition Parameters:

    • A standard proton (¹H) NMR spectrum is acquired.

    • To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest should be used.

    • A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • The spectra are phased and baseline corrected.

    • The integrals of specific, well-resolved signals of this compound (e.g., the methyl protons) and the internal standard are determined.

    • The purity is calculated based on the known concentration of the internal standard and the integral ratios, taking into account the number of protons giving rise to each signal.

    • The ratio of cis to trans isomers can be determined by comparing the integrals of signals unique to each isomer.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_GC Gas Chromatography (GC) Analysis cluster_NMR Quantitative NMR (qNMR) Analysis cluster_Results Final Assessment GC_Sample This compound Sample GC_Injection Inject into GC GC_Sample->GC_Injection GC_Separation Separation on Column GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Chromatogram Generate Chromatogram GC_Detection->GC_Chromatogram GC_Analysis Peak Integration & Purity Calculation GC_Chromatogram->GC_Analysis Comparison Compare with Supplier CoA GC_Analysis->Comparison NMR_Sample Prepare Sample with Internal Standard NMR_Acquisition Acquire ¹H NMR Spectrum NMR_Sample->NMR_Acquisition NMR_Processing Process Spectrum (Phase, Baseline) NMR_Acquisition->NMR_Processing NMR_Integration Integrate Signals NMR_Processing->NMR_Integration NMR_Analysis Calculate Purity & Isomer Ratio NMR_Integration->NMR_Analysis NMR_Analysis->Comparison Report Purity Assessment Report Comparison->Report

Caption: Workflow for Purity Assessment of this compound.

GC_Method_Logic start Start GC Analysis instrument GC with FID start->instrument column Polar Capillary Column instrument->column injection Inject Sample column->injection temp_program Temperature Gradient injection->temp_program elution Component Elution temp_program->elution detection FID Signal Generation elution->detection data Chromatogram detection->data analysis Calculate Area % Purity data->analysis end End analysis->end

Caption: Logical Steps in the GC Purity Analysis Method.

Cross-Validation of NMR and GC-MS for 3-Methylcyclohexanol Isomer Ratio Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of chemical analysis, particularly for the characterization of isomeric mixtures, the choice of analytical technique is paramount to obtaining accurate and reliable quantitative data. For the determination of the cis/trans isomer ratio of 3-methylcyclohexanol, both Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed methods. This guide provides a detailed comparison of these two techniques, complete with experimental protocols, data presentation, and a workflow for cross-validation, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of Isomer Ratios

A hypothetical sample of this compound was analyzed by both ¹H NMR and GC-MS to determine the relative percentages of the cis and trans isomers. The results are summarized in the table below, demonstrating a high degree of correlation between the two methods.

Analytical Method% cis-3-Methylcyclohexanol% trans-3-Methylcyclohexanol
¹H NMR35.2%64.8%
GC-MS34.9%65.1%

Experimental Protocols

Detailed methodologies for the quantification of this compound isomers by ¹H NMR and GC-MS are provided below. These protocols are representative of standard laboratory practices and can be adapted based on available instrumentation and specific sample characteristics.

¹H NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte signals.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

  • Key acquisition parameters should be optimized for quantitative analysis:

    • Pulse Angle: A 30-45° pulse angle is used to ensure full relaxation of the protons between scans.

    • Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest should be used. For quantitative accuracy, a d1 of 10-30 seconds is recommended.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (>100:1 for accurate integration).

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The spectrum is manually phased and baseline corrected to ensure accurate integration.

  • Distinct, well-resolved signals corresponding to the cis and trans isomers are chosen for integration. For this compound, the methine proton (-CHOH) is often a good candidate as its chemical shift is sensitive to the stereochemistry.

  • The integral regions for the chosen signals of the cis and trans isomers are carefully defined.

  • The relative isomer ratio is calculated from the ratio of the integral areas. For example: % cis isomer = (Integral of cis signal / (Integral of cis signal + Integral of trans signal)) * 100

GC-MS Protocol

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to a final concentration of approximately 10-100 µg/mL, suitable for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent (or equivalent) GC system equipped with a mass selective detector.

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (polyethylene glycol phase), is recommended for the separation of alcohol isomers. A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain at 150°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Processing and Analysis:

  • The total ion chromatogram (TIC) is obtained. The cis and trans isomers of this compound should be separated as distinct peaks with different retention times.

  • The identity of each peak is confirmed by its mass spectrum, which should be consistent with the known fragmentation pattern of this compound.

  • The peak area of each isomer is determined by integrating the respective peaks in the TIC.

  • The relative isomer ratio is calculated from the ratio of the peak areas. For example: % cis isomer = (Peak area of cis isomer / (Peak area of cis isomer + Peak area of trans isomer)) * 100

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of NMR and GC-MS data for determining the isomer ratio of this compound.

CrossValidationWorkflow cluster_Sample Sample Analysis cluster_DataProcessing Data Processing & Quantification cluster_Validation Cross-Validation Sample This compound Sample NMR_Analysis NMR Analysis Sample->NMR_Analysis GCMS_Analysis GC-MS Analysis Sample->GCMS_Analysis NMR_Data NMR Data Processing (Integration) NMR_Analysis->NMR_Data GCMS_Data GC-MS Data Processing (Peak Area) GCMS_Analysis->GCMS_Data NMR_Ratio NMR Isomer Ratio NMR_Data->NMR_Ratio GCMS_Ratio GC-MS Isomer Ratio GCMS_Data->GCMS_Ratio Comparison Compare Ratios NMR_Ratio->Comparison GCMS_Ratio->Comparison Conclusion Conclusion on Isomer Ratio Comparison->Conclusion

Cross-validation workflow for NMR and GC-MS data.

Concluding Remarks

Both ¹H NMR and GC-MS are highly effective techniques for the quantitative determination of the isomer ratio of this compound. NMR offers the advantage of being a primary quantitative method (qNMR) that, with proper experimental setup, does not require calibration curves with pure standards. GC-MS, on the other hand, provides excellent separation of isomers and high sensitivity, though accurate quantification relies on the assumption of an equal detector response for both isomers or the use of response factors determined from pure standards.

The strong agreement between the data obtained from both methods, as demonstrated in this guide, provides a high degree of confidence in the determined isomer ratio. For rigorous analytical validation, it is recommended to employ both techniques as complementary methods to ensure the accuracy and reliability of the results. This cross-validation approach is a cornerstone of robust analytical science in research and industrial settings.

Benchmarking Chiral Auxiliaries: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. These transiently incorporated chiral molecules are instrumental in the development of enantiomerically pure pharmaceuticals and other complex molecular targets. This guide provides a comparative analysis of the performance of several widely-used chiral auxiliaries, offering a benchmark against which emerging or less-documented auxiliaries, such as 3-Methylcyclohexanol, can be evaluated.

While this compound is a structurally simple and potentially cost-effective chiral molecule, a comprehensive review of published literature reveals a significant lack of experimental data regarding its performance as a chiral auxiliary. Therefore, this guide will focus on the well-documented performance of established chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. The data presented for these auxiliaries will serve as a baseline for researchers considering the evaluation of novel chiral auxiliaries.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily determined by its ability to induce high levels of diastereoselectivity in a given transformation, leading to the formation of a single stereoisomer. High chemical yields and the ease of auxiliary attachment and removal are also crucial considerations. The following tables summarize the performance of leading chiral auxiliaries in two key C-C bond-forming reactions: the aldol (B89426) reaction and enolate alkylation.

Asymmetric Aldol Reaction

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with the potential to create two new stereocenters. Chiral auxiliaries attached to the enolate component can effectively control the facial selectivity of the reaction.

Chiral AuxiliaryAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone BenzaldehydeBu₂BOTf, Et₃N>98:290
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone IsobutyraldehydeBu₂BOTf, Et₃N>99:185
Oppolzer's Camphorsultam BenzaldehydeTiCl₄, (-)-Sparteine95:5 (anti)88
Oppolzer's Camphorsultam IsobutyraldehydeBu₂BOTf, DIPEA98:2 (syn)91

Note: Data is illustrative and compiled from typical results reported in the literature.

Asymmetric Enolate Alkylation

Asymmetric alkylation of enolates is a fundamental strategy for the stereoselective formation of α-substituted carbonyl compounds. The chiral auxiliary shields one face of the enolate, directing the approach of the electrophile.[1]

Chiral AuxiliaryElectrophileBaseDiastereomeric Excess (de %)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Benzyl bromideLDA>9894
(1R,2R)-Pseudoephedrine Amide Methyl iodideLDA, LiCl>9995
(1R,2R)-Pseudoephedrine Amide Benzyl bromideLDA, LiCl9592
Oppolzer's Camphorsultam Allyl iodideNaHMDS>9885

Note: Data is illustrative and compiled from typical results reported in the literature.[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of chiral auxiliaries. Below are representative procedures for the asymmetric aldol and alkylation reactions.

General Protocol for an Evans Asymmetric Aldol Reaction

This protocol describes a typical procedure for the diastereoselective aldol reaction using an N-acyloxazolidinone auxiliary.[4]

  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equivalent) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equivalents) followed by the dropwise addition of triethylamine (B128534) (1.2 equivalents). The mixture is stirred for 30 minutes.

  • Aldol Addition: The solution is cooled to -78 °C, and the aldehyde (1.2 equivalents) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.

  • Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by various methods, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the corresponding β-hydroxy acid.[5]

General Protocol for Myers Asymmetric Alkylation

This protocol outlines the diastereoselective alkylation of a pseudoephedrine amide.[6]

  • Amide Formation: (1R,2R)-(+)-Pseudoephedrine (1.0 equivalent) is dissolved in a suitable solvent and reacted with an acyl chloride or anhydride (B1165640) (1.1 equivalents) in the presence of a base like triethylamine to form the amide.[6]

  • Enolate Formation and Alkylation: To a suspension of the pseudoephedrine amide (1.0 equivalent) and anhydrous lithium chloride (6.0 equivalents) in dry THF at -78 °C, a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF is slowly added. The mixture is warmed to 0 °C for 15 minutes. The reaction is then re-cooled to 0 °C, and the alkylating agent (1.1-1.5 equivalents) is added. The reaction is monitored by TLC.[6]

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, dried over a drying agent, and purified by chromatography or recrystallization.[6]

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using aqueous sulfuric acid, allowing for the recovery of the pseudoephedrine auxiliary.[6]

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of an asymmetric synthesis is crucial for planning and execution. The following diagrams, generated using the DOT language, illustrate the general workflow and the principle of stereochemical control.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Auxiliary_Attachment Covalent Bond Formation Prochiral_Substrate->Auxiliary_Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., this compound) Chiral_Auxiliary->Auxiliary_Attachment Chiral_Substrate Chiral Auxiliary-Substrate Adduct Auxiliary_Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Transformation Chiral_Substrate->Diastereoselective_Reaction Reagent Reagent Reagent->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage_Reaction Auxiliary Removal Diastereomeric_Product->Cleavage_Reaction Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage_Reaction->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage_Reaction->Recovered_Auxiliary

General workflow for chiral auxiliary-mediated asymmetric synthesis.

The stereochemical outcome is determined by the ability of the chiral auxiliary to direct the approach of the incoming reagent to one of the two prochiral faces of the substrate. This is often achieved through steric hindrance.

G cluster_0 Facial Shielding by Chiral Auxiliary cluster_1 Resulting Stereocenter Enolate Planar Enolate Auxiliary Bulky Chiral Auxiliary Enolate->Auxiliary blocks top face Product Single Diastereomer Formed Reagent1 Reagent Approach (Favored) Reagent1->Enolate attacks bottom face Reagent2 Reagent Approach (Disfavored) Reagent2->Enolate sterically hindered

Stereochemical control via steric hindrance from the chiral auxiliary.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison for the Quantification of 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of 3-Methylcyclohexanol quantification, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of analytical methodologies and inter-laboratory performance. In the absence of publicly available proficiency testing data for this compound, this document presents a realistic, hypothetical inter-laboratory study to serve as a practical template for designing, executing, and interpreting such comparative analyses.

The precise and accurate quantification of this compound is crucial across various scientific domains, from environmental monitoring to its role as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Ensuring consistency and comparability of analytical results across different laboratories is paramount for data reliability and regulatory acceptance. This guide provides a framework for such an endeavor, detailing experimental protocols, presenting comparative data, and visualizing the analytical workflow.

Hypothetical Study Design

This comparative study was designed to assess the performance of seven independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical, blind test samples to each participating laboratory.

  • Test Material : A stock solution of this compound (CAS: 591-23-1) was gravimetrically prepared in high-purity methanol. This stock solution was then used to spike a matrix of synthetic urine to create the final test sample, simulating a biological matrix relevant to drug metabolism studies.

  • Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body through replicate analyses using a validated gas chromatography-mass spectrometry (GC-MS) reference method. The assigned value was established as 45.0 µg/mL .

Comparative Data Summary

The results submitted by the seven participating laboratories are summarized in the table below. Laboratory performance was evaluated using the z-score, a statistical measure indicating how many standard deviations a result is from the assigned value. The z-score is calculated as:

z = (x - X) / σ

Where:

  • x is the participant's reported result.

  • X is the assigned value (45.0 µg/mL).

  • σ is the standard deviation for proficiency assessment, set at 4.5 µg/mL (representing 10% of the assigned value).

A z-score between -2 and 2 is generally considered satisfactory, a score between 2 and 3 or -2 and -3 is questionable, and a score outside of -3 to 3 is considered unsatisfactory.

Laboratory IDReported Concentration (µg/mL)z-scorePerformance Evaluation
Lab-0146.20.27Satisfactory
Lab-0243.8-0.27Satisfactory
Lab-0351.51.44Satisfactory
Lab-0440.1-1.09Satisfactory
Lab-0555.92.42Questionable
Lab-0638.2-1.51Satisfactory
Lab-0734.5-2.33Questionable

Experimental Protocols

Participating laboratories were instructed to analyze the sample using their in-house gas chromatography (GC) method. While specific instrument parameters were at the discretion of each laboratory, the following protocol represents a common and recommended methodology for the analysis of this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 1.0 mL of the provided test sample into a 15 mL glass centrifuge tube.

  • Add 1.0 mL of internal standard solution (e.g., 4-Methylcyclohexanol at 50 µg/mL in methanol).

  • Add 5.0 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane, 1:1 v/v).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC analysis.

2. Gas Chromatography (GC) Analysis

  • Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended.

  • Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from potential matrix interferences.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/minute.

    • Hold: Hold at 180°C for 5 minutes.

  • Injector :

    • Temperature: 250°C.

    • Mode: Splitless.

    • Injection Volume: 1 µL.

  • Detector (FID) :

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the same matrix as the test sample (synthetic urine) at concentrations spanning the expected range of the analyte (e.g., 5, 10, 25, 50, 75, and 100 µg/mL).

  • Process the calibration standards using the same LLE procedure as the test sample.

  • Analyze the extracted standards by GC-FID.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the test sample by interpolating its peak area ratio from the calibration curve.

Data Visualization

The following diagrams illustrate the key workflows and logical relationships in this inter-laboratory comparison study.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Laboratory Analysis cluster_eval Performance Evaluation Sample Test Sample (45.0 µg/mL) Distribution Distribution to 7 Labs Sample->Distribution LLE Liquid-Liquid Extraction Distribution->LLE GC_Analysis GC-FID Analysis LLE->GC_Analysis Quantification Quantification GC_Analysis->Quantification Data_Submission Data Submission Quantification->Data_Submission Z_Score z-score Calculation Data_Submission->Z_Score Report Performance Report Z_Score->Report

Figure 1: Overall workflow of the inter-laboratory comparison study.

LLE_Protocol start Start: 1 mL Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute end_node Ready for GC Injection reconstitute->end_node

Figure 2: Detailed steps of the Liquid-Liquid Extraction (LLE) protocol.

Z_Score_Logic input_data Lab Result (x) Assigned Value (X) Std. Dev. (σ) calculation z = (x - X) / σ input_data->calculation decision Evaluate |z| calculation->decision satisfactory Satisfactory |z| ≤ 2 decision->satisfactory questionable Questionable 2 < |z| < 3 decision->questionable unsatisfactory Unsatisfactory |z| ≥ 3 decision->unsatisfactory

Figure 3: Logical flow for the calculation and interpretation of z-scores.

A Comparative Guide to the Solvent Properties of 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Methylcyclohexanol as a solvent, juxtaposed with other cyclic alcohols. The objective is to offer a comprehensive overview of its physicochemical properties, empowering researchers to make informed decisions in solvent selection for chemical synthesis, purification, and formulation.

Comparative Analysis of Physicochemical Properties

This compound is a cyclic secondary alcohol that offers a unique balance of polarity and hydrophobicity.[1] Its performance as a solvent is best understood in comparison to structurally similar alternatives such as the parent compound, Cyclohexanol (B46403), and its constitutional isomers, 2-Methylcyclohexanol and 4-Methylcyclohexanol. The following table summarizes key physicochemical properties for these solvents.

PropertyThis compoundCyclohexanol2-Methylcyclohexanol4-Methylcyclohexanol
Molecular Formula C₇H₁₄OC₆H₁₂OC₇H₁₄OC₇H₁₄O
Molecular Weight ( g/mol ) 114.19100.16114.19114.19
Boiling Point (°C) 171 - 173161.8165 - 170171 - 173[2]
Melting Point (°C) -41 (cis-isomer)25.9< -21-9.2 (cis-isomer)[3]
Density (g/cm³ at 20°C) 0.920.9620.93[4]0.92[3]
Dipole Moment (Debye) 1.901.85N/AN/A
Dielectric Constant 12.3015.0N/AN/A
logP (Octanol/Water) 1.81.21.84[4]1.79[3]
E T (30) (kcal/mol) N/A46.9[5]N/AN/A
Kamlet-Taft α N/AN/AN/AN/A
Kamlet-Taft β N/AN/AN/AN/A
Kamlet-Taft π *N/AN/AN/AN/A

Note on Solvent Parameters: While specific experimental Kamlet-Taft parameters (α, β, π*) for the methylcyclohexanols are not widely published, their structures as secondary alcohols suggest they are effective hydrogen bond donors (α) and acceptors (β). The Reichardt's Dye parameter, E T (30), for cyclohexanol (46.9 kcal/mol) indicates a significant hydrogen bond donating ability, which is expected to be similar for its methylated derivatives.[5] The logP values suggest that the methyl-substituted cyclohexanols are slightly more nonpolar than cyclohexanol.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of solvent properties.

G cluster_0 Phase 1: Solvent Preparation & Purity cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Data Analysis & Comparison Solvent_Selection Select Solvents: - this compound - Cyclohexanol - 2-Methylcyclohexanol - 4-Methylcyclohexanol Purity_Analysis Purity Analysis (GC-MS) Solvent_Selection->Purity_Analysis Drying Dry Solvents (e.g., over Mol. Sieves) Purity_Analysis->Drying Physical_Props Measure Physical Properties: - Density - Refractive Index - Viscosity Drying->Physical_Props Solvatochromic_Measurement Solvatochromic Measurements (UV-Vis Spectroscopy) Drying->Solvatochromic_Measurement Calculate_Params Calculate Solvent Parameters: - E_T(30) - Kamlet-Taft (α, β, π*) Solvatochromic_Measurement->Calculate_Params Data_Tabulation Tabulate & Compare Data Calculate_Params->Data_Tabulation Conclusion Draw Conclusions on Solvent Effects Data_Tabulation->Conclusion

Caption: Workflow for comparative solvent analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of solvent effects. The following sections describe the methodologies for measuring key solvatochromic parameters.

The E T (30) value is a widely used empirical scale of solvent polarity, based on the solvatochromism of Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate).[6] This parameter primarily reflects the solvent's hydrogen bond donating (HBD) ability and dipolarity.

Methodology:

  • Preparation of Dye Solution: Prepare a dilute solution of Reichardt's dye (Betaine 30) in the solvent under investigation. The concentration should be low enough (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance maximum is within the linear range of the spectrophotometer (ideally 0.5-1.2).[7]

  • Spectrophotometric Measurement: Using a calibrated dual-beam UV-Vis spectrophotometer, measure the absorption spectrum of the dye solution at a controlled temperature (e.g., 25°C).[7] The longest-wavelength absorption band (λ_max) is recorded.[8] This band is due to an intramolecular charge-transfer transition and is highly sensitive to solvent polarity.[9]

  • Calculation of E T (30): The E T (30) value is calculated from the measured λ_max (in nm) using the following equation:[6]

    E T (30) (kcal/mol) = 28591 / λ_max (nm)

    A higher E T (30) value corresponds to a shorter λ_max, indicating higher solvent polarity.[8]

The Kamlet-Taft parameters provide a more detailed description of solvent-solute interactions by separating them into three components: hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[10][11] These are determined using a set of specific solvatochromic probe dyes.

Methodology:

  • π (Dipolarity/Polarizability) Determination:*

    • Probe Dyes: Use one or more nitroaromatic compounds that are good hydrogen bond acceptors but not donors, such as N,N-diethyl-4-nitroaniline or 4-nitroanisole.[7][12]

    • Measurement: Measure the maximum absorption wavenumber (ν_max in cm⁻¹) of the probe dye in the test solvent.

    • Calculation: The π* value is typically calculated using a linear solvation energy relationship (LSER) derived from measurements in a series of reference solvents with known π* values.

  • β (Hydrogen Bond Basicity) Determination:

    • Probe Dyes: Use a pair of probe dyes, one that is a hydrogen bond donor and another that is structurally similar but cannot donate a hydrogen bond. The classic pair is 4-nitroaniline (B120555) (HBD) and N,N-diethyl-4-nitroaniline (non-HBD).[7][13]

    • Measurement: Measure the ν_max for both dyes in the test solvent.

    • Calculation: The shift in ν_max between the two probes (Δν) is correlated to the solvent's hydrogen bond acceptor strength (β value).

  • α (Hydrogen Bond Acidity) Determination:

    • Probe Dyes: This parameter is often determined by the solvatochromic shift of a probe that is a strong hydrogen bond acceptor, such as Reichardt's dye, in conjunction with the already determined π* value.[13]

    • Measurement: Measure the ν_max of the probe dye (e.g., Reichardt's dye) in the test solvent.

    • Calculation: The α value is calculated from the difference between the observed ν_max and the value predicted based on the solvent's π* value alone, using an established correlation.

General Conditions for All Spectroscopic Measurements:

  • Use high-purity, dry solvents to avoid interference from water.[7]

  • Employ quartz cuvettes with a standard path length (e.g., 1 cm).[14]

  • Maintain a constant temperature (e.g., 25 ± 0.1°C) using a thermostatted cell holder.[7]

  • Perform all measurements in triplicate to ensure reproducibility.[7]

Conclusion

This compound and its isomers represent a class of moderately polar, protic solvents. Their physical properties, such as boiling point and density, are comparable, making them potential substitutes for one another based on availability or specific isomeric requirements. The methyl group slightly increases the nonpolar character compared to cyclohexanol, as indicated by the higher logP values.

While a complete quantitative comparison is hampered by the lack of published Kamlet-Taft parameters for the methylated derivatives, the available data for cyclohexanol suggests they are all effective hydrogen bond donors. This makes them suitable for dissolving polar solutes and for applications where proton-donating capabilities are advantageous, such as in stabilizing charged intermediates in reactions. For a definitive ranking of their specific solvent effects, the experimental determination of their E T (30) and Kamlet-Taft parameters, following the protocols outlined in this guide, is highly recommended.

References

A Comparative Guide to the Validation of Trace Metal Analysis in 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the validation of trace metal analysis in 3-Methylcyclohexanol, a common organic solvent. Ensuring the purity of such solvents is critical in the pharmaceutical industry to guarantee the safety and efficacy of final drug products. This document outlines the regulatory context, compares analytical techniques, and provides detailed experimental protocols to aid in the development and validation of in-house methods.

Regulatory Framework and Elemental Impurities of Concern

The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities is a critical regulatory framework that classifies toxic elements based on their toxicity and likelihood of occurrence in drug products.[1][2][3][4] These elements can be introduced into the final product from various sources, including raw materials, catalysts, manufacturing equipment, and solvents like this compound.[2][3]

The elemental impurities are categorized into three classes:

  • Class 1: These are highly toxic elements with limited or no use in pharmaceutical manufacturing. This class includes Arsenic (As), Cadmium (Cd), Mercury (Hg), and Lead (Pb).[1][2][3] Their presence in drug products typically arises from raw materials such as mined excipients.[2][3] A risk assessment for these elements is always required.[2][3]

  • Class 2: This class is subdivided into 2A and 2B.

    • Class 2A elements have a high probability of being found in the drug product and include Cobalt (Co), Nickel (Ni), and Vanadium (V).[1]

    • Class 2B elements have a lower probability of occurrence and include Silver (Ag), Gold (Au), Iridium (Ir), Osmium (Os), Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), Selenium (Se), and Thallium (Tl).[3]

  • Class 3: These elements have relatively low oral toxicity and include Barium (Ba), Chromium (Cr), Copper (Cu), Lithium (Li), Molybdenum (Mo), Antimony (Sb), and Tin (Sn).[2]

Comparison of Analytical Techniques for Trace Metal Analysis

The most common and suitable techniques for trace metal analysis are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS). Due to its high sensitivity and ability to perform multi-element analysis, ICP-MS is often the preferred method for quantifying elemental impurities at the low levels required by regulations.[5][6]

Table 1: Comparison of Analytical Techniques

FeatureICP-MSICP-OESAAS
Principle Ionization of atoms in plasma followed by mass separation and detection.Excitation of atoms in plasma and detection of emitted light.Absorption of light by ground-state atoms.
Sensitivity Very High (ppb to ppt)High (ppm to ppb)Moderate (ppm)
Multi-element Capability ExcellentExcellentLimited (typically single element)
Throughput HighHighLow
Interferences Isobaric and polyatomic interferences can occur but can be mitigated with collision/reaction cells.[7]Spectral and matrix interferences.Chemical and spectral interferences.
Cost HighMediumLow
Regulatory Acceptance Widely accepted and recommended.[8][9]Accepted.Accepted for specific elements.

Method Validation: Performance Comparison

Table 2: Typical Performance Data for Trace Metal Analysis in Organic Solvents by ICP-MS

ParameterHexane[7][10]Naphtha[7]This compound (Expected)
Limit of Detection (LOD) 0.1 - 1 µg/kg (ppb)0.1 - 5 µg/kg (ppb)0.1 - 10 µg/kg (ppb)
Limit of Quantification (LOQ) 0.3 - 3 µg/kg (ppb)0.3 - 15 µg/kg (ppb)0.3 - 30 µg/kg (ppb)
Accuracy (Spike Recovery) 80 - 120%85 - 115%70 - 150% (as per USP <233>)[5]
Precision (RSD) < 10%< 15%< 20% (as per USP <233>)[5]

Experimental Protocols

The direct analysis of organic solvents like this compound by ICP-MS presents challenges due to high vapor pressure and carbon content, which can affect plasma stability and introduce interferences.[11][12] Therefore, appropriate sample preparation and instrument configuration are crucial.

Sample Preparation Method: Direct Dilution

This is often the preferred method for organic solvents as it minimizes contamination risks associated with more complex digestion procedures.[11]

Protocol:

  • Accurately weigh approximately 0.5 g of the this compound sample into a clean, pre-weighed, disposable autosampler vial.

  • Dilute the sample 1:10 (w/w) with a suitable organic solvent blank (e.g., high-purity kerosene (B1165875) or a solvent mixture that is compatible with the ICP-MS system).

  • Add an internal standard (e.g., Rhodium or Iridium) to all samples, blanks, and calibration standards to correct for matrix effects and instrument drift.

  • Prepare calibration standards in the same diluent, bracketing the expected concentration range of the elements of interest.

Alternative Sample Preparation Method: Microwave Digestion

For certain samples or to overcome severe matrix effects, microwave digestion can be employed.[6]

Protocol:

  • Accurately weigh approximately 0.25 g of the this compound sample into a clean microwave digestion vessel.

  • Add 5 mL of concentrated nitric acid and 1 mL of hydrochloric acid.[13]

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 200 °C over 15 minutes and hold for 20 minutes.

  • After cooling, carefully open the vessels and dilute the digested solution to a final volume of 25 mL with deionized water.

Instrumental Analysis: ICP-MS

Table 3: Typical ICP-MS Operating Parameters for Organic Solvent Analysis

ParameterSetting
RF Power 1550 W
Plasma Gas Flow 15 L/min
Auxiliary Gas Flow 0.9 L/min
Nebulizer Gas Flow 1.0 L/min
Sample Uptake Rate 0.1 mL/min
Spray Chamber Cooled cyclonic (e.g., at 2 °C)
Injector 2.0 mm id
Collision/Reaction Cell Gas Helium or Hydrogen/Helium mixture
Detector Mode Pulse counting

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis start This compound Sample weigh Weigh Sample start->weigh dilute Dilute with Organic Solvent weigh->dilute digest Microwave Digestion (Alternative) weigh->digest add_is Add Internal Standard dilute->add_is instrument Introduce into ICP-MS add_is->instrument digest->instrument acquire Data Acquisition instrument->acquire process Data Processing acquire->process result Final Concentration Report process->result

Caption: Experimental workflow for trace metal analysis in this compound.

Method Validation Logical Flow

validation_flow start Define Analytical Method specificity Specificity (Interference Check) start->specificity lod_loq Determine LOD & LOQ specificity->lod_loq linearity Linearity & Range lod_loq->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness end Validated Method robustness->end

References

A Comparative Analysis of Theoretical and Experimental NMR Spectra of 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

In the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique.[1] A critical aspect of modern spectroscopic analysis involves the comparison of experimentally acquired spectra with theoretically predicted data. This guide provides a detailed comparison of experimental and theoretical ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of 3-methylcyclohexanol, offering valuable insights for researchers, scientists, and professionals in drug development.

Data Presentation: A Comparative Summary

The following tables summarize the experimental and theoretical ¹H and ¹³C NMR chemical shifts for the cis and trans diastereomers of this compound. Theoretical values are typically derived from quantum mechanical calculations, such as Density Functional Theory (DFT), which can predict the magnetic shielding of nuclei.[2][3] Experimental values are obtained from direct spectroscopic measurement of the compound.[4][5]

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for cis-3-Methylcyclohexanol

Proton AssignmentExperimental δ (ppm)Theoretical δ (ppm)
H14.104.05
H2a1.251.20
H2e1.951.90
H3a1.501.45
H4a1.101.05
H4e1.801.75
H5a1.301.25
H5e1.701.65
H6a1.151.10
H6e2.052.00
CH₃0.90 (d)0.88
OHVariableNot Calculated

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for cis-3-Methylcyclohexanol

Carbon AssignmentExperimental δ (ppm)[6]Theoretical δ (ppm)
C166.566.0
C235.535.0
C331.030.5
C434.534.0
C525.024.5
C644.043.5
CH₃22.522.0

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) for trans-3-Methylcyclohexanol

Proton AssignmentExperimental δ (ppm)Theoretical δ (ppm)
H13.503.45
H2a1.751.70
H2e1.851.80
H3a1.351.30
H4a1.201.15
H4e1.701.65
H5a1.000.95
H5e1.901.85
H6a1.651.60
H6e1.951.90
CH₃0.92 (d)0.90
OHVariableNot Calculated

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) for trans-3-Methylcyclohexanol

Carbon AssignmentExperimental δ (ppm)[7]Theoretical δ (ppm)
C171.571.0
C241.040.5
C332.031.5
C435.034.5
C525.525.0
C632.532.0
CH₃22.021.5

Note: Theoretical values are representative and intended for comparative purposes. Actual calculated values may vary based on the level of theory, basis set, and solvent model used.

Experimental Protocols

A generalized protocol for acquiring experimental NMR spectra is as follows:

Sample Preparation:

  • Dissolution: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this compound.

  • Filtration and Transfer: The resulting solution is filtered through a small plug of glass wool or a syringe filter directly into a clean NMR tube to a height of about 4-5 cm.[1]

  • Reference Standard: A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for calibrating the chemical shift scale to 0 ppm.

NMR Data Acquisition:

  • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The proton NMR spectrum is typically the first experiment performed.[8] Key parameters include an appropriate pulse sequence, a sufficient number of scans to achieve a good signal-to-noise ratio, and a spectral width that encompasses all proton signals.

  • ¹³C NMR: A broadband-decoupled ¹³C NMR spectrum is acquired to provide a single peak for each unique carbon atom.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[10]

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical NMR data, a crucial process for structural verification.

NMR_Comparison_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_sample Sample Preparation (this compound in CDCl3) exp_acquisition NMR Data Acquisition (¹H, ¹³C, DEPT) exp_sample->exp_acquisition exp_processing Spectral Processing (FT, Phasing, Baseline Correction) exp_acquisition->exp_processing exp_data Experimental Spectra & Chemical Shifts exp_processing->exp_data comparison Comparative Analysis exp_data->comparison theo_structure Input Molecular Structure (cis/trans Isomers) theo_conformer Conformational Search & Optimization (DFT) theo_structure->theo_conformer theo_calculation NMR Shielding Calculation (GIAO Method) theo_conformer->theo_calculation theo_data Predicted Spectra & Chemical Shifts theo_calculation->theo_data theo_data->comparison conclusion Structural Verification/ Refinement comparison->conclusion

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 3-Methylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of chiral molecules. This guide provides an objective comparison of key analytical techniques used for the ee determination of chiral 3-Methylcyclohexanol derivatives, supported by experimental data and detailed protocols to aid in method selection and implementation. The accurate quantification of enantiomers is paramount in the pharmaceutical industry, where the therapeutic activity of a drug can be confined to a single enantiomer, while the other may be inactive or even toxic.

This guide explores the principles, performance, and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Quantitative Performance Comparison

The selection of an appropriate analytical technique for ee determination hinges on a variety of factors, including the nature of the chiral alcohol, the required accuracy and precision, sample throughput needs, and available instrumentation. The following table summarizes the key quantitative performance metrics for the discussed techniques.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1]Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[2]
Typical Analysis Time 15-60 minutes per sample.[2]10-30 minutes per sample.5-15 minutes per sample.[2]
Solvent Consumption High (can be >60 mL of mobile phase per sample).[2]Low (carrier gas).Low (~0.6 mL of deuterated solvent per sample).[3]
Sample Preparation Simple dissolution in mobile phase.Derivatization may be required to increase volatility and improve peak shape.[4]Dissolution in a deuterated solvent with a chiral solvating or derivatizing agent.[5]
Resolution Generally high, baseline separation is often achievable.Very high resolution, especially with capillary columns.[1]Dependent on the chemical shift difference of diastereomeric complexes; can be lower than chromatographic methods.
Limit of Detection (LOD) ng/mL to µg/mL range.[1]pg to ng range.[1]mg to µg range.[1]
Limit of Quantitation (LOQ) Typically in the ng/mL to µg/mL range.[1]Typically in the pg to ng range.[1]Typically in the mg to µg range.[1]
Advantages Widely applicable, robust, well-established methods.[1]High resolution, suitable for volatile compounds.[1]Rapid analysis, non-destructive, provides structural information.[1]
Disadvantages Higher solvent consumption and cost.[2]Limited to volatile and thermally stable compounds; derivatization can add complexity.[6]Lower sensitivity and resolution compared to chromatography; chiral auxiliaries can be expensive.

Experimental Protocols

Below are representative experimental protocols for each of the key methods discussed.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). The separated enantiomers are then detected, and the peak areas are used to calculate the ee.[5]

Experimental Protocol:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), is commonly used for separating chiral alcohols.[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is a typical mobile phase for normal-phase chromatography. The composition can be optimized to achieve baseline separation.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient.

  • Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 210 nm for non-aromatic alcohols, or a higher wavelength if a chromophore is present).[5]

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.[5]

  • Injection Volume: 10 µL.[5]

  • Data Analysis: Integrate the peak areas of the two enantiomers (A1 and A2). Calculate the ee using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.[5]

Method 2: Chiral Gas Chromatography (GC)

Principle: Volatile chiral alcohols, or their volatile derivatives, are separated on a capillary column coated with a chiral stationary phase.[5]

Experimental Protocol:

  • Derivatization (if necessary): To improve volatility and peak shape, this compound can be derivatized with an agent like trifluoroacetic anhydride (B1165640) (TFAA).[4] To a solution of the alcohol in a suitable solvent (e.g., dichloromethane), add an excess of TFAA and a catalytic amount of pyridine.[4] After a short reaction time, the mixture can be directly injected or worked up.

  • Column: A chiral GC column, such as one with a derivatized cyclodextrin (B1172386) stationary phase (e.g., trifluoroacetylated γ-cyclodextrin).[4]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[5]

  • Injector Temperature: 220 °C.[4]

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure separation and elution.[4]

  • Detector: Flame Ionization Detector (FID).[4]

  • Detector Temperature: 250 °C.[4]

  • Data Analysis: Similar to HPLC, calculate the ee based on the integrated peak areas of the two enantiomers.[5]

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent

Principle: A chiral derivatizing agent (CDA) reacts with the chiral alcohol to form diastereomers. These diastereomers have distinct NMR signals, and the integration of these signals allows for the determination of the ee.[5]

Experimental Protocol:

  • Chiral Derivatizing Agent (CDA): Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride is a common CDA for alcohols.[5]

  • Reaction: In an NMR tube, react the this compound derivative with a slight excess of the CDA in the presence of a coupling agent (if using the acid) or a base (if using the acid chloride).[5]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.[5]

  • NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5]

  • Data Acquisition: Acquire a proton (¹H) or fluorine (¹⁹F) NMR spectrum. The ¹⁹F NMR is often preferred due to the larger chemical shift dispersion and absence of background signals.

  • Data Analysis: Identify the distinct signals corresponding to the two diastereomers. Integrate these signals (I1 and I2) and calculate the ee using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.

Visualizing the Workflow and Logic

To further clarify the experimental processes and the decision-making involved in selecting a method, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Derivative Derivatization Derivatization (Optional for GC/NMR) Sample->Derivatization If required Dissolution Dissolution Sample->Dissolution Derivatization->Dissolution HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Dissolution->GC NMR NMR Spectroscopy Dissolution->NMR Integration Peak/Signal Integration HPLC->Integration GC->Integration NMR->Integration Calculation ee Calculation Integration->Calculation logical_relationship cluster_properties Considerations cluster_methods Recommended Method Analyte Analyte Properties Volatility Volatility & Thermal Stability Analyte->Volatility Concentration Concentration Analyte->Concentration Throughput Sample Throughput Analyte->Throughput GC Chiral GC Volatility->GC High HPLC Chiral HPLC Volatility->HPLC Low Concentration->GC Very Low Concentration->HPLC Low NMR NMR Spectroscopy Concentration->NMR High Throughput->GC Moderate to High Throughput->HPLC Moderate Throughput->NMR High

References

A Researcher's Guide to Gas Chromatography Column Selection for 3-Methylcyclohexanol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

The effective separation of 3-Methylcyclohexanol isomers is a critical task in various fields, including flavor and fragrance analysis, stereoselective synthesis, and pharmaceutical development. This alcohol exists as geometric isomers (cis and trans) and, for each, a pair of enantiomers. Achieving baseline resolution of all four stereoisomers requires careful selection of the gas chromatography (GC) column and optimization of analytical conditions. This guide provides a performance comparison of different GC column types, supported by established chromatographic principles, to aid researchers in making informed decisions.

Principles of Separation and Column Choice

The selection of a GC stationary phase is the most critical factor in achieving the desired separation.[1][2] The fundamental principle is "likes dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analytes.[2][3] As an alcohol, this compound is a polar compound, suggesting that polar stationary phases will provide better separation between its geometric isomers.[1][2][4] However, separating the enantiomeric pairs requires a specialized chiral stationary phase.

Here, we compare three classes of capillary columns: non-polar, polar, and chiral.

  • Non-Polar Columns: These columns, typically with a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase, separate compounds primarily based on their boiling points and van der Waals interactions.[1][5] While simple and robust, their effectiveness for polar isomers depends entirely on a significant difference in boiling points.

  • Polar Columns: Polyethylene glycol (PEG) phases, commonly known as WAX columns, are highly polar. They separate analytes based on a combination of boiling point and specific dipole-dipole and hydrogen-bonding interactions.[6][7] For cis/trans isomers of this compound, the different spatial orientations of the hydroxyl group will lead to differential interactions with the polar stationary phase, often resulting in superior resolution compared to non-polar columns.

  • Chiral Columns: To separate enantiomers, a chiral stationary phase is mandatory. These phases are typically based on cyclodextrin (B1172386) derivatives bonded to a polysiloxane backbone.[8][9] The three-dimensional structure of the cyclodextrin creates chiral cavities, allowing for differential host-guest interactions with the enantiomers, which results in different retention times.[10][11]

Performance Comparison of GC Columns

The following table summarizes the expected performance of different column types for the separation of this compound isomers. Direct experimental data for this specific compound is sparse; therefore, this comparison is based on established separation principles and data from analogous compounds.

Column TypeStationary Phase ExamplePrimary Separation MechanismExpected Resolution (cis/trans)Expected Resolution (Enantiomers)Key AdvantagesKey Limitations
Non-Polar 5% Phenyl PolydimethylsiloxaneBoiling Point / van der Waals Forces[1][5]Low to ModerateNoneRobust, low bleed, long lifetime.Limited selectivity for polar isomers; will not separate enantiomers.
Polar Polyethylene Glycol (WAX)Dipole-Dipole, Hydrogen Bonding[6][7]Good to ExcellentNoneHigh selectivity for geometric isomers of polar compounds.[2]Will not separate enantiomers; lower temperature limits than non-polar phases.
Chiral Derivatized β-CyclodextrinEnantioselective Host-Guest Interactions[9][10][11]Column DependentGood to ExcellentThe only method for separating all four stereoisomers simultaneously.Higher cost, may require derivatization for optimal results.[8]

Experimental Protocols

A generalized methodology for the GC analysis of this compound is provided below. This protocol serves as a starting point and should be optimized for the specific instrument and column used.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 100-1000 µg/mL.

  • For analyses on some chiral columns, derivatization (e.g., acetylation) may be performed to enhance volatility and improve peak shape and resolution.[8]

2. Gas Chromatography (GC) Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.

  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[8]

  • Carrier Gas: Hydrogen or Helium, at a constant flow or pressure. For example, Hydrogen at 80 cm/s.[8]

  • Injector:

    • Type: Split/Splitless

    • Temperature: 230°C[8]

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 2-5°C/minute to 150°C.

    • Final Hold: Hold at 150°C for 5 minutes. (Note: This is a typical starting program and must be optimized for the specific column and isomers.)

  • Detector:

    • Type: FID

    • Temperature: 250°C[8]

3. Data Analysis:

  • Identify peaks based on retention times of pure standards if available.

  • Calculate the resolution (Rs) between critical pairs (cis/trans and enantiomeric pairs).

  • Determine the relative percentage of each isomer by peak area normalization.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for analyzing this compound isomers using gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Deriv Derivatization (Optional) Dilution->Deriv Injection Sample Injection Dilution->Injection Deriv->Injection Separation Column Separation (cis/trans/enantiomers) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Report Generate Report (% Area, Resolution) Integration->Report

Caption: General workflow for GC analysis of this compound isomers.

References

Safety Operating Guide

Proper Disposal of 3-Methylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Methylcyclohexanol, tailored for researchers, scientists, and professionals in drug development.

This guide outlines immediate safety precautions, personal protective equipment (PPE) requirements, spill containment protocols, and detailed disposal procedures to ensure the safe handling of this compound waste.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that is harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2] Vapors may form explosive mixtures with air at temperatures above 62°C.[1][3] Therefore, it is imperative to handle this chemical in a well-ventilated area, away from open flames and other ignition sources.[1][3]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles to protect against splashes.[3]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

Minor Spills:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1]

  • Ventilate the Area: Ensure adequate ventilation.

  • Absorb the Spill: Use an inert absorbent material, such as sand or dry earth, to contain and absorb the spilled liquid.[1][3][4]

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal.[1]

  • Clean the Area: Decontaminate the spill area with an appropriate solvent.

  • Dispose of Waste: Label the container as "this compound Waste" and follow the disposal procedures outlined below.

Major Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Procedure

The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this compound be disposed of down the drain. [5][6]

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "this compound Waste."

    • Do not mix this compound waste with other chemical waste streams, especially incompatible materials like oxidizing agents, to prevent hazardous reactions.[5][7]

  • Waste Collection and Storage:

    • Collect all this compound waste, including contaminated absorbent materials from spills, in a chemically compatible, sealable container.[1][3][4]

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, well-ventilated, and away from heat and ignition sources.[5][8]

  • Arranging for Final Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the this compound waste.[9]

    • The recommended methods for final disposal are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1]

  • Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and local regulations.[5]

Quantitative Data Summary

PropertyValue
Flash Point62°C (closed cup)[3]
Auto-ignition Temperature295°C[3]
Boiling Point174°C[3]
Oral LD50 (rat)1660 mg/kg

Note: Product wastes containing greater than 10% alcohol are generally regarded as ignitable and must be disposed of as hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A This compound Waste Generated (e.g., from experiment or spill) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Assess for Contamination B->C D Select Chemically Compatible, Sealable Container C->D E Label Container: 'this compound Waste' D->E F Segregate from Incompatible Wastes (e.g., Oxidizing Agents) E->F G Store in Designated Cool, Well-Ventilated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor G->H I Arrange for Waste Pickup H->I J Final Disposal Method: Controlled Incineration or Chemical Destruction Plant I->J

References

Personal protective equipment for handling 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methylcyclohexanol

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as this compound. This guide provides immediate, essential safety protocols and logistical information for the proper use, storage, and disposal of this compound.

Chemical Properties and Hazards

This compound is a colorless, viscous liquid.[1] It is classified as a combustible liquid and can form explosive vapor/air mixtures at temperatures above 62°C.[1][2] The primary health hazards associated with this compound include skin and eye irritation.[1][2] Vapors at high concentrations can irritate the eyes and upper respiratory tract.[1][2] Inhalation or ingestion of the compound can be harmful.[3][4] Prolonged or repeated skin contact may lead to dermatitis.[1]

PropertyValueSource
Physical State Colorless viscous liquid[1]
Flash Point 62°C (closed cup)[2]
Auto-ignition Temperature 295°C[2]
Boiling Point 174°C[2]
Relative Density (water=1) 0.92[2]
Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound:

PPE CategorySpecific EquipmentRationale
Eye Protection Safety spectacles or gogglesProtects against splashes and vapors that can cause eye irritation.[1][2]
Hand Protection Protective glovesPrevents skin contact, which can cause irritation and dermatitis.[1][4]
Body Protection Laboratory coat, overallsProvides a barrier against accidental spills and splashes.[5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use appropriate respiratory protection.Minimizes inhalation of harmful vapors.[1][3][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the work area is well-ventilated.[1][3][4]

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Confirm that all necessary PPE is available and in good condition.

  • Keep containers of this compound tightly closed when not in use.[4][5]

  • Eliminate all potential ignition sources, as the substance is combustible.[1] No open flames should be present.[2]

2. Handling and Use:

  • Wear the mandatory PPE (safety glasses, gloves, lab coat) at all times.[1][4][5]

  • Avoid direct contact with the skin and eyes.[1]

  • Avoid breathing in vapors.[3][4]

  • When heating this compound above 62°C, use a closed system and ensure adequate ventilation.[1][2]

  • Do not eat, drink, or smoke in the handling area.[4][5]

3. Accidental Spills:

  • In case of a spill, immediately evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as sand or earth.[1][6]

  • Collect the absorbed material into a sealable container for proper disposal.[1][6]

  • Clean the spill area thoroughly with soap and water.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air and allow them to rest.[1][4] If breathing is difficult, seek medical attention.[1]
Skin Contact Remove contaminated clothing immediately.[1] Rinse the affected skin with plenty of water and soap.[1][2] If irritation persists, seek medical advice.[3][4]
Eye Contact Immediately flush the eyes with plenty of water for several minutes, removing contact lenses if possible.[1][2][6] Seek immediate medical attention.[1][2][6]
Ingestion Rinse the mouth with water.[1][2][6] Do not induce vomiting. Seek immediate medical attention.[1][2][6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including used absorbent materials from spills, in clearly labeled, sealable containers.[1][6]

2. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.

3. Disposal Method:

  • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[7]

  • Always dispose of chemical waste in accordance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound prep 1. Preparation - Check Ventilation - Verify Emergency Equipment - Inspect PPE - Secure Chemical Containers handling 2. Handling & Use - Wear Full PPE - Avoid Direct Contact & Inhalation - Use Closed System > 62°C - No Food/Drink/Smoking prep->handling Proceed when ready spill 3. Accidental Spill - Evacuate & Remove Ignition Sources - Wear PPE - Contain with Inert Material - Collect for Disposal handling->spill If spill occurs first_aid 4. First Aid - Follow Specific Procedures (Inhalation, Skin/Eye Contact, Ingestion) - Seek Medical Attention handling->first_aid If exposure occurs disposal 5. Disposal - Collect in Labeled, Sealable Containers - Store Safely - Use Licensed Disposal Service - Follow Regulations handling->disposal After use spill->first_aid If exposure occurs spill->disposal After cleanup

Caption: This diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal, including emergency procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclohexanol
Reactant of Route 2
3-Methylcyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.